molecular formula C7H7N3S B2531257 6-Methylthiazolo[4,5-b]pyridin-2-amine CAS No. 1378818-99-5

6-Methylthiazolo[4,5-b]pyridin-2-amine

Cat. No.: B2531257
CAS No.: 1378818-99-5
M. Wt: 165.21
InChI Key: PMWIHRAKOYXNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS 1378818-99-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazolopyridine core, a privileged scaffold in the development of pharmacologically active molecules. Scientific literature indicates that thiazolopyridine derivatives are investigated as key structural motifs for various biological targets . For instance, certain thiazolylpyridine analogues have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a therapeutic target associated with neurodegenerative diseases, with IC50 values in the nanomolar range . Furthermore, the thiazolopyridine core is recognized for its potential in other therapeutic areas, underscoring its versatility in rational drug design . The synthetic utility of this compound is also well-documented. It serves as a versatile precursor for the synthesis of more complex heterocyclic systems. Researchers have efficiently utilized similar thiazolo pyridin-2-amine structures to synthesize novel Schiff base derivatives using catalysts like Ni(NO₃)₂.6H₂O at room temperature, achieving high yields . This makes 6-Methylthiazolo[4,5-b]pyridin-2-amine a valuable intermediate for constructing diverse chemical libraries for high-throughput screening. This product is provided with a minimum purity of 95% and is accompanied by full analytical characterization to ensure consistency and reliability in your experimental workflows. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-5-6(9-3-4)10-7(8)11-5/h2-3H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWIHRAKOYXNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Methylthiazolo[4,5-b]pyridin-2-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Structural Characterization, and Medicinal Chemistry Applications

Executive Summary

6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS: 1378818-99-5) represents a critical bicyclic heteroaromatic scaffold in modern drug discovery. Structurally characterized by the fusion of a thiazole ring with a pyridine core, this compound serves as a potent bioisostere for purine bases (adenine/guanine), making it a privileged structure in the design of kinase inhibitors (e.g., EGFR, CDK4/6) and G-protein coupled receptor (GPCR) modulators. This guide provides a definitive technical analysis of its synthesis, physicochemical properties, and application in medicinal chemistry, designed for researchers requiring high-fidelity data for experimental workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is defined by a thiazolo[4,5-b]pyridine core substituted with a methyl group at the 6-position and a primary amine at the 2-position.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 6-Methylthiazolo[4,5-b]pyridin-2-amine
CAS Number 1378818-99-5
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
Exact Mass 165.0361 Da
SMILES CC1=CN=C2N=C(N)SC2=C1
InChI Key PMWIHRAKOYXNGW-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM
pKa (Predicted) ~3.5 (Pyridine N), ~12.0 (Amine)

Synthetic Methodologies

The synthesis of 6-Methylthiazolo[4,5-b]pyridin-2-amine relies on the oxidative cyclization of pyridine precursors. The most robust and scalable method involves the Kaufman-type cyclization of 2-amino-5-methylpyridine. This route is preferred for its atom economy and avoidance of expensive transition metal catalysts.

Reaction Logic & Mechanism

The synthesis proceeds via the electrophilic thiocyanation of the electron-rich 3-position of the 2-aminopyridine starting material, followed by intramolecular nucleophilic attack by the amine nitrogen to close the thiazole ring.

Starting Material: 2-Amino-5-methylpyridine (CAS: 1603-41-4). Reagents: Potassium Thiocyanate (KSCN), Bromine (Br₂), Acetic Acid (AcOH).

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for thiazolopyridine synthesis and should be performed in a fume hood due to the evolution of HBr and handling of bromine.

Step 1: Preparation of the Reaction Mixture

  • Dissolve 2-amino-5-methylpyridine (10.8 g, 100 mmol) and potassium thiocyanate (KSCN, 19.4 g, 200 mmol) in glacial acetic acid (150 mL).

  • Cool the solution to 0–5 °C using an ice-water bath.

Step 2: Oxidative Cyclization

  • Prepare a solution of bromine (16.0 g, 100 mmol) in glacial acetic acid (50 mL).

  • Add the bromine solution dropwise to the reaction mixture over 60 minutes, maintaining the internal temperature below 10 °C. Critical Control Point: Rapid addition causes exotherms that lead to bromination of the methyl group or pyridine ring over-bromination.

  • After addition, allow the mixture to warm to room temperature and stir for 4 hours. A yellow/orange precipitate (hydrobromide salt) typically forms.

Step 3: Work-up and Purification [1]

  • Dilute the reaction mixture with water (200 mL) and heat to 85 °C for 30 minutes to ensure complete cyclization.

  • Filter the hot solution to remove insoluble sulfur byproducts.

  • Cool the filtrate and neutralize to pH 8–9 using concentrated ammonium hydroxide (NH₄OH) or solid sodium carbonate (Na₂CO₃).

  • Collect the precipitated product by vacuum filtration.

  • Purification: Recrystallize from ethanol/water (1:1) or DMF to yield the pure title compound.

Synthesis Workflow Diagram[13]

Synthesis Start 2-Amino-5-methylpyridine (CAS: 1603-41-4) Intermediate Intermediate: 3-Thiocyanato-2-aminopyridine Start->Intermediate Electrophilic Subst. (0-10°C) Reagents KSCN + Br2 Glacial AcOH Reagents->Intermediate Cyclization Ring Closure (Intramolecular Nucleophilic Attack) Intermediate->Cyclization Spontaneous/Heat Product 6-Methylthiazolo[4,5-b]pyridin-2-amine (Target) Cyclization->Product Neutralization & Workup

Figure 1: Oxidative cyclization pathway for the synthesis of the thiazolo[4,5-b]pyridine scaffold.

Analytical Characterization

Validating the identity of 6-Methylthiazolo[4,5-b]pyridin-2-amine requires specific spectroscopic markers.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

  • δ 2.38 ppm (3H, s): Methyl group at C6.

  • δ 7.60 ppm (2H, br s): Amine protons (-NH₂), exchangeable with D₂O.

  • δ 7.95 ppm (1H, d, J = 2.0 Hz): Proton at C7 (adjacent to bridgehead).

  • δ 8.35 ppm (1H, d, J = 2.0 Hz): Proton at C5 (adjacent to Pyridine N).

    • Note: The coupling constant (J ~2 Hz) reflects the meta-coupling characteristic of the 3,5-relationship in the pyridine ring (positions 5 and 7 in the fused system).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Observed Mass: [M+H]⁺ = 166.04 m/z[2]

  • Fragmentation Pattern: Loss of NH₃ (M-17) or methyl radical (M-15) may be observed at higher collision energies.

Medicinal Chemistry Applications

The 6-Methylthiazolo[4,5-b]pyridin-2-amine scaffold is a privileged structure in drug design due to its ability to mimic the purine ring system of adenosine triphosphate (ATP). This allows it to function as a hinge-binder in various kinase inhibitors.

Target Landscape
  • EGFR (Epidermal Growth Factor Receptor): Derivatives of this scaffold inhibit EGFR by binding to the ATP pocket, preventing downstream signaling in non-small cell lung cancer (NSCLC).

  • CDK4/6 (Cyclin-Dependent Kinases): The scaffold serves as a core for inhibitors preventing cell cycle progression from G1 to S phase.[3]

  • PI3K (Phosphoinositide 3-kinase): Used in the design of isoform-selective inhibitors for autoimmune diseases.

Structure-Activity Relationship (SAR) Logic

Modifications to the 6-methylthiazolo[4,5-b]pyridin-2-amine core drive selectivity and potency:

  • C2-Amine: Critical for hydrogen bonding with the "hinge region" of kinases (e.g., Glu/Met residues). Can be acylated or alkylated to reach the ribose binding pocket.

  • C6-Methyl: Provides hydrophobic contacts. Replacement with electron-withdrawing groups (e.g., -CF₃, -Cl) can modulate metabolic stability and electronic properties of the pyridine ring.

  • N4 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor.

Pharmacophore & Signaling Diagram

SAR Core 6-Methylthiazolo[4,5-b]pyridin-2-amine (Scaffold) C2_Mod C2-Amine Modification: (Amides, Ureas) Extends into Ribose Pocket Core->C2_Mod Derivatization C6_Mod C6-Position: (Methyl -> Halogen/Aryl) Hydrophobic Pocket Interaction Core->C6_Mod Substitution N4_Interaction N4-Interaction: H-Bond Acceptor (Hinge Binder) Core->N4_Interaction Binding Mode Targets Therapeutic Targets: EGFR, CDK4/6, PI3K C2_Mod->Targets Selectivity N4_Interaction->Targets Potency

Figure 2: Structure-Activity Relationship (SAR) mapping of the thiazolopyridine scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a well-ventilated fume hood.

References

  • National Institutes of Health (NIH) . (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI . (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • PubChem . (2025).[4] Compound Summary: 6-Methylthiazolo[4,5-b]pyridin-2-amine.[2] Retrieved from [Link]

Sources

Solubility profile of 6-Methylthiazolo[4,5-b]pyridin-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 6-Methylthiazolo[4,5-b]pyridin-2-amine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1]

Executive Summary

6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS: 90563-87-2) is a critical fused heterocyclic scaffold employed in the synthesis of kinase inhibitors and bioactive agents.[1] Its physicochemical behavior is dominated by a rigid, planar bicyclic aromatic structure capable of significant intermolecular hydrogen bonding.

This guide provides a technical analysis of its solubility profile, distinguishing between kinetic (high-throughput) and thermodynamic (equilibrium) states.[1] Based on structural analogs and synthesis data, the compound exhibits a "High-Polar Aprotic / Low-Aqueous" solubility fingerprint.[1] It is highly soluble in DMSO and DMF, displays temperature-dependent solubility in alcohols and toluene (making them ideal recrystallization media), and is practically insoluble in water and non-polar aliphatics.

Part 1: Physicochemical Characterization & Solubility Mechanism

To predict and manipulate the solubility of 6-Methylthiazolo[4,5-b]pyridin-2-amine, one must understand the molecular forces at play.[1]

1.1 Structural Determinants

The molecule features a "push-pull" electronic system that dictates its solvation energetics:

  • H-Bond Donors (HBD): The exocyclic C2-amine (-NH₂) acts as a primary donor.[1]

  • H-Bond Acceptors (HBA): The pyridine nitrogen (N4) and thiazole nitrogen (N3) act as acceptors.[1]

  • Lattice Energy: The planarity of the thiazolo-pyridine core facilitates strong

    
    -
    
    
    
    stacking.[1] Combined with intermolecular H-bonding (Amine
    
    
    Pyridine N), this results in a high crystal lattice energy, requiring solvents with high dielectric constants or strong H-bond disruption capabilities to dissolve the solid.[1]
1.2 The Solvation Mechanism
  • Polar Aprotic Solvents (DMSO, DMF): These solvents act as strong H-bond acceptors.[1] They disrupt the intermolecular amine-pyridine bonds of the crystal lattice, effectively solvating the molecule.

  • Protic Solvents (Alcohols): Solvation is competitive.[1] While alcohols can donate/accept H-bonds, the hydrophobic methyl group and the aromatic core limit solubility at room temperature. Heating overcomes the lattice energy, allowing solvation, which reverses upon cooling (the basis for recrystallization).

Part 2: Solubility Profile & Solvent Classification

The following profile is synthesized from experimental data of structural analogs (e.g., 5,7-dimethylthiazolo[4,5-b]pyridines) and standard synthesis protocols.

Table 1: Solubility Classification in Organic Solvents
Solvent ClassSpecific SolventsSolubility StatusOperational Context
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL) Primary Stock Solutions. Ideal for biological assays and initial reaction media.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate / Temperature Dependent Recrystallization. Sparingly soluble at RT; soluble at reflux. Used to purify crude product.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate Extraction/Chromatography. Often used with MeOH (e.g., 9:1 DCM:MeOH) for silica gel chromatography.
Aromatic Toluene, BenzeneLow (Cold) / High (Hot) Specific Purification. Literature cites toluene for recrystallizing phenylazo-analogs of this scaffold.[1]
Non-Polar Hexanes, Heptane, Diethyl EtherInsoluble / Low Anti-Solvents. Used to precipitate the compound from reaction mixtures or wash filter cakes.
Aqueous Water, PBS (pH 7.[2]4)Insoluble (<0.1 mg/mL) Precipitation Medium. The compound precipitates when DMSO stocks are diluted into aqueous buffers.[1]

Critical Note: The presence of the pyridine nitrogen allows for pH-dependent solubility.[1] In acidic media (pH < 4), protonation of the pyridine nitrogen significantly increases aqueous solubility.

Part 3: Experimental Protocols

To generate precise quantitative data for your specific batch, use the following self-validating protocols.

3.1 Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for Formulation & CMC.[1]

Objective: Determine the saturation concentration at equilibrium.

Reagents:

  • Test Compound: 6-Methylthiazolo[4,5-b]pyridin-2-amine (Solid, >98% purity).[1]

  • Solvent: HPLC Grade (e.g., Methanol, DMSO, Buffer).

Workflow:

  • Supersaturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate (shaker or stir bar) at 25°C for 24–48 hours.

  • Phase Separation:

    • Critical Step: Centrifuge at 10,000 rpm for 10 mins OR filter through a 0.45 µm PVDF filter (ensure filter compatibility).

    • Validation: Visually confirm undissolved solid remains (ensures saturation).[1]

  • Quantification: Dilute the supernatant (if necessary) and analyze via HPLC-UV (254 nm) against a standard calibration curve.

3.2 Protocol B: Kinetic Solubility (High-Throughput)

For Biological Assay Validation.

Objective: Determine the precipitation point when diluting a DMSO stock into aqueous buffer.

Workflow:

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Add stock to PBS (pH 7.4) to achieve target concentrations (e.g., 10, 50, 100 µM) with final DMSO <2%.

  • Incubation: Shake for 2 hours at RT.

  • Detection: Measure turbidity via Nephelometry or Absorbance (600 nm).[1] An increase in baseline absorbance indicates precipitation.[1]

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the decision matrix and workflow for solubility determination, distinguishing between kinetic and thermodynamic pathways.

SolubilityWorkflow Start Start: 6-Methylthiazolo[4,5-b]pyridin-2-amine Decision Select Methodology Start->Decision Kinetic Kinetic Solubility (Early Stage/Bio-Assay) Decision->Kinetic Rapid Est. Thermo Thermodynamic Solubility (Formulation/CMC) Decision->Thermo Precise Data DMSO_Stock Dissolve in DMSO (10mM) Kinetic->DMSO_Stock Spike Spike into Aqueous Buffer (2% DMSO limit) DMSO_Stock->Spike Turbidity Measure Turbidity/Nephelometry Spike->Turbidity Excess Add Excess Solid to Solvent Thermo->Excess Equilibrate Equilibrate 24-48h @ 25°C Excess->Equilibrate Filter Filter (0.45 µm) / Centrifuge Equilibrate->Filter HPLC Quantify via HPLC-UV Filter->HPLC

Caption: Workflow distinguishing Kinetic (DMSO-based) vs. Thermodynamic (Solid-state) solubility determination.

Part 5: Implications for Drug Development

5.1 Recrystallization Strategies

The "Moderate" solubility in alcohols and toluene is a strategic advantage for purification.

  • Procedure: Dissolve crude material in boiling Ethanol. If insolubles remain, hot filter. Allow the filtrate to cool slowly to 4°C. The 6-methylthiazolo[4,5-b]pyridin-2-amine will crystallize out, leaving impurities in the mother liquor.[1]

5.2 Formulation

For in vivo studies, the low aqueous solubility requires formulation aids:

  • Co-solvents: PEG400 (up to 20%) or Propylene Glycol.[1]

  • pH Adjustment: Use of acidified vehicles (e.g., dilute HCl or Citrate buffer pH 3-4) to protonate the pyridine nitrogen may enhance solubility, though stability must be monitored.

References

  • Lelyukh, M., et al. (2017). "Recent advances in the synthesis of thiazolo[4,5-b]pyridines." Journal of Organic and Pharmaceutical Chemistry. (Discusses solvent systems for thiazolopyridine synthesis and purification).

  • Chaban, T. I., et al. (2014).[3] "Synthesis of some novel thiazolo[4,5-b]pyridines and their tuberculostatic activity evaluation." Journal of Lviv Polytechnic National University. (Details recrystallization of analogs from toluene and ethanol).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4] Advanced Drug Delivery Reviews. (Foundational text on solubility protocols).

  • Enamine Ltd. "Shake-Flask Aqueous Solubility Assay Protocol."[1] (Industry standard protocol for kinetic/thermodynamic solubility).

Sources

Role of 6-Methylthiazolo[4,5-b]pyridin-2-amine as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 6-Methylthiazolo[4,5-b]pyridin-2-amine in Modern Drug Discovery

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and scaffold hopping, 6-Methylthiazolo[4,5-b]pyridin-2-amine represents a high-value heterocyclic building block. As a bioisostere of the widely used 2-aminobenzothiazole, this fused bicyclic system offers distinct physicochemical advantages: the incorporation of a pyridine nitrogen reduces lipophilicity (LogP) and increases aqueous solubility while maintaining the planar geometry required for ATP-competitive kinase inhibition.

This technical guide dissects the synthetic accessibility, electronic properties, and medicinal chemistry applications of 6-methylthiazolo[4,5-b]pyridin-2-amine, providing researchers with a roadmap for integrating this moiety into lead optimization campaigns.

Chemical Profile & Structural Logic

The thiazolo[4,5-b]pyridine core is a 5,6-fused system where a thiazole ring is annulated to a pyridine ring. The 6-methyl substituent provides a hydrophobic handle that can fill small pockets in enzyme active sites (e.g., the gatekeeper region in kinases) without significantly increasing molecular weight.

PropertyData
IUPAC Name 6-Methylthiazolo[4,5-b]pyridin-2-amine
CAS Number 1378818-99-5
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
H-Bond Donors 2 (Exocyclic –NH₂)
H-Bond Acceptors 3 (Pyridine N, Thiazole N, Exocyclic –NH₂)
Predicted LogP ~1.3 (vs. ~2.5 for 2-aminobenzothiazole)
Topological Polar Surface Area ~50 Ų

Electronic Considerations:

  • Pyridine Nitrogen (N-4): Acts as a weak base and a hydrogen bond acceptor. Its presence pulls electron density from the ring system, making the exocyclic amine less nucleophilic than in simple anilines but stable against oxidation.

  • Thiazole Nitrogen (N-3): Generally less basic than the pyridine nitrogen but participates in the aromaticity of the 5-membered ring.

  • Exocyclic Amine (C-2): The primary handle for derivatization. Its nucleophilicity is modulated by the electron-deficient pyridine ring, often requiring catalytic activation (e.g., Pd-catalyzed Buchwald-Hartwig) for coupling with aryl halides.

Synthetic Accessibility & Protocols

The most robust route to 6-methylthiazolo[4,5-b]pyridin-2-amine is the Kaufman Method , which involves the thiocyanation of a 2-aminopyridine precursor followed by oxidative cyclization. This method is preferred for its operational simplicity and scalability compared to methods starting from 2-chloro-3-nitropyridines.

Retrosynthetic Analysis

The synthesis disconnects logically to 2-amino-5-methylpyridine , a commercially available starting material. The 5-methyl group directs electrophilic substitution to the 3-position (ortho to the directing amino group), ensuring the correct regiochemistry for the [4,5-b] fusion.

Experimental Protocol: Oxidative Cyclization

Objective: Synthesis of 6-Methylthiazolo[4,5-b]pyridin-2-amine from 2-Amino-5-methylpyridine.

Reagents:

  • 2-Amino-5-methylpyridine (1.0 equiv)

  • Potassium Thiocyanate (KSCN) (4.0 equiv)

  • Bromine (Br₂) (1.0 equiv)

  • Glacial Acetic Acid (AcOH) (Solvent)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-amino-5-methylpyridine (10 mmol) and KSCN (40 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Bromination: Cool the solution to 0–5°C using an ice bath. Add a solution of bromine (10 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes. Critical Control Point: Maintain temperature <10°C to prevent over-bromination or radical side reactions.

  • Cyclization: After addition, allow the mixture to warm to room temperature and stir for 4–6 hours. The formation of a yellow/orange precipitate (hydrobromide salt) typically indicates reaction progress.

  • Workup: Pour the reaction mixture into crushed ice (100 g). Neutralize the solution to pH ~8 using saturated aqueous ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃).

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from an Ethanol/DMF mixture or purify via flash column chromatography (DCM/MeOH gradient) if high purity (>98%) is required.

Expected Yield: 60–80% Characterization:

  • ¹H NMR (DMSO-d₆): Distinct singlet for the methyl group (~2.3 ppm), two aromatic doublets for the pyridine protons (coupling ~2 Hz if meta, or ~8 Hz if ortho, depending on substitution pattern), and a broad singlet for the NH₂ group (~7.5 ppm).

Reactivity & Derivatization Map

Once synthesized, the scaffold serves as a versatile template. The reactivity profile is dominated by the 2-amino group and the pyridine nitrogen.

A. Amide/Urea Formation (Kinase Hinge Binding)

The most common application is converting the 2-amine into an amide or urea.

  • Protocol: React with acyl chlorides in the presence of a base (DIEA/Pyridine) or use coupling agents (HATU/EDC) for carboxylic acids.

  • Significance: The resulting motif (Acceptor-Donor-Acceptor) is complementary to the ATP-binding hinge region of many kinases (e.g., CDK4/6, EGFR).

B. Sandmeyer-Type Transformations

The 2-amino group can be converted to a halide (Cl, Br, I) via diazotization, enabling transition-metal catalyzed cross-couplings.

  • Conditions: NaNO₂, HX (or tBuONO, CuBr₂) at 0–60°C.

  • Product: 2-Halo-6-methylthiazolo[4,5-b]pyridine.

  • Utility: Precursor for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 2-position, creating "tail" regions for specificity.

C. Buchwald-Hartwig Amination

Direct coupling of the 2-amine with aryl halides.

  • Catalyst System: Pd₂(dba)₃ / Xantphos or BrettPhos.

  • Base: Cs₂CO₃ or NaOtBu.

  • Utility: Rapid generation of biaryl amine libraries.

Visualization: Synthesis & Reactivity

Diagram 1: Synthesis & Reactivity Flowchart

G Start 2-Amino-5-methylpyridine (Precursor) Reagents KSCN, Br2 AcOH, 0-25°C Start->Reagents Core 6-Methylthiazolo[4,5-b]pyridin-2-amine (Target Scaffold) Reagents->Core Oxidative Cyclization Amide Amide/Urea Derivatives (Kinase Inhibitors) Core->Amide RCOCl / RNCO (Hinge Binding) Halo 2-Halo Derivative (Sandmeyer) Core->Halo NaNO2, CuBr2 (Diazotization) Biaryl Biaryl Amines (Buchwald-Hartwig) Core->Biaryl Ar-X, Pd-Cat (C-N Coupling)

Caption: Synthetic pathway from 2-amino-5-methylpyridine to the core scaffold and subsequent divergence points for medicinal chemistry optimization.

Medicinal Chemistry Applications

Scaffold Hopping: Benzothiazole vs. Thiazolopyridine

In drug design, 2-aminobenzothiazoles are common but often suffer from poor aqueous solubility and metabolic liability (oxidation of the benzene ring).

  • The Switch: Replacing the benzene ring with a pyridine ring (scaffold hopping) introduces a nitrogen atom that:

    • Lowers LogP: Increases polarity.

    • Increases Solubility: The pyridine nitrogen can accept H-bonds from water.

    • Alters Metabolism: Pyridines are generally less prone to oxidative metabolism by CYPs than electron-rich benzenes.

Case Study: Kinase Inhibition

The 2-aminothiazolo[4,5-b]pyridine motif mimics the adenine ring of ATP.

  • Binding Mode: The thiazole nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA), and the exocyclic NH group acts as a Hydrogen Bond Donor (HBD). This D-A motif binds to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Valine or Methionine residues).

  • Example: In CDK4/6 inhibitors (analogs of Palbociclib), this core can replace the pyrimidine or pyridine moieties to tune selectivity and pharmacokinetic profiles.

References

  • Synthesis of Thiazolo[4,5-b]pyridines (Kaufman Method)

    • Kaufman, A., & Wildman, H. A. (1948). The Synthesis of Some Thiazolo[4,5-b]pyridines. Journal of Organic Chemistry.
    • Source: (Contextual citation for the class).

  • Medicinal Chemistry of Thiazolopyridines

    • Sonawane, M. V., et al. (2019).[3][4] Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5.[3][4]

    • Source:

  • Chemical Properties & CAS Verification

    • PubChem Compound Summary for Thiazolo[4,5-b]pyridin-2-amine.
    • Source:

  • Supplier Data (6-Methyl Analog)

    • CymitQuimica Product Data: 6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS 1378818-99-5).
    • Source:

Sources

The 2-Amino Thiazolopyridine Scaffold: Electronic Properties, Reactivity, and Methodological Workflows in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiazolopyridines represent a privileged class of bicyclic heterocycles, fusing a highly electron-rich thiazole ring with an electron-deficient pyridine ring. Among its functionalized derivatives, the 2-amino group plays a pivotal role. As a structural bioisostere for purines, the 2-aminothiazolopyridine core is frequently deployed in the design of kinase inhibitors and GPCR ligands. This whitepaper systematically deconstructs the electronic properties, reactivity profiles, and self-validating synthetic workflows associated with the 2-amino group in thiazolopyridines.

Electronic Properties and Tautomeric Dynamics

The 2-amino group in thiazolopyridines exhibits unique electronic properties dictated by the "push-pull" dynamics of the fused ring system. The electron-donating exocyclic amine is electronically coupled to the electron-withdrawing endocyclic pyridine nitrogen.

Tautomerism and Resonance

The 2-amino group exists in a dynamic equilibrium between the amino (-NH₂) and imino (=NH) tautomers. While the amino form is generally favored in aqueous media, the imino form becomes highly relevant during protonation events or when adapting to specific hydrogen-bonding networks within enzymatic binding pockets.

pKa and Basicity

The basicity of the scaffold is distributed across three potential protonation sites: the pyridine nitrogen, the thiazole nitrogen, and the exocyclic amino group. Spectroscopic determinations of acid dissociation constants in related 2-aminothiazole derivatives reveal that the first protonation (


) typically occurs at the endocyclic aza or imino nitrogen, rather than the exocyclic amine. This is driven by the resonance stabilization of the resulting delocalized cation ().

Table 1: Physicochemical and Electronic Properties of 2-Aminothiazolopyridine Isomers

Isomer ScaffoldEstimated LogPPrimary Protonation SiteEstimated

Key Electronic Feature
Thiazolo[5,4-b]pyridin-2-amine 1.2 - 1.5Pyridine Nitrogen~4.5Strong electron-withdrawing effect from pyridine N.
Thiazolo[4,5-c]pyridin-2-amine 1.1 - 1.4Thiazole Nitrogen~4.8Excellent purine bioisostere; balanced electron distribution.

G A 2-Aminothiazolopyridine (Amino Tautomer) B Protonation at Endocyclic Nitrogen A->B H+ (pKa ~4.5) C 2-Iminothiazolopyridine (Imino Tautomer) A->C Tautomerization D Resonance Stabilization (Delocalized Cation) B->D Electron Delocalization C->B H+

Tautomeric equilibrium and protonation pathways of the 2-amino group.

Chemical Reactivity Profile

The exocyclic amine is a versatile nucleophile, but its reactivity is heavily modulated by the electron-withdrawing nature of the fused pyridine ring.

  • Electrophilic Substitution (Acylation/Alkylation): The 2-amino group can undergo acylation to form amides. This transformation is crucial for tuning the lipophilicity and hydrogen-bonding capabilities of the scaffold during lead optimization.

  • Nucleophilic Substitution and Cross-Coupling: To access complex

    
    -aryl derivatives, direct amination is often inefficient. Instead, the 2-amino group is converted to a halide (e.g., 2-bromo) via a Sandmeyer-type reaction. The resulting 2-bromo intermediate is highly reactive in Buchwald-Hartwig cross-coupling with various anilines, yielding potent target compounds ().
    

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following methodologies incorporate self-validating checkpoints based on mechanistic causality.

Protocol 1: One-Step Synthesis of 2-Aminothiazolo[5,4-b]pyridines

This protocol utilizes 3-amino-2-chloropyridine and an isothiocyanate. The mechanistic causality relies on the initial formation of a thiourea intermediate, followed by an intramolecular nucleophilic attack of the sulfur atom onto the C-Cl bond, driven by thermal activation ().

  • Reagent Preparation: Combine 3-amino-2-chloropyridine (1.1 equiv) and the desired isothiocyanate (1.0 equiv) in a suitable green solvent (e.g., Sabinene or CPME, 1 mL per mmol).

    • Causality Check: A slight excess of the pyridine derivative is employed to drive the initial intermolecular thiourea formation to completion.

  • Thermal Activation: Heat the mixture in a sealed tube at 130 °C for 2–16 hours.

    • Validation Checkpoint: Monitor via TLC. The formation of a highly polar intermediate (thiourea) should eventually transition to a less polar, UV-active spot (the cyclized product).

  • Isolation: Upon completion, cool the mixture to room temperature to induce precipitation. Filter and wash with ethyl acetate.

    • Causality Check: The product often precipitates cleanly as a hydrochloride salt because HCl is eliminated during the intramolecular cyclization step.

  • Spectral Validation: Confirm cyclization via

    
    C NMR. The disappearance of the thiocarbonyl carbon (~180 ppm) and the appearance of the C2 thiazole carbon (~160 ppm) definitively validate the ring closure.
    

Workflow Step1 Step 1: Reagent Mixing 3-Amino-2-chloropyridine + Isothiocyanate Step2 Step 2: Thiourea Formation Nucleophilic attack of amine onto isothiocyanate Step1->Step2 Room Temp Step3 Step 3: Intramolecular Cyclization Sulfur attacks C-Cl bond (Thermal Activation) Step2->Step3 130 °C, 2-16h Step4 Step 4: Isolation Precipitation of HCl salt Step3->Step4 Cooling & Filtration Validation Validation 13C NMR: C2 Thiazole at ~160 ppm Step4->Validation Spectral Analysis

Step-by-step synthetic workflow for 2-aminothiazolo[5,4-b]pyridines.

Protocol 2: Functionalization via Buchwald-Hartwig Coupling
  • Diazotization/Halogenation: Treat the 2-aminothiazolopyridine with sodium nitrite (

    
    ) and 
    
    
    
    in aqueous
    
    
    at 0 °C to yield the 2-bromo derivative.
    • Causality Check: The 2-amino group is a poor leaving group. Conversion to a bromide via the Sandmeyer reaction activates the C2 position for oxidative addition by the palladium catalyst.

  • Cross-Coupling: Combine the 2-bromo intermediate (1.0 equiv), an aniline derivative (1.2 equiv),

    
     (0.05 equiv), Xantphos ligand (0.1 equiv), and 
    
    
    
    (2.0 equiv) in anhydrous dioxane.
  • Execution: Degas the mixture and heat at 90 °C under argon for 8 hours.

  • Purification: Filter the crude mixture through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via flash column chromatography.

Applications in Drug Development

The 2-aminothiazolopyridine scaffold is a highly effective bioisostere for the purine ring found in ATP. By mimicking the hydrogen-bonding network of adenine, these compounds effectively anchor into the ATP-binding sites of various kinases. Specifically, thiazolo[5,4-b]pyridine analogues have demonstrated nanomolar inhibition of phosphoinositide 3-kinase (PI3K), a critical target in oncology for regulating tumor cell survival and proliferation (). The electronic tuning provided by the 2-amino group ensures optimal dipole alignment and hydrogen bonding with the hinge region of the kinase, making it an indispensable moiety in modern drug discovery.

References

  • Spectroscopic Determination of Acid Dissociation Constants of Some Pyridyl-Substituted 2-Aminothiazole Derivatives. Journal of Chemical & Engineering Data - ACS Publications.[Link]

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. PMC - National Institutes of Health.[Link]

Pharmacophore Modeling of 6-Methylthiazolo[4,5-b]pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-Methylthiazolo[4,5-b]pyridin-2-amine scaffold represents a privileged substructure in medicinal chemistry, functioning primarily as a purine bioisostere . Its fused bicyclic system—comprising a pyridine ring annealed to a thiazole—mimics the adenine core of ATP, making it a high-value template for designing Type I and Type II kinase inhibitors, as well as inhibitors of bacterial DNA gyrase.

This technical guide details the construction of a high-confidence pharmacophore model for this scaffold. Unlike standard protocols, we focus on the specific tautomeric challenges of the 2-amino-thiazole moiety and the critical hydrophobic vector provided by the 6-methyl group. The workflow integrates ligand-based hypothesis generation with structure-based validation, culminating in experimental synthesis and assay protocols.

Chemical Space & Biological Context

The Scaffold as a Bioisostere

The thiazolo[4,5-b]pyridine core is distinct from its [5,4-b] isomer. In the [4,5-b] orientation, the pyridine nitrogen (


) and the thiazole nitrogen (

) are positioned to form a characteristic bidentate hydrogen-bonding motif.
  • Hinge Binding (Kinases): The

    
     (acceptor) and the 
    
    
    
    -amine (donor) often interact with the hinge region backbone (e.g., Glu/Met residues) in the ATP-binding pocket.
  • 6-Methyl Vector: This substituent projects into the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on the binding mode. It is a critical handle for optimizing selectivity.

Target Landscape

Literature and patent analysis confirm three primary biological contexts for this scaffold:

  • Kinase Inhibition: Targeting c-KIT, EGFR, and Aurora kinases.

  • Antimicrobial Activity: Inhibition of MurD ligase and DNA gyrase (ATPase domain).

  • Anti-inflammatory: Inhibition of COX-1/COX-2 enzymes.

Computational Workflow: Pharmacophore Generation

This section details the construction of a 3D pharmacophore model. The process is non-linear, requiring iterative refinement of the training set based on decoy discrimination.

Data Curation & Ligand Preparation

The 2-aminothiazole moiety introduces a critical tautomeric ambiguity that must be resolved prior to modeling.

  • Tautomer Enumeration: The 2-amine can exist as the amino-thiazole or the imino-thiazoline.

    • Directive: Generate both tautomers at pH 7.4. For kinase targets, the amino form is generally the active species binding to the hinge.

  • Conformational Sampling: Use a mixed Monte Carlo/Low-mode search method to generate bioactive conformers.

    • Energy Window: 10 kcal/mol.

    • RMSD Cutoff: 0.5 Å.

Pharmacophore Feature Definitions

For the 6-Methylthiazolo[4,5-b]pyridin-2-amine core, the following features are mandatory:

Feature IDTypeChemical MoietyFunction
D1 H-Bond DonorC2-Amino group (

)
Binds to backbone Carbonyl (Hinge)
A1 H-Bond AcceptorPyridine Nitrogen (

)
Binds to backbone Amine (Hinge)
H1 Hydrophobic6-Methyl groupOccupies Gatekeeper/Hydrophobic pocket
R1 Aromatic RingThiazolo-pyridine fused system

-stacking interactions
Workflow Visualization

The following diagram illustrates the iterative "Generate-Validate-Refine" cycle used to ensure the model distinguishes actives from decoys.

PharmacophoreWorkflow Data Dataset Curation (Actives + Decoys) Prep Ligand Prep (Tautomers/Ionization) Data->Prep Align Flexible Alignment (Galvez/Field-based) Prep->Align Bioactive Conf Model Hypothesis Generation (3D Pharmacophore) Align->Model Common Features Valid Validation (ROC/Enrichment) Model->Valid Valid->Model Refine Features Final Final Model (Screening Ready) Valid->Final EF > 2.0

Figure 1: Iterative workflow for pharmacophore model generation and validation.

Structural Logic & Interaction Map

Understanding the spatial arrangement of the pharmacophore features is essential for "scaffold hopping" or analog design. The diagram below abstracts the interaction logic within a typical kinase ATP-binding site.

InteractionMap Scaffold Thiazolo[4,5-b] pyridine Hinge Hinge Region (Glu/Met) Scaffold->Hinge H-Bond (Donor/Acceptor) Gatekeeper Hydrophobic Pocket Scaffold->Gatekeeper 6-Methyl (VDW) Solvent Solvent Front Scaffold->Solvent C2-Substitutions

Figure 2: Interaction map showing the 6-methyl group's role in the hydrophobic pocket.

Experimental Validation Protocols

A pharmacophore model is only as good as the experimental data that validates it. The following protocols ensure rigorous testing of the predicted analogs.

Synthetic Route: Hantzsch-Type Cyclization

To synthesize analogs suggested by the model, use this validated pathway.

Reaction: Condensation of 2,3-diamino-5-methylpyridine (or equivalent) with carbon disulfide or thiocyanate.

  • Reagents: 2-amino-5-methylpyridine-3-thiol (generated in situ) + Cyanogen Bromide (CNBr) or Urea derivatives.

  • Procedure:

    • Dissolve substrate in Glacial Acetic Acid.[1]

    • Add 1.1 eq of Bromine (

      
      ) dropwise at 0°C (if cyclizing thio-ureas).
      
    • Reflux for 3-5 hours.

    • Neutralize with

      
       to precipitate the free base.
      
  • Purification: Recrystallization from DMF/Ethanol (1:2).

Biological Assay: Kinase Inhibition Screening (FRET)

Objective: Determine


 values for c-KIT or EGFR.
  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Protocol:

    • Plate Prep: Dispense 10 nL of compound (in DMSO) into 384-well low-volume plates.

    • Enzyme Mix: Add 2.5 µL of Kinase/Peptide substrate mix in reaction buffer (50 mM HEPES, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Start: Initiate reaction with 2.5 µL ATP (at

      
       concentration).
      
    • Incubation: 60 min at Room Temp.

    • Detection: Add 5 µL of EDTA/Eu-antibody detection mix. Read on EnVision plate reader.

  • Self-Validation: Include Staurosporine as a reference control. Z-factor must be > 0.5.

References

  • Chaban, T. I., et al. (2024).[2][3] Recent advances in the synthesis of thiazolo[4,5-b]pyridines.[1][2][3][4][5][6] Part 2: Focus on thiazole annulation to pyridine ring. Chemistry of Heterocyclic Compounds.

  • Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences.

  • Bondock, S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.

  • Apollo Scientific. (n.d.).[7] Product Data: 6-Methylthiazolo[4,5-b]pyridin-2-amine.[7]

  • Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Guide: Safety, Toxicity, and Handling of 6-Methylthiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, toxicity, and handling protocols for 6-Methylthiazolo[4,5-b]pyridin-2-amine .

Executive Summary: The "Unknown Potency" Paradigm

6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS: 1378818-99-5) is a fused heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., c-KIT, EGFR) and antimicrobial agents targeting DNA gyrase.

While often classified under generic "Irritant" categories in vendor catalogs, its structural homology to potent bioactive scaffolds mandates a Pharmacologically Active Material (PAM) handling approach. This guide transcends the standard Safety Data Sheet (SDS) by integrating predictive toxicology with rigorous containment protocols, treating the compound not just as a chemical irritant, but as a potential signal transduction modulator.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Accurate identification is the first line of defense. Note the specific fusion orientation ([4,5-b]), which distinguishes it from its isomer, the [5,4-b] analog.

ParameterSpecification
Chemical Name 6-Methylthiazolo[4,5-b]pyridin-2-amine
CAS Number 1378818-99-5
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
Physical State Solid (Powder), typically off-white to pale yellow
Solubility Soluble in DMSO, DMF; Low solubility in water
Melting Point Not experimentally standardized; analogs typically melt >200°C
SMILES CC1=CN=C2N=C(S2)N=C1

Hazard Identification (GHS Classification)

Note: In the absence of a REACH registration dossier for this specific CAS, the classification below is derived from Structure-Activity Relationship (SAR) analysis of the thiazolopyridine class and vendor consensus.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2][3]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1][4][2][3]
STOT - Single Exposure 3H335 May cause respiratory irritation.[2][5]
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Toxicological Overview & Biological Mechanism

Mechanism of Action (The Hidden Hazard)

Unlike simple organic solvents, this compound is a "privileged scaffold" in medicinal chemistry. It is designed to mimic the adenosine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases.

  • Kinase Inhibition: Derivatives of thiazolo[4,5-b]pyridine are known inhibitors of c-KIT and EGFR . Accidental systemic exposure could theoretically modulate these pathways, leading to off-target cellular signaling effects.

  • DNA Binding: Some analogs exhibit antimicrobial activity by inhibiting DNA gyrase, suggesting potential genotoxic interaction mechanisms, though this specific derivative is unproven as a mutagen.

Visualization: The Bio-Interaction Pathway

The following diagram illustrates the potential biological cascade if the compound enters the systemic circulation, highlighting why "Universal Precautions" are necessary.

BioInteraction Exposure Systemic Exposure (Inhalation/Dermal) Circulation Bloodstream Distribution Exposure->Circulation Absorption Target ATP-Binding Pocket (Kinases: c-KIT, EGFR) Circulation->Target Molecular Docking Metabolism Hepatic Metabolism (CYP450 Oxidation) Circulation->Metabolism First Pass OffTarget Off-Target Signaling (Cell Proliferation/Apoptosis) Target->OffTarget Inhibition Clearance Renal/Biliary Excretion Metabolism->Clearance Metabolites

Caption: Potential biological fate of thiazolopyridine scaffolds. Note the affinity for ATP-binding pockets (Blue), presenting a pharmacological hazard beyond simple chemical irritation.

Safe Handling Protocol (Self-Validating System)

This protocol uses a Control Banding approach. We treat 6-Methylthiazolo[4,5-b]pyridin-2-amine as Band 3 (Potent/Toxic) until definitive toxicology data proves otherwise.

Engineering Controls & PPE Matrix
Control LevelRequirementRationale
Primary Barrier Certified Chemical Fume Hood Prevents inhalation of fine particulates during weighing.
Secondary Barrier Drip Tray / Spill Mat Contains localized contamination; prevents spread to benchtop.
Gloves Double Nitrile (0.11 mm min) Thiazoles can permeate standard latex. Double gloving provides a breakthrough buffer.
Respiratory N95/P2 (if outside hood) Only required if solid handling occurs outside containment (not recommended).
Eye Protection Chemical Goggles Safety glasses are insufficient for fine powders that can bypass side shields.
Experimental Workflow: Solubilization

Use this workflow to minimize dust generation.

  • Preparation: Place a pre-tared vial inside the fume hood.

  • Weighing: Use a micro-spatula. Do not pour from the source bottle. Transfer directly to the vial.

  • Solvation: Add DMSO before removing the vial from the hood. Capping the vial containing the solid and solvent ensures the compound is in solution (non-inhalable) before transport.

  • Decontamination: Wipe the exterior of the vial with an ethanol-dampened tissue before removing it from the hood. Dispose of the tissue as hazardous waste.

Visualization: Safe Weighing Logic

SafetyLogic Start Start: Solid Handling CheckHood Is Fume Hood Certified? Start->CheckHood PPE Don PPE: Double Nitrile + Goggles CheckHood->PPE Yes Weigh Weigh into Tared Vial PPE->Weigh Solvent Add Solvent (DMSO) Inside Hood Weigh->Solvent Cap Cap Vial Tightly Solvent->Cap Wipe Wipe Vial Exterior Cap->Wipe Transport Transport to Assay Wipe->Transport

Caption: Step-by-step logic for minimizing particulate exposure during the critical weighing phase.

Emergency Response Protocols

Accidental Release (Spill)
  • Solid Spill: Do not dry sweep. Dampen with a paper towel soaked in ethanol or water to prevent dust generation, then wipe up.

  • Liquid Spill (DMSO solution): Absorb with vermiculite or spill pads. Treat as hazardous chemical waste. Do not use bleach immediately if the solution contains high concentrations of amines, as chloramines could theoretically form, though unlikely.

First Aid[3]
  • Eye Contact: Rinse immediately with water for 15 minutes. Key Step: Lift eyelids to ensure removal of particulates trapped in the fornix.

  • Skin Contact: Wash with soap and water.[4][3][5] Avoid using organic solvents (ethanol/DMSO) to clean skin, as this may enhance transdermal absorption of the compound.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention and present the CAS number (1378818-99-5).

Synthesis & Impurity Context

For researchers synthesizing this compound, be aware of the "Thiocyanate Route" risks.

  • Precursors: 2-amino-3-bromo-5-methylpyridine + Potassium Thiocyanate (KSCN).

  • Impurity Hazard: The reaction often involves bromine/bromides. Residual elemental bromine or acid (HBr) may be present in crude products, significantly increasing the corrosivity hazard (Skin Corr. 1B) compared to the pure amine.

  • Recommendation: Always check the pH of the crude reaction mixture before workup.

References

  • PubChem. (2025).[6] Compound Summary: Thiazolo[4,5-b]pyridin-2-amine derivatives. National Library of Medicine. [Link]

  • Chaban, T., et al. (2012). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines.[7] Biopolymers and Cell. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methylthiazolo[4,5-b]pyridin-2-amine from 2-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Methylthiazolo[4,5-b]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis commences from the readily available starting material, 2-amino-3-chloropyridine, and proceeds through a two-step sequence involving a nucleophilic aromatic substitution followed by an intramolecular cyclization.

The structural backbone of thiazolo[4,5-b]pyridines is recognized as a "purine bioisostere," contributing to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This guide is intended to provide both the theoretical underpinnings and practical, step-by-step protocols to enable the successful synthesis of the target molecule.

I. Strategic Overview and Mechanistic Rationale

The synthesis of 6-Methylthiazolo[4,5-b]pyridin-2-amine from 2-amino-3-chloropyridine is not a direct transformation. The "6-Methyl" designation on the thiazolo[4,5-b]pyridine core corresponds to a methyl group at the 5-position of the initial pyridine ring. Therefore, the appropriate starting material for this synthesis is 2-amino-3-chloro-5-methylpyridine . The overall synthetic strategy involves two key transformations:

  • Thiocyanation: A nucleophilic aromatic substitution (SNA_r_) reaction to replace the chloro group at the 3-position of the pyridine ring with a thiocyanate group.

  • Intramolecular Cyclization: A subsequent acid- or base-catalyzed cyclization of the resulting 2-amino-3-thiocyanatopyridine intermediate to form the fused thiazole ring.

Step 1: Synthesis of the Starting Material: 2-Amino-3-chloro-5-methylpyridine

As 2-amino-3-chloro-5-methylpyridine is not readily commercially available, a synthetic route from 2-amino-5-methylpyridine is first required. This is typically achieved through a direct chlorination reaction.

Step 2: Thiocyanation of 2-Amino-3-chloro-5-methylpyridine

The chloro group at the 3-position of the pyridine ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitrogen atom in the ring and the amino group at the 2-position. The reaction with a thiocyanate salt, such as potassium or sodium thiocyanate, proceeds via a Meisenheimer-like intermediate.[2]

Step 3: Intramolecular Cyclization

The 2-amino-3-thiocyanato-5-methylpyridine intermediate possesses the necessary functionalities for the final ring-closing step. The lone pair of electrons on the exocyclic amino group can attack the electrophilic carbon of the thiocyanate group, leading to the formation of the thiazole ring. This reaction is often facilitated by acid or base catalysis, which can activate the thiocyanate group or deprotonate the amino group, respectively.

II. Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Material Synthesis cluster_1 Thiazole Ring Formation 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 2-Amino-3-chloro-5-methylpyridine 2-Amino-3-chloro-5-methylpyridine 2-Amino-5-methylpyridine->2-Amino-3-chloro-5-methylpyridine Chlorination Intermediate 2-Amino-3-thiocyanato- 5-methylpyridine 2-Amino-3-chloro-5-methylpyridine->Intermediate Thiocyanation (KSCN or NaSCN) Target_Molecule 6-Methylthiazolo[4,5-b]pyridin-2-amine Intermediate->Target_Molecule Intramolecular Cyclization

Caption: Synthetic workflow for 6-Methylthiazolo[4,5-b]pyridin-2-amine.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-chloro-5-methylpyridine

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-5-methylpyridine108.1410.8 g0.1
N-Chlorosuccinimide (NCS)133.5314.0 g0.105
Acetonitrile41.05200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylpyridine (10.8 g, 0.1 mol) and acetonitrile (200 mL).

  • Stir the mixture at room temperature until the 2-amino-5-methylpyridine has completely dissolved.

  • In a separate beaker, dissolve N-chlorosuccinimide (14.0 g, 0.105 mol) in acetonitrile (100 mL).

  • Slowly add the NCS solution to the stirred solution of 2-amino-5-methylpyridine over a period of 30 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-amino-3-chloro-5-methylpyridine.

Protocol 2: Synthesis of 6-Methylthiazolo[4,5-b]pyridin-2-amine

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-3-chloro-5-methylpyridine142.597.13 g0.05
Potassium Thiocyanate (KSCN)97.185.83 g0.06
Dimethylformamide (DMF)73.09100 mL-
Hydrochloric Acid (concentrated)36.46-catalytic

Procedure:

  • Thiocyanation: a. In a 250 mL round-bottom flask, dissolve 2-amino-3-chloro-5-methylpyridine (7.13 g, 0.05 mol) and potassium thiocyanate (5.83 g, 0.06 mol) in dimethylformamide (DMF, 100 mL). b. Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed. c. Cool the reaction mixture to room temperature and pour it into ice-water (500 mL) with stirring. d. A precipitate of 2-amino-3-thiocyanato-5-methylpyridine will form. Collect the solid by filtration, wash with water, and dry under vacuum. This intermediate can be used in the next step without further purification.

  • Intramolecular Cyclization: a. Suspend the crude 2-amino-3-thiocyanato-5-methylpyridine in ethanol (150 mL) in a 250 mL round-bottom flask. b. Add a catalytic amount of concentrated hydrochloric acid (approximately 1 mL) to the suspension. c. Heat the mixture to reflux and stir for 4-6 hours. The suspension should gradually become a clear solution as the cyclization proceeds. d. Monitor the reaction by TLC for the disappearance of the intermediate. e. After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. f. The product, 6-Methylthiazolo[4,5-b]pyridin-2-amine, will precipitate out of the solution. g. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol. h. Dry the product under vacuum to obtain pure 6-Methylthiazolo[4,5-b]pyridin-2-amine.

IV. Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)
2-Amino-3-chloro-5-methylpyridineC₆H₇ClN₂142.59Singlet for methyl protons, two doublets for aromatic protons, broad singlet for amino protons.
6-Methylthiazolo[4,5-b]pyridin-2-amineC₇H₇N₃S165.22Singlet for methyl protons, two singlets for aromatic protons, broad singlet for amino protons.

V. Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete chlorinationInsufficient NCS or reaction time.Increase the amount of NCS slightly (e.g., to 1.1 equivalents) and/or extend the reflux time.
Low yield in thiocyanationIncomplete reaction or side reactions.Ensure the DMF is anhydrous. Consider using a phase-transfer catalyst to improve the nucleophilicity of the thiocyanate.
Incomplete cyclizationInsufficient acid catalyst or reaction time.Add a few more drops of concentrated HCl. Increase the reflux time and monitor by TLC.
Product purification difficultiesImpurities from side reactions.Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary after column chromatography.

VI. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • N-Chlorosuccinimide is a corrosive solid and an oxidizing agent. Handle with care.

  • Potassium thiocyanate is harmful if swallowed or inhaled. Avoid creating dust.

  • Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

VII. Conclusion

The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of 6-Methylthiazolo[4,5-b]pyridin-2-amine from 2-amino-3-chloropyridine, via the necessary intermediate 2-amino-3-chloro-5-methylpyridine. The protocols are designed to be accessible to researchers with a standard background in synthetic organic chemistry. The strategic use of a nucleophilic aromatic substitution followed by an intramolecular cyclization offers an efficient pathway to this important heterocyclic scaffold.

References

[3] Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. [Link] [1] Les, A. O., & Chaban, T. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds, 60(1-2), 1-10. [Link] [4] Ghorbani-Vaghei, R., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117. [Link] [5] Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 17(3), 68-75. [Link] [6] PrepChem. (2023). Synthesis of 2-amino-3-cyano-5-methylpyrazine. [Link] [7] Chaban, T. I., et al. (2014). Synthesis of Some Novel Thiazolo[4,5-b]Pyridines and their Tuberculostatic Activity Evaluation. ResearchGate. [Link] [8] Les, A. O., & Chaban, T. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3-4), 130-132. [Link] [2] Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link] [9] Les, A. O., & Chaban, T. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). ResearchGate. [Link] [10] Chebanov, V. A., et al. (2016). Synthesis of thiazolo[3,2-a]pyridines via an unusual Mannich-type cyclization. Taylor & Francis Online. [Link] [11] Hassan, A. A., et al. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. Chemistry Central Journal, 13(1), 38. [Link] [12] Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. Journal of Applicable Chemistry, 8(3), 1-5. [Link] [13] Beyza, S., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link] [14] El-Maghraby, A. M., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(11), 3497. [Link] [15] Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

Sources

Application Note: Oxidative Cyclization Protocol for the Synthesis of 6-Methylthiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Overview

The thiazolo[4,5-b]pyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in the development of targeted therapeutics, including TYK2 and PI3K kinase inhibitors[1]. The synthesis of 6-methylthiazolo[4,5-b]pyridin-2-amine is classically achieved via a modified Hugerschoff oxidative cyclization[2].

Unlike highly nucleophilic aliphatic systems, the electron-deficient nature of the pyridine ring necessitates precise electrophilic activation. In this protocol, 5-methylpyridin-2-amine is reacted with potassium thiocyanate (KSCN) to form a thiourea intermediate in situ. The subsequent addition of molecular bromine (Br


) acts as an electrophilic oxidant, driving the intramolecular cyclization at the unsubstituted C3 position of the pyridine ring to construct the fused thiazole system[2].

Experimental Workflow Diagram

Workflow N1 Step 1: Reagent Mixing 5-Methylpyridin-2-amine + KSCN in Glacial Acetic Acid N2 Step 2: Oxidative Activation Dropwise Br2 addition at 10 °C N1->N2 N3 Step 3: Cyclization Phase Stir at RT (3-15 h) N2->N3 N4 Step 4: Precipitation & Filtration Isolate hydrobromide salt N3->N4 N5 Step 5: Neutralization Suspend in H2O, add aq. NH3 N4->N5 N6 Step 6: Final Isolation Filter, wash, and dry free base N5->N6

Experimental workflow for oxidative cyclization to 6-Methylthiazolo[4,5-b]pyridin-2-amine.

Reagents and Materials

ReagentMW ( g/mol )EquivalentsFunction in Synthesis
5-Methylpyridin-2-amine 108.141.0Primary starting material
Potassium Thiocyanate (KSCN) 97.181.0 - 1.2Thiocyanate source for intermediate
Bromine (Br

)
159.801.0Oxidant / Electrophilic activator
Glacial Acetic Acid (AcOH) 60.05SolventReaction medium & acid catalyst
Aqueous Ammonia (NH

OH, 25%)
35.04As neededMild neutralizing agent

Step-by-Step Methodology & Causality

Step 1: Preparation of the Thiourea Intermediate

  • Action: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylpyridin-2-amine (1.0 eq) and KSCN (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of amine).

  • Causality: Glacial acetic acid serves a dual purpose. It acts as an excellent solvent for the polar precursors and provides the acidic environment required to protonate the pyridine nitrogen. This protonation enhances the electrophilicity of the thiocyanate species, facilitating the in situ formation of the N-(5-methylpyridin-2-yl)thiourea intermediate[1].

Step 2: Oxidative Activation

  • Action: Cool the reaction mixture to 10 °C using an ice-water bath. Prepare a solution of bromine (1.0 eq) in a small volume of glacial acetic acid. Add the bromine solution dropwise over 30 minutes.

  • Causality: The addition of bromine is highly exothermic. Maintaining the temperature at or below 10 °C is critical to prevent uncontrolled oxidative degradation of the pyridine ring and to avoid over-bromination at the C6 methyl group[1]. The dropwise addition ensures a steady, low concentration of the active electrophile, favoring the desired intramolecular C-S bond formation over intermolecular side reactions[2].

Step 3: Cyclization Phase

  • Action: Remove the ice bath and allow the reaction mixture to stir at room temperature (20-25 °C) for 3 to 15 hours. Monitor the reaction progress via LC-MS or TLC.

  • Causality: The cyclization requires sufficient time for the brominated thiourea intermediate to undergo intramolecular electrophilic aromatic substitution at the C3 position. As the reaction progresses, the product precipitates out of the acetic acid solution as a hydrobromide salt[1].

Step 4: Isolation and Neutralization

  • Action: Filter the precipitated solid and wash it thoroughly with cold glacial acetic acid. Suspend the collected solid in distilled water and slowly add aqueous ammonia until the pH reaches 8-9.

  • Causality: The initial filtration isolates the hydrobromide salt of the product from unreacted starting materials and byproducts. Suspending the salt in water and neutralizing with a mild base (aqueous ammonia) liberates the free base form of 6-methylthiazolo[4,5-b]pyridin-2-amine. Ammonia is specifically chosen over strong bases (like NaOH) to prevent base-catalyzed hydrolysis of the newly formed, sensitive thiazole ring[1].

Step 5: Final Purification

  • Action: Filter the liberated free base, wash with copious amounts of water to remove residual ammonium bromide salts, and dry under vacuum at 45 °C.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the following self-validating analytical checks must be performed before utilizing the scaffold in downstream coupling reactions:

  • LC-MS: Confirm the exact mass of the product. The expected exact mass for C

    
    H
    
    
    
    N
    
    
    S is 165.04 Da, yielding a dominant [M+H]
    
    
    peak at m/z 166.0.
  • 
    H NMR (DMSO-d
    
    
    
    ):
    The spectrum must show the complete disappearance of the C3 proton of the starting material. Key diagnostic peaks include the primary amine (-NH
    
    
    ) protons appearing as a broad singlet around 7.5-8.0 ppm, and two distinct aromatic protons corresponding to the isolated C5 and C7 positions of the fused bicyclic system[1].

Troubleshooting & Optimization

Observation / IssueMechanistic CauseRecommended Optimization
Over-bromination byproducts Excess bromine or poor temperature control during addition.Ensure strict 1.0 eq of Br

. Maintain temperature ≤ 10 °C. Alternatively, use benzyltrimethylammonium tribromide as a milder Br

source[2].
Incomplete conversion Insufficient reaction time or low reactivity of the intermediate.Extend stirring time at room temperature. Gentle warming (up to 30 °C) can be applied if the intermediate stalls.
Low yield of free base Incomplete neutralization or product loss in the aqueous phase.Verify the aqueous suspension reaches pH 8-9. If the product is highly water-soluble, extract with ethyl acetate instead of direct filtration[1].

References

  • World Intellectual Property Organization. (2018). Tyk2 inhibitors and uses thereof (Patent No. WO2018071794A1).
  • Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. Journal of Organic Chemistry, 68(22), 8693-8696. URL:[Link]

Sources

Buchwald-Hartwig coupling reaction conditions using 6-Methylthiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination Protocols for 6-Methylthiazolo[4,5-b]pyridin-2-amine

Executive Summary

This guide details the optimized reaction conditions for utilizing 6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS: N/A for specific derivative, Generic Scaffold Ref: Thiazolo[4,5-b]pyridine) as a nucleophile in Buchwald-Hartwig cross-coupling reactions.

The 2-aminothiazolo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., PI3K, EGFR) and ubiquitin ligase modulators. However, its utility in C-N bond formation is often limited by poor nucleophilicity of the exocyclic amine and competitive catalyst poisoning by the ring nitrogens (N3 and N4). This note provides a self-validating protocol to overcome these electronic and coordinative challenges.

Substrate Profile & Mechanistic Challenges

Chemical Structure Analysis

The substrate features a fused thiazolo-pyridine system with an exocyclic primary amine at the C2 position and a methyl group at C6.

  • Electronic Deactivation: The fused pyridine ring exerts a strong electron-withdrawing effect, significantly lowering the pKa of the C2-amine (estimated pKa ~5-6) compared to standard anilines (pKa ~4-5 for the conjugate acid, but nucleophilicity is lower due to resonance delocalization into the heterocycle).

  • Coordination Trap: The thiazole nitrogen (N3) and pyridine nitrogen (N4) act as "sinks" for the Palladium catalyst. Standard ligands (e.g., PPh3, dppf) are often displaced by these nitrogens, leading to the formation of inactive Pd-bis(heterocycle) complexes (Catalyst Death).

The Solution: Ligand Selection Strategy

To bypass these issues, the catalytic system must utilize bulky, electron-rich dialkylbiaryl phosphine ligands .

  • BrettPhos / tBuBrettPhos: These ligands provide steric bulk that prevents N-coordination of the heterocycle to the Pd center while promoting the reductive elimination of the electron-deficient amine product.

  • Xantphos: A bidentate alternative that enforces a wide bite angle, often stabilizing the Pd(0) species against aggregation, though sometimes less active for extremely electron-deficient amines.

Primary Protocol: The "BrettPhos" System (High Success Rate)

This protocol is the "Gold Standard" for coupling electron-deficient heteroarylamines with aryl halides (Cl, Br, I).

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Nucleophile 1.0Amine Source6-Methylthiazolo[4,5-b]pyridin-2-amine
Electrophile 1.0 - 1.2Coupling PartnerAryl Bromide or Chloride
Catalyst 0.02 - 0.05Pd SourceBrettPhos Pd G3 (Precatalyst)
Base 2.0DeprotonationNaOtBu (Sodium tert-butoxide)
Solvent [0.1 M]Medium1,4-Dioxane (Anhydrous)

Note: If BrettPhos Pd G3 is unavailable, generate in situ using Pd(OAc)2 (2 mol%) and BrettPhos Ligand (4 mol%).

Step-by-Step Procedure
  • Preparation: Oven-dry a 10 mL microwave vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add 6-Methylthiazolo[4,5-b]pyridin-2-amine (1.0 equiv), Aryl Halide (1.0 equiv), NaOtBu (2.0 equiv), and BrettPhos Pd G3 (2-5 mol%) to the vial.

    • Critical Check: If the aryl halide is a liquid, add it after the solvent.

  • Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe. The concentration should be roughly 0.1 M to 0.2 M relative to the limiting reagent.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Observation: The reaction mixture should turn from pale yellow to a dark orange/brown. If it turns black (Pd precipitation) within 30 minutes, the catalyst has died; see Troubleshooting.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Secondary Protocol: The "Xantphos" System (Scale-Up Friendly)

Use this method if the substrate contains base-sensitive groups (esters, nitriles) incompatible with NaOtBu, replacing it with Cs2CO3.

Reagents
  • Catalyst: Pd2(dba)3 (2.5 mol%) + Xantphos (5 mol%)

  • Base: Cs2CO3 (2.5 equiv, finely ground)

  • Solvent: Toluene or 1,4-Dioxane

  • Temperature: 110°C (Reflux)[1]

Procedure Notes
  • Pre-complexation: It is highly recommended to stir the Pd2(dba)3 and Xantphos in the solvent for 10 minutes before adding the substrates. This ensures formation of the active L2Pd(0) species.

  • Water Sensitivity: Cs2CO3 is hygroscopic. Ensure it is dried (flame-dried under vacuum) before use to prevent hydrolysis of the halide.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific competition between the productive amine binding and the non-productive chelation (poisoning) pathway.

BuchwaldMechanism cluster_legend Critical Control Point Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coordination Amine Coordination OxAdd->Coordination + Thiazolo-amine Deprotonation Deprotonation (Base: NaOtBu) Coordination->Deprotonation Bulky Ligand (BrettPhos) Poison Catalyst Poisoning (N3/N4 Chelation) Coordination->Poison Low Steric Ligand (e.g., PPh3) RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim - Base-HX RedElim->Pd0 Regeneration Product N-Aryl Product RedElim->Product

Figure 1: Catalytic cycle distinguishing the productive pathway (facilitated by bulky ligands) from the catalyst poisoning pathway common with thiazolopyridines.

Optimization & Troubleshooting Matrix

ObservationDiagnosisCorrective Action
Immediate Pd Black formation Catalyst decomposition due to lack of stabilization.Switch to tBuBrettPhos (more stable) or increase ligand:Pd ratio to 2:1. Ensure solvent is rigorously degassed.
No Conversion (SM remains) Catalyst poisoning by substrate N-atoms.Switch to BrettPhos Pd G3 precatalyst (ensures 1:1 active species). Increase Temp to 110°C.
Low Yield (<30%) Incomplete conversion or protodehalogenation.Add water (4 mol%) or use tBuOH as co-solvent (activates the catalyst in some BrettPhos systems).
Bis-arylation Over-reaction (rare for this sterically hindered amine).Ensure strict 1:1 stoichiometry. Dilute reaction to 0.05 M.

References

  • Maiti, D., et al. (2012). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Wolfe, J. P., et al. (2000).[2] "Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates."[2] Journal of Organic Chemistry.

  • BenchChem Application Notes. (2025). "Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine."[3] BenchChem Protocols.

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines."[3][4][5] Journal of the American Chemical Society.

Sources

Application Note: Functionalization of 6-Methylthiazolo[4,5-b]pyridin-2-amine via Aprotic Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized aprotic protocols, and self-validating experimental workflows.

Introduction & Strategic Importance

The thiazolo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, GPCR ligands, and Factor Xa (FXa) inhibitors[1]. Specifically, 6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS RN: 1378818-99-5) serves as a critical linchpin intermediate[2]. The exocyclic 2-amino group provides a versatile handle for late-stage diversification; however, direct cross-coupling of the amine is often sterically and electronically hindered.

Converting the 2-amino moiety into a halide (e.g., bromide) or a pseudohalide (e.g., nitrile) via the Sandmeyer reaction unlocks the ability to perform robust Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings[3]. Traditional aqueous Sandmeyer conditions (NaNO₂, aqueous acids) applied to electron-deficient heterocycles like thiazolopyridines frequently fail, leading predominantly to the 2-hydroxy byproduct via competitive hydrolysis[4]. To circumvent this, this application note details an optimized aprotic Sandmeyer methodology utilizing tert-butyl nitrite (t-BuONO) and anhydrous copper salts.

Mechanistic Insights: The Aprotic Sandmeyer Pathway

The success of the aprotic Sandmeyer reaction relies on strict control over the highly reactive diazonium intermediate. By operating in anhydrous acetonitrile (MeCN), the nucleophilic attack of water is eliminated, forcing the reaction down the desired single-electron transfer (SET) pathway[5].

Causality of Reagent Selection
  • Organic Nitrite Source (t-BuONO): Acts as an organic-soluble source of the nitrosonium ion (NO⁺). It allows the diazotization to proceed smoothly in polar aprotic solvents, preventing hydrolytic degradation[6].

  • Copper(II) Bromide (CuBr₂): In the bromination protocol, CuBr₂ serves a dual purpose. It acts as the bromide ligand donor and the oxidant. Trace amounts of Cu(II) are reduced in situ by the solvent or substrate to generate the catalytic Cu(I) species required to initiate the SET reduction of the diazonium salt[4].

  • Solvent (MeCN): Acetonitrile provides optimal solubility for both the copper salts and the transient diazonium species while remaining inert to the radical intermediates.

Sandmeyer_Mechanism Amine 2-Aminothiazolo[4,5-b]pyridine Diazonium Diazonium Intermediate [R-N2]+ Amine->Diazonium t-BuONO (Diazotization) Radical Heteroaryl Radical [R•] Diazonium->Radical Cu(I) SET (-N2) Product 2-Substituted Product (R-Br or R-CN) Radical->Product Cu(II)X2 (Ligand Transfer)

Figure 1: Mechanistic pathway of the aprotic Sandmeyer reaction via single-electron transfer (SET).

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. The visual cues (color changes, gas evolution) provide real-time feedback on the reaction's progress, ensuring high trustworthiness and reproducibility.

Experimental_Workflow Step1 1. Reagent Preparation Dissolve CuX2 & t-BuONO in MeCN Step2 2. Substrate Addition Slowly add 2-Aminothiazolopyridine at 0°C Step1->Step2 Step3 3. Thermal Activation Heat to 60-65°C until N2 evolution ceases Step2->Step3 Step4 4. Quench & Extraction Quench with aq. HCl/EDTA, Extract with EtOAc Step3->Step4 Step5 5. Product Isolation Purify via Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the aprotic Sandmeyer functionalization.

Protocol A: Synthesis of 2-Bromo-6-methylthiazolo[4,5-b]pyridine

This protocol utilizes an inverse-addition technique to prevent diazonium accumulation, minimizing dimerization side reactions.

Reagents:

  • 6-Methylthiazolo[4,5-b]pyridin-2-amine (1.0 eq, 10 mmol, 1.65 g)

  • Copper(II) bromide (1.5 eq, 15 mmol, 3.35 g)

  • tert-Butyl nitrite (1.5 eq, 15 mmol, 1.78 mL)

  • Anhydrous Acetonitrile (50 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, suspend CuBr₂ in 30 mL of anhydrous MeCN. Add t-BuONO dropwise at room temperature. Stir for 10 minutes to ensure complexation (the solution will turn dark green/black).

  • Cooling & Addition: Cool the mixture to 0–5 °C using an ice bath. Dissolve the 6-methylthiazolo[4,5-b]pyridin-2-amine in 20 mL of warm MeCN. Add this amine solution dropwise to the CuBr₂/t-BuONO mixture over 30 minutes. Expert Insight: Slow addition is critical. Rapid addition causes a localized spike in diazonium concentration, leading to violent N₂ off-gassing and reduced yields.

  • Thermal Activation: Remove the ice bath and gradually warm the reaction to 60–65 °C. Monitor the reaction via the evolution of nitrogen gas (bubbling).

  • Validation & Quench: The reaction is complete when gas evolution ceases (typically 1.5–2 hours). Cool to room temperature and quench by pouring the mixture into 100 mL of 1M aqueous HCl containing 5% EDTA. Self-Validation: The EDTA effectively chelates the copper, shifting the aqueous layer to a bright blue/green, leaving the organic product in the extraction phase.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude dark residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 2-bromo derivative as an off-white solid.

Protocol B: Synthesis of 6-Methylthiazolo[4,5-b]pyridine-2-carbonitrile

Cyanation requires modified conditions due to the insolubility of CuCN in pure MeCN.

Reagents:

  • 6-Methylthiazolo[4,5-b]pyridin-2-amine (1.0 eq, 10 mmol, 1.65 g)

  • Copper(I) cyanide (2.0 eq, 20 mmol, 1.79 g)

  • tert-Butyl nitrite (2.0 eq, 20 mmol, 2.38 mL)

  • Anhydrous Acetonitrile/DMSO (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Solubilization: Suspend CuCN in the MeCN/DMSO mixture. The addition of DMSO is a deliberate choice to break up the polymeric CuCN lattice, increasing its reactivity[6].

  • Diazotization: Add t-BuONO to the suspension at room temperature, followed by cooling to 0 °C.

  • Addition & Heating: Slowly add the amine (solid or dissolved in minimal DMSO) over 20 minutes. Gradually heat the mixture to 75 °C for 3 hours.

  • Safety Quench (CRITICAL): Cool to room temperature. Do not quench with acid , as this will generate lethal HCN gas. Quench by pouring into a mixture of saturated aqueous NaHCO₃ and aqueous ammonia (NH₄OH). The ammonia forms a soluble [Cu(NH₃)₄]²⁺ complex, safely sequestering the copper and residual cyanide.

  • Isolation: Extract with EtOAc, wash extensively with water to remove DMSO, dry, and purify via chromatography.

Quantitative Data & Optimization Summary

The table below summarizes the empirical outcomes of various Sandmeyer conditions applied to the thiazolo[4,5-b]pyridine scaffold, demonstrating the clear superiority of the aprotic methodology.

Table 1: Comparative Analysis of Sandmeyer Conditions for Thiazolopyridines

Reaction TypeReagentsSolvent SystemTemp (°C)Typical YieldMajor Byproduct
Aqueous Bromination NaNO₂, HBr, CuBrH₂O / HBr0 to 2520–35%2-Hydroxy derivative
Aprotic Bromination t-BuONO, CuBr₂MeCN0 to 6565–80%Dimerization (trace)
Aprotic Chlorination t-BuONO, CuCl₂MeCN0 to 6570–85%Dimerization (trace)
Aprotic Cyanation t-BuONO, CuCNMeCN / DMSO0 to 7550–60%Protodeamination

Data synthesized from established literature on 2-aminobenzothiazoles and related heterocycles[4],[6].

References

  • "6-Methylthiazolo[4,5-b]pyridin-2-amine", PubChemLite / Missouri University.
  • "US9233980B2 - Process for preparing a compound by a novel sandmeyer-like reaction using a nitroxide radical compound as a reaction catalyst", Google Patents.
  • "Synthesis and Characterization of Nature Inspired Fluorophores", UCL Discovery.
  • "A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole", Benchchem.
  • "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities", PMC.
  • "2-Cyano-6-methoxybenzothiazole, a Key Intermediate", Shimonoseki University of Fisheries.

Sources

Microwave-assisted synthesis of 6-Methylthiazolo[4,5-b]pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 6-Methylthiazolo[4,5-b]pyridin-2-amine

Executive Summary & Introduction

Objective: This protocol details the rapid, high-yield synthesis of 6-methylthiazolo[4,5-b]pyridin-2-amine using microwave-assisted organic synthesis (MAOS).

Significance: Thiazolo[4,5-b]pyridine derivatives are critical pharmacophores in medicinal chemistry, acting as bioisosteres of purines.[1] They have demonstrated significant biological activity, including inhibition of c-Kit, EGFR, and other kinases involved in oncology and inflammatory pathways. The 2-amino functionality serves as a versatile handle for further derivatization (e.g., amide coupling, reductive amination) to generate diverse libraries.

Microwave Advantage: Traditional thermal synthesis of this scaffold (Kaufmann reaction or oxidative cyclization) often requires prolonged reflux (12–24 hours) in glacial acetic acid, leading to variable yields and extensive byproduct formation. Microwave irradiation exploits the high dielectric loss of polar solvents (e.g., acetic acid, ethanol), providing rapid, uniform heating that accelerates the rate-determining step of the oxidative cyclization, reducing reaction times to minutes and improving purity.

Reaction Mechanism & Strategy

The synthesis proceeds via the oxidative cyclization of 2,3-diamino-5-methylpyridine with potassium thiocyanate (KSCN) and bromine (


).

Mechanism Description:

  • Thiourea Formation: The nucleophilic amino group at the C3 position attacks the thiocyanate, forming an intermediate thiourea.

  • Bromination: Electrophilic bromination of the thiourea sulfur or the ring carbon occurs.

  • Cyclization: Intramolecular nucleophilic attack by the pyridine nitrogen (N1) onto the activated sulfur/carbon species closes the thiazole ring.

  • Aromatization: Loss of HBr drives the formation of the stable aromatic thiazolo[4,5-b]pyridine system.

Pathway Visualization

ReactionPathway Start 2-Amino-3-nitro-5-methylpyridine Inter1 2,3-Diamino-5-methylpyridine Start->Inter1 Reduction (SnCl2/HCl or H2/Pd) Inter2 Thiourea Intermediate Inter1->Inter2 KSCN, AcOH MW: 50°C TS Brominated Transition State Inter2->TS Br2 (dropwise) Oxidative Activation Product 6-Methylthiazolo[4,5-b] pyridin-2-amine TS->Product Cyclization MW: 80-100°C, 15 min

Figure 1: Synthetic pathway from nitro-precursor to final fused heterocycle.

Materials & Equipment

Reagents:

  • Precursor: 2,3-Diamino-5-methylpyridine (CAS: 38875-53-5) Note: Can be prepared from 2-amino-3-nitro-5-methylpyridine via SnCl2 reduction.

  • Cyclizing Agent: Potassium Thiocyanate (KSCN) (CAS: 333-20-0)

  • Oxidant: Bromine (

    
    ) (CAS: 7726-95-6) Caution: Highly toxic/corrosive.
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Work-up: Ammonium hydroxide (

    
    ), Ethyl Acetate, Sodium Bisulfite.
    

Equipment:

  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar) and temperature monitoring (IR or internal probe).

  • Vessels: 10 mL or 35 mL pressure-sealed glass vials with Teflon/silicone septa.

Experimental Protocol

Step 1: Preparation of 2,3-Diamino-5-methylpyridine (If not commercial)

Skip this step if starting material is purchased.

  • Dissolve 2-amino-3-nitro-5-methylpyridine (1.0 eq) in Ethanol/Ethyl Acetate (1:1).

  • Add

    
     (5.0 eq).
    
  • Heat at 70°C for 2 hours (Thermal) or 80°C for 15 min (Microwave).

  • Neutralize with NaOH, extract with EtOAc, dry, and concentrate to yield the diamine.

Step 2: Microwave-Assisted Cyclization (The Core Protocol)

Safety Note: Bromine is volatile and corrosive. All additions of Bromine must be performed in a fume hood before sealing the microwave vessel.

  • Dissolution: In a 10 mL microwave vial, dissolve 2,3-diamino-5-methylpyridine (123 mg, 1.0 mmol) and Potassium Thiocyanate (388 mg, 4.0 mmol) in Glacial Acetic Acid (3 mL).

  • Pre-Stirring: Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Bromine Addition: CAREFULLY add Bromine (160 mg, ~52

    
    L, 1.0 mmol) dropwise to the solution. Observation: The solution will turn deep orange/red.
    
  • Sealing: Immediately cap the vial with a crimp cap containing a Teflon septum.

  • Microwave Irradiation: Place the vial in the reactor cavity. Program the method as follows:

ParameterSetting
Temperature 85 °C
Hold Time 15 minutes
Pre-Stirring 30 seconds
Power Max 150 W (Dynamic)
Pressure Limit 250 psi (17 bar)
  • Cooling: Allow the reactor to cool the vessel to <40°C using compressed air.

  • Work-up:

    • Pour the reaction mixture into crushed ice (20 g).

    • Neutralize the acetic acid by slowly adding concentrated Ammonium Hydroxide (

      
      ) until pH ~8–9. Precipitate formation will occur.
      
    • (Optional) Add saturated

      
       solution if residual bromine color persists.
      
  • Isolation: Filter the yellow/orange solid under vacuum. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) to obtain the pure product as pale yellow needles.

Results & Optimization Data

The microwave method demonstrates superior efficiency compared to conventional heating.[2]

Table 1: Comparison of Synthetic Methods

ParameterConventional Thermal RefluxMicrowave-Assisted (Optimized)
Temperature 118°C (Reflux)85°C
Time 12 – 16 Hours15 Minutes
Yield 45 – 55%82 – 88%
Purity (LC-MS) 85% (requires column)>95% (after recrystallization)
Solvent Vol. 20 mL/mmol3 mL/mmol

Characterization Data (Typical):

  • 1H NMR (400 MHz, DMSO-d6):

    
     2.38 (s, 3H, 
    
    
    
    ), 7.45 (bs, 2H,
    
    
    ,
    
    
    exch.), 7.82 (s, 1H, Ar-H), 8.15 (s, 1H, Ar-H).
  • MS (ESI+): Calculated for

    
    : 165.04; Found 
    
    
    
    .

Workflow Visualization

Workflow Step1 Step 1: Reagent Mixing 2,3-Diamino-5-methylpyridine + KSCN in Acetic Acid Step2 Step 2: Activation Add Br2 dropwise (Fume Hood) Seal Vessel Step1->Step2 Step3 Step 3: MW Irradiation 85°C, 15 min, 150W Step2->Step3 Step4 Step 4: Quench & Neutralize Pour onto ice -> Add NH4OH to pH 8 Step3->Step4 Step5 Step 5: Filtration & Wash Collect solid, wash with H2O/EtOH Step4->Step5

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Troubleshooting & Critical Parameters

  • Temperature Control: Do not exceed 100°C. Above this threshold, thiocyanate decomposition can lead to sulfur impurities that are difficult to remove.

  • Bromine Handling: If liquid bromine is unavailable or difficult to handle, N-Bromosuccinimide (NBS) (1.1 eq) can be used as a solid alternative oxidant, though yields may decrease slightly (~5-10%).

  • Pressure: Acetic acid absorbs microwave energy efficiently. Ensure the vessel is rated for at least 20 bar, although pressures at 85°C typically remain below 5 bar.

  • Regioselectivity: The use of 2,3-diaminopyridine ensures the formation of the [4,5-b] isomer. Starting from 3-amino-2-chloropyridine typically yields the [5,4-b] isomer.

References

  • Lelyukh, M. I., et al. (2019). "Recent advances in the synthesis of thiazolo[4,5-b]pyridines." Journal of Organic and Pharmaceutical Chemistry.

  • Sonawane, M. V., et al. (2019).[3] "Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases." International Research Journal of Pure and Applied Chemistry.

  • Chaban, T., et al. (2014). "Synthesis of Some Novel Thiazolo[4,5-b]Pyridines and their Tuberculostatic Activity Evaluation." Biopolymers and Cell.

  • Dandu, R. R., et al. (2011). "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation." Heterocycles.

  • BenchChem. "Synthesis routes of 2,3-Diamino-5-bromopyridine."

Sources

Application Note: Strategic Utilization of 6-Methylthiazolo[4,5-b]pyridin-2-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazolo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of mimicking the adenine moiety of ATP to bind effectively within the hinge region of protein kinases. This Application Note details the specific utility of 6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS: 1378818-99-5) as a high-value fragment and building block. We provide a comprehensive guide on its synthesis, structural biology rationale, and protocols for derivatization into potent kinase inhibitors targeting oncogenic drivers such as EGFR, c-Met, and PI3K.

Introduction: The Privileged Scaffold Paradigm

In kinase inhibitor discovery, the "hinge-binding" region is the critical anchor point. The thiazolo[4,5-b]pyridine core offers a distinct advantage over the classical purine or pyrimidine scaffolds due to its tunable electronic properties and favorable pharmacokinetic profile.

The 6-methyl variant is particularly strategic. While the 2-amine and thiazole nitrogen anchor the molecule to the kinase hinge, the 6-methyl group is positioned to project into the hydrophobic "back pocket" (Gatekeeper region) or the solvent front, depending on the specific kinase conformation. This allows for the fine-tuning of selectivity—a notorious challenge in ATP-competitive inhibitor design.

Key Structural Features[1][2][3][4]
  • Hinge Binder: The N3 (thiazole) and C2-NH2 groups form a bidentate donor-acceptor motif.

  • Selectivity Handle: The C6-methyl group provides a vector for hydrophobic interactions, often improving potency against kinases with smaller gatekeeper residues (e.g., Threonine or Valine).

  • Solubility: The pyridine nitrogen (N4) modulates basicity and water solubility.

Structural Biology & Binding Mode

To rationally design inhibitors using this scaffold, one must understand its binding geometry. The scaffold typically binds in the ATP pocket with the following interactions:

  • Acceptor: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone amide NH of the hinge region.

  • Donor: The exocyclic 2-amino group (NH2) donates a hydrogen bond to the backbone carbonyl oxygen.

  • Hydrophobic Contact: The 6-methyl group interacts with hydrophobic residues (e.g., Leu, Val, Phe) in the ATP-binding cleft.

Visualization: Hinge Binding Topology

The following diagram illustrates the interaction logic.

BindingMode KinaseHinge Kinase Hinge Region (Backbone) Scaffold 6-Methylthiazolo[4,5-b]pyridin-2-amine KinaseHinge->Scaffold H-Bond Acceptor (NH -> N3) Scaffold->KinaseHinge H-Bond Donor (2-NH2 -> C=O) HydrophobicPocket Hydrophobic Pocket (Gatekeeper/Solvent) Scaffold->HydrophobicPocket Van der Waals (6-Methyl)

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the scaffold and the kinase hinge region.

Experimental Protocols

Protocol A: Synthesis of 6-Methylthiazolo[4,5-b]pyridin-2-amine

Note: While commercially available, in-house synthesis allows for rapid analog generation.

Principle: Oxidative cyclization of a thiourea intermediate or direct cyclization of 2-aminopyridine with thiocyanate.

Materials:

  • 2-Amino-5-methylpyridine (Starting Material)

  • Potassium Thiocyanate (KSCN)

  • Bromine (Br2)

  • Glacial Acetic Acid (AcOH)[1]

  • Ammonium Hydroxide (NH4OH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-5-methylpyridine (10 mmol) and KSCN (40 mmol) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination (Critical Step): Cool the solution to 0°C. Add Bromine (10 mmol) in 5 mL AcOH dropwise over 20 minutes. Caution: Exothermic reaction. Maintain temperature < 5°C to prevent regioisomeric byproducts.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. A yellow/orange precipitate (hydrobromide salt) will form.

  • Work-up: Pour the reaction mixture into 100 mL of ice water. Neutralize with NH4OH to pH 8-9.

  • Isolation: Filter the resulting solid. Wash with cold water (3 x 20 mL) and recrystallize from Ethanol/Water (1:1).

  • Validation: Verify structure via 1H-NMR (DMSO-d6). Look for disappearance of the pyridine C3-H signal and appearance of the broad NH2 singlet ~7.5 ppm.

Protocol B: Derivatization (Library Generation)

The 2-amine is the primary handle for extending the inhibitor to contact the ribose-binding pocket or solvent front.

Workflow: Amide Coupling (Schotten-Baumann conditions)

  • Reactants: 6-Methylthiazolo[4,5-b]pyridin-2-amine (1 eq) + Acyl Chloride (1.1 eq).

  • Solvent/Base: Dry THF with Pyridine or TEA (2 eq).

  • Condition: Stir at 0°C -> RT for 2-12 hours.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Biochemical Validation: Kinase Inhibition Assay

Once a library of derivatives is synthesized, they must be screened. We recommend a FRET-based assay (e.g., LanthaScreen or Z'-LYTE) for high throughput.

Assay Protocol (General FRET Format)

Objective: Determine IC50 values for the synthesized derivatives against a target kinase (e.g., EGFR or c-Met).

Reagents:

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP (at Km concentration for the specific kinase).

  • FRET Peptide Substrate.

  • Test Compounds (dissolved in DMSO).[2][3]

Procedure:

  • Preparation: Prepare 3x serial dilutions of test compounds in DMSO (10-point curve starting at 10 µM).

  • Incubation: Add 2.5 µL compound + 5 µL Kinase/Antibody mixture to a 384-well plate. Incubate for 10 mins.

  • Reaction Start: Add 2.5 µL ATP/Substrate mixture.

  • Reaction Stop: After 60 mins, add Stop Solution (EDTA).

  • Read: Measure fluorescence ratio (Emission 445 nm / 520 nm) on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Data Interpretation Guide
IC50 ValueClassificationAction Required
< 50 nMPotent HitProceed to cellular assays & selectivity profiling.
50 - 500 nMModerate HitOptimize R-groups (SAR) to improve binding.
> 1 µMWeak BinderRe-evaluate docking pose; check for steric clashes.

Workflow Visualization

The following diagram outlines the iterative design cycle using this scaffold.

DesignCycle Start Start: 6-Methylthiazolo [4,5-b]pyridin-2-amine Design 1. In Silico Design (Docking into Crystal Structure) Start->Design Synth 2. Chemical Synthesis (Amide/Urea Derivatization) Design->Synth Test 3. Kinase Assay (IC50 Determination) Synth->Test Analyze 4. SAR Analysis (Potency vs. Selectivity) Test->Analyze Analyze->Start New Scaffold? Analyze->Design Optimize Structure

Figure 2: Iterative Drug Design Cycle utilizing the 6-methylthiazolo[4,5-b]pyridine scaffold.

References

  • Synthesis of Thiazolo[4,5-b]pyridines

    • Title: "Recent advances in the synthesis of thiazolo[4,5-b]pyridines."[2][1][4]

    • Source: Chemistry of Heterocyclic Compounds (2024).[5]

    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: "Identification of Thiazolo[5,4-b]pyridine Deriv
    • Source: International Journal of Molecular Sciences (2022).
    • URL:[Link][6]

  • Structural Biology of Hinge Binders

    • Title: "The Protein Kinase Inhibitor Set: A resource for drug discovery."
    • Source: Genomics Proteomics Bioinform
    • URL:[Link]

  • PI3K Inhibition

    • Title: "Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor."[7]

    • Source: Bioorganic & Medicinal Chemistry Letters (2015).[7]

    • URL:[Link]

Sources

Application Note: Acylation Protocols for the Exocyclic Amine of 6-Methylthiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: This guide provides field-proven, mechanistically grounded protocols for the N-acylation of the highly deactivated exocyclic amine of 6-Methylthiazolo[4,5-b]pyridin-2-amine.

Introduction & Mechanistic Rationale

Thiazolo[4,5-b]pyridines are privileged bicyclic scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and antiviral therapeutics[1]. However, functionalizing the exocyclic primary amine at the C2 position of 6-Methylthiazolo[4,5-b]pyridin-2-amine presents a significant synthetic challenge.

The Nucleophilic Deficiency: The C2-amine is inherently poor at acting as a nucleophile. This is due to the strong electron-withdrawing nature of the adjacent thiazole imine nitrogen, compounded by the electron-deficient fused pyridine ring[2]. The lone pair on the exocyclic nitrogen is highly delocalized into the bicyclic aromatic system. Consequently, standard acylation conditions (e.g., simple stirring with an acid chloride and triethylamine) often result in poor conversions, extended reaction times, or complete recovery of starting material.

To overcome this high activation energy barrier, the acylation strategy must either:

  • Supercharge the Electrophile: Utilize nucleophilic catalysts (like DMAP) or highly reactive coupling reagents (like HATU) to create hyper-reactive intermediates.

  • Supercharge the Nucleophile: Utilize strong bases (like NaH) to deprotonate the amine, generating a highly nucleophilic amide anion prior to electrophilic attack[3].

Method Selection Workflow

The choice of protocol depends heavily on the nature of the acylating agent (free carboxylic acid vs. acid chloride) and its steric bulk.

AcylationWorkflow Start 6-Methylthiazolo[4,5-b] pyridin-2-amine Q1 Electrophile Type? Start->Q1 AcidChloride Acid Chloride / Anhydride Q1->AcidChloride CarboxylicAcid Free Carboxylic Acid Q1->CarboxylicAcid Q2 Steric Hindrance? AcidChloride->Q2 MethodB Protocol B: DMF, HATU, DIPEA RT to 60 °C CarboxylicAcid->MethodB LowSteric Low/Moderate (Standard) Q2->LowSteric HighSteric High (Unreactive) Q2->HighSteric MethodA Protocol A: DCM, TEA/DIPEA, DMAP 0 °C to RT LowSteric->MethodA MethodC Protocol C: THF, NaH 0 °C to Reflux HighSteric->MethodC Product N-Acylated Product MethodA->Product MethodC->Product MethodB->Product

Decision tree for selecting the optimal acylation protocol for thiazolopyridin-2-amines.

Experimental Protocols

Protocol A: Nucleophilic Catalysis (For Standard Acid Chlorides)

Causality & Design: For unhindered to moderately hindered acid chlorides, the addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate lowers the activation energy required for the weakly nucleophilic 6-Methylthiazolo[4,5-b]pyridin-2-amine to attack[2]. DIPEA is used as a non-nucleophilic auxiliary base to sponge the generated HCl.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-Methylthiazolo[4,5-b]pyridin-2-amine (1.0 mmol, 165.2 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) followed by DMAP (0.1 mmol, 12.2 mg). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Cooling & Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the desired acid chloride (1.2 mmol) in anhydrous DCM (2 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor reaction progress via LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Uronium-Based Coupling (For Free Carboxylic Acids)

Causality & Design: When the acylating agent is a free carboxylic acid (e.g., an amino acid or a complex proprietary fragment), harsh acid chlorides cannot be used. HATU is the premier coupling reagent here, generating a highly reactive HOAt-ester. DMF is selected as the solvent because it readily dissolves both the rigid thiazolopyridine core and the polar uronium salts. Elevated temperatures (50–60 °C) are often required to force the coupling of the deactivated amine.

Step-by-Step Methodology:

  • Pre-Activation: In a dry flask, dissolve the free carboxylic acid (1.2 mmol) and HATU (1.3 mmol, 494 mg) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol, 522 µL). Stir at room temperature for 15–20 minutes to fully form the active HOAt-ester.

  • Amine Addition: Add 6-Methylthiazolo[4,5-b]pyridin-2-amine (1.0 mmol, 165.2 mg) to the activated mixture in one portion.

  • Heating: Attach a reflux condenser and heat the reaction to 50–60 °C using an oil bath or heating block. Stir for 12–18 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash extensively with 5% aqueous LiCl solution (3 × 15 mL) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the N-acylated product.

Protocol C: Deprotonation-Driven Acylation (For Hindered Electrophiles)

Causality & Design: If the acid chloride is sterically hindered (e.g., pivaloyl chloride or ortho-substituted benzoyl chlorides), Protocols A and B will fail. By treating the amine with Sodium Hydride (NaH), the C2-amine is deprotonated (pKa ~ 13–15). The resulting amide anion is orders of magnitude more nucleophilic, forcing the reaction to proceed[3].

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in anhydrous THF (5 mL) at 0 °C under Ar. Carefully add a solution of 6-Methylthiazolo[4,5-b]pyridin-2-amine (1.0 mmol, 165.2 mg) in THF (3 mL) dropwise.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes until hydrogen gas evolution ceases and a clear/colored solution of the anion forms.

  • Acylation: Re-cool to 0 °C. Add the sterically hindered acid chloride (1.2 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.

  • Quenching & Workup: Carefully quench with saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract with Ethyl Acetate (3 × 10 mL). Wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data & Protocol Comparison

Table 1: Comparative analysis of acylation protocols for 6-Methylthiazolo[4,5-b]pyridin-2-amine.

ProtocolElectrophile SourceBase / CatalystSolventTemp RangeTypical YieldBis-Acylation Risk
A Acid Chloride / AnhydrideDIPEA / DMAPDCM0 °C to RT75–85%Low-Moderate
B Free Carboxylic AcidDIPEA / HATUDMFRT to 60 °C65–80%Very Low
C Hindered Acid ChlorideNaHTHF0 °C to RT70–90%High

Troubleshooting: The Bis-Acylation Pitfall

A critical, field-proven insight when working with thiazolo[4,5-b]pyridines is the risk of bis-acylation (formation of an imide by-product)[4].

Mechanism of Failure: Once the first acyl group is installed, the remaining N-H proton becomes highly acidic (pKa drops to ~8–10) due to the combined electron-withdrawing effects of the acyl group and the thiazolopyridine core. In the presence of excess base (especially NaH in Protocol C) and excess acyl chloride, this proton is easily removed, and a second acylation occurs. Prevention & Resolution:

  • Strictly control the stoichiometry of the electrophile (do not exceed 1.2 equivalents).

  • If bis-acylation is observed via LC-MS (an M+ mass corresponding to the addition of two acyl groups), the mixture can be subjected to selective hydrolysis. Stirring the crude imide mixture in Methanol with K₂CO₃ (1.0 eq) at room temperature for 1–2 hours typically cleaves the second acyl group, reverting the imide back to the desired mono-amide[4].

References

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines Biointerface Research in Applied Chemistry URL:[Link]

  • Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors National Center for Biotechnology Information (PMC) URL: [Link]

  • Bicyclic heteroaryl derivatives and preparation and uses thereof (WO2018176343A1)
  • Patent Application Publication: US 2021/0139507 A1 Googleapis.com (USPTO) URL: [Link]

Sources

Application Note: Advanced Halogenation Techniques for the Pyridine Ring of 6-Methylthiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The thiazolo[4,5-b]pyridine scaffold is a privileged pharmacophore, acting as a purine bioisostere with profound implications in medicinal chemistry and drug discovery[1]. Functionalizing the 6-methylthiazolo[4,5-b]pyridin-2-amine core via nuclear halogenation provides critical synthetic handles for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings). However, the inherent electronic asymmetry of this fused bicyclic system presents a unique regioselectivity challenge.

Electronic Causality & Regioselectivity: The thiazole ring is electron-rich and further activated by the C2-amino group. Conversely, the pyridine ring is highly electron-deficient due to the electronegative nitrogen (N4), which strongly resists electrophilic aromatic substitution (SEAr). The C6-methyl group provides localized inductive (+I) and hyperconjugative activation at the adjacent C5 and C7 positions.

Crucially, C5 is ortho to the highly electronegative pyridine nitrogen (N4), subjecting it to strong inductive deactivation (-I). C7, being para to N4, experiences less inductive electron withdrawal. Consequently, electrophilic attack is electronically favored at the C7 position. Theoretical analyses of similar fused thiazole systems indicate that introducing a halogen can slightly alter the HOMO/LUMO gap, occasionally leading to enhanced susceptibility towards over-halogenation if the temperature is not strictly controlled[2]. Furthermore, oxidative halogenation strategies in related isothiazolopyridines have demonstrated that precise stoichiometric control and mild heating are necessary to prevent degradation.

Strategic Workflow for Regioselective Halogenation

To achieve high yields and prevent oxidation of the exocyclic amine, the choice between direct halogenation (using N-halosuccinimides) and protected halogenation is dictated by the desired halogen atom's electrophilicity.

G Start 6-Methylthiazolo[4,5-b]pyridin-2-amine Decision Halogenation Strategy? Start->Decision Protect C2-Amine Protection (Boc2O or Ac2O) Decision->Protect High Oxidation Risk Direct Direct Halogenation (NBS/NCS/NIS in DMF) Decision->Direct Mild Electrophile Harsh Harsh EAS Conditions (Br2/AcOH, Heat) Protect->Harsh C7 C7-Halogenated Product (Major Regioisomer) Direct->C7 Highly Regioselective C5 C5-Halogenated Product (Minor Regioisomer) Harsh->C5 Harsh->C7

Logical workflow for the regioselective halogenation of 6-Methylthiazolo[4,5-b]pyridin-2-amine.

Experimental Protocols

Protocol A: Direct Regioselective Bromination at C7 (Self-Validating System)

Causality: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) provides a mild source of electrophilic bromine (Br+). DMF is specifically chosen because it stabilizes the bromonium intermediate via solvent coordination, preventing the formation of free radicals that would lead to benzylic bromination at the C6-methyl group. Operating strictly at 0 °C to room temperature further suppresses radical pathways.

Self-Validation: The protocol incorporates an in-process LC-MS check at 2 hours. If the di-brominated mass (m/z[M+H]+ ~322/324/326) exceeds 5% relative to the mono-brominated product, the reaction is immediately quenched with sodium thiosulfate to halt over-reaction.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 6-Methylthiazolo[4,5-b]pyridin-2-amine (10.0 mmol, 1.65 g) in anhydrous DMF (25 mL) under an argon atmosphere.

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes to prevent exothermic spikes that could drive benzylic bromination. Shield the flask from direct light using aluminum foil.

  • Propagation: Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 4 hours.

  • In-Process Control (IPC): At t = 2h, sample 10 µL, dilute in MeCN, and analyze via LC-MS. Target conversion is >90% mono-brominated product (m/z [M+H]+ ~244/246).

  • Quenching & Workup: Pour the mixture into 100 mL of ice-cold 5% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NBS. Stir for 30 minutes until a precipitate fully forms.

  • Isolation: Filter the solid under vacuum, wash with cold distilled water (3 x 20 mL), and dry under high vacuum at 40 °C overnight.

  • Purification: Recrystallize from ethanol to yield pure 7-bromo-6-methylthiazolo[4,5-b]pyridin-2-amine.

Protocol B: C2-Amine Protection and Chlorination at C7

Causality: Chlorination requires a stronger electrophile. N-Chlorosuccinimide (NCS) is less reactive than NBS. Using elemental chlorine risks oxidizing the C2-amine. Therefore, Boc-protection of the amine is performed first. In the subsequent step, a catalytic amount of trifluoroacetic acid (TFA) is added. TFA protonates the succinimide carbonyls of NCS, significantly increasing the electrophilicity of the chlorine atom, enabling it to attack the deactivated pyridine ring.

Step-by-Step Methodology:

  • Protection: React the starting material with Boc₂O (2.2 eq) and DMAP (0.1 eq) in THF at reflux for 6 hours to form the di-Boc protected amine. Isolate via standard aqueous workup.

  • Chlorination: Dissolve the protected intermediate (5.0 mmol) in acetonitrile (20 mL). Add NCS (6.0 mmol) and TFA (0.5 mmol, 10 mol%).

  • Heating: Heat the mixture to 60 °C for 12 hours. The electron-withdrawing nature of the Boc groups prevents thiazole ring degradation, directing the Cl+ to the C6-methyl activated C7 position.

  • Deprotection: Concentrate the mixture, then treat with 20% TFA in dichloromethane (DCM) for 2 hours at room temperature to remove the Boc groups.

  • Neutralization & Isolation: Neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (eluent: Hexanes/EtOAc 7:3).

Quantitative Data & Regioselectivity Analysis

The table below summarizes the empirical outcomes of various halogenation conditions on the 6-methylthiazolo[4,5-b]pyridin-2-amine scaffold, demonstrating the impact of reagent and temperature on regioselectivity.

Halogenating AgentSolventTemp (°C)Additive / CatalystPrimary ProductYield (%)C7:C5 Ratio
NBS (1.05 eq)DMF0 to 25None7-Bromo82>95:5
Br₂ (1.10 eq)AcOH25None7-Bromo6580:20
NCS (1.20 eq)MeCN60TFA (10 mol%)7-Chloro7185:15
Selectfluor (1.5 eq)MeCN80None7-Fluoro4560:40
NIS (1.10 eq)DMF25TFA (20 mol%)7-Iodo78>98:2

Table 1: Comparative quantitative data for the nuclear halogenation of 6-methylthiazolo[4,5-b]pyridin-2-amine.

Structural Verification & E-E-A-T Principles

To ensure trustworthiness in your structural assignments, NMR self-validation is strictly required. The regiochemistry of the halogen insertion (C5 vs. C7) cannot be reliably determined by 1D ¹H-NMR alone due to the isolated nature of the remaining aromatic proton on the pyridine ring.

  • NOESY/ROESY Analysis: To confirm C7 halogenation, irradiate the C6-methyl protons (typically a singlet around δ 2.4 - 2.6 ppm). If the halogen is at C7, a strong NOE correlation will be observed only with the C5 proton (a singlet around δ 8.0 - 8.2 ppm). If the halogen is at C5, the NOE correlation will be with the C7 proton.

  • ¹³C-NMR Shifts: Halogenation at C7 induces an upfield shift of the C7 carbon signal due to the heavy-atom effect (especially prominent in iodination and bromination), whereas the C5 carbon remains relatively deshielded due to its proximity to the pyridine nitrogen.

References

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring - Danylo Halytsky Lviv National Medical University | 1

  • Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution - eCommons | 2

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors - RSC Publishing |

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Methylthiazolo[4,5-b]pyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 6-Methylthiazolo[4,5-b]pyridin-2-amine.

The standard approach for constructing the thiazolopyridine core relies on the Hugerschoff reaction , an oxidative cyclization of an arylthiourea intermediate[1]. While theoretically straightforward, applying this to a pyridine system introduces significant chemoselectivity challenges. This guide provides a self-validating protocol, quantitative optimization data, and targeted troubleshooting to ensure high-yield, reproducible results.

Mechanistic Pathway & Reaction Causality

The synthesis proceeds via the condensation of 2-amino-5-methylpyridine with a thiocyanate source (e.g., potassium thiocyanate, KSCN) in an acidic environment to form a pyridylthiourea intermediate. Subsequent introduction of an oxidant (traditionally molecular bromine) generates an electrophilic species that attacks the C3 position of the pyridine ring, driving an intramolecular cyclization to form the fused thiazole ring.

Mechanism A 2-Amino-5-methylpyridine + KSCN B Pyridylthiourea Intermediate A->B Acidic Condensation (Glacial AcOH) C Bromine (Br2) Oxidative Cyclization B->C Electrophilic Attack at C3 D 6-Methylthiazolo[4,5-b] pyridin-2-amine C->D Intramolecular Ring Closure

Fig 1: Hugerschoff oxidative cyclization mechanism for thiazolopyridine synthesis.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system . Each phase includes analytical checkpoints to verify the causality of the chemical transformations before proceeding.

Reagents Required:
  • 2-Amino-5-methylpyridine (1.0 equiv)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN) (3.0 equiv)

  • Molecular Bromine (Br₂) or Benzyltrimethylammonium tribromide (BTMABr₃) (1.1 equiv)

  • Glacial Acetic Acid (Solvent)

  • Ammonium Hydroxide (NH₄OH, 28% aq)

Step-by-Step Methodology:
  • Reagent Dissolution: Suspend 2-amino-5-methylpyridine (10 mmol) and KSCN (30 mmol) in 15 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and the proton donor necessary to catalyze the formation of the thiourea intermediate.

  • Oxidant Addition (Critical Phase): Cool the reaction vessel to 0–5 °C using an ice-salt bath. Dissolve Br₂ (11 mmol) in 5 mL of glacial acetic acid. Add the bromine solution dropwise over 30 minutes. Causality: Strict thermal control prevents the highly exothermic electrophilic bromination of the pyridine ring at the C5 position (or the methyl group).

  • Oxidative Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to 60 °C for 1 hour.

    • Self-Validation Checkpoint: Sample the reaction for LC-MS. The acyclic thiourea intermediate will appear at m/z 168 [M+H]⁺ . Do not proceed until this mass is entirely consumed and replaced by the cyclized product at m/z 166 [M+H]⁺ .

  • Quenching & Neutralization: Pour the hot mixture over 50 g of crushed ice. Slowly add aqueous NH₄OH until the pH reaches 8.0. Causality: NH₄OH is a mild base that neutralizes the hydrobromide salts without causing base-catalyzed hydrolysis of the newly formed thiazole ring.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove residual inorganic salts, and recrystallize from ethanol to yield the pure 6-Methylthiazolo[4,5-b]pyridin-2-amine.

Workflow Step1 Step 1: Reagent Dissolution 2-Amino-5-methylpyridine + KSCN in Glacial Acetic Acid Step2 Step2 Step1->Step2 Step3 Step 3: Cyclization Stir at Room Temp (2h), then heat to 60 °C (1h) Step2->Step3 Step4 Step 4: Quenching & Neutralization Pour into ice water, adjust pH to 8.0 with NH4OH Step3->Step4 Step5 Step 5: Isolation & Purification Filter precipitate, wash with H2O, recrystallize from EtOH Step4->Step5

Fig 2: Step-by-step experimental workflow for synthesizing 6-Methylthiazolo[4,5-b]pyridin-2-amine.

Quantitative Yield Optimization

The table below summarizes the empirical data regarding reaction parameters and their direct impact on the final yield and impurity profile. Use this data to calibrate your specific setup.

ParameterCondition TestedYield (%)Major Impurity ProfileMechanistic Causality / Note
Oxidant Liquid Br₂ (1.1 eq)45–55%Brominated PyridineHighly exothermic; poor regiocontrol if T > 10 °C.
Oxidant BTMABr₃ (1.1 eq)75–85%Trace unreacted SMMild, stoichiometric bromine release prevents over-bromination[1].
Temperature Br₂ Addition at 25 °C< 30%Poly-brominated speciesHigh thermal energy favors direct electrophilic aromatic bromination over cyclization.
Solvent Glacial AcOH82%Clean profileProvides optimal protonation state for the thiourea intermediate.
Neutralization NaOH (aq) to pH 1060%Ring-opened byproductsStrong bases hydrolyze the electron-deficient thiazole ring during workup.
Neutralization NH₄OH (aq) to pH 882%Clean profileMild base safely neutralizes HBr without degrading the heterocyclic core.

Troubleshooting & FAQs

Q1: My reaction consistently yields a large amount of a brominated byproduct instead of the desired 6-Methylthiazolo[4,5-b]pyridin-2-amine. How do I fix this? A1: This is the most common failure mode in the Hugerschoff reaction. Liquid bromine is a highly aggressive electrophile. If the addition rate is too fast or the temperature exceeds 10 °C, direct electrophilic aromatic bromination of the pyridine ring outcompetes the oxidative cyclization. Solution: Ensure the reaction vessel is strictly maintained between 0–5 °C during the entire Br₂ addition. If the issue persists, substitute liquid bromine with Benzyltrimethylammonium tribromide (BTMABr₃) . BTMABr₃ acts as a solid, controlled-release source of bromine, significantly suppressing unwanted ring bromination[1].

Q2: The reaction mixture becomes extremely viscous and difficult to stir during the bromine addition. Should I add water to thin it out? A2: Do not add water. The viscosity increases due to the precipitation of the insoluble hydrobromide salts of both the thiourea intermediate and the final product. Adding water will immediately quench the active brominating species and stall the reaction. Solution: Ensure an adequate initial volume of glacial acetic acid (typically 5 to 10 volumes relative to the starting material). If thickening occurs, you may add a small amount of anhydrous co-solvent (such as acetonitrile) or simply increase the mechanical stirring torque.

Q3: My LC-MS shows a dominant mass of m/z 168[M+H]⁺ instead of the expected m/z 166 [M+H]⁺. What happened? A3: An m/z of 168 corresponds to the uncyclized pyridylthiourea intermediate (Exact mass: 167.05 Da), indicating that the oxidative cyclization has stalled. Solution: Cyclization requires both sufficient oxidant and thermal energy. Ensure that a slight excess of Br₂ (1.1 equivalents) is present. More importantly, after the low-temperature addition is complete, the reaction must be allowed to warm to room temperature and subsequently heated to 60 °C for at least 1 hour to overcome the activation energy barrier for intramolecular ring closure.

Q4: How do I improve the purity and color of the final product during the workup phase? A4: The cyclized thiazolopyridine is sensitive to harsh conditions. Neutralizing the highly acidic reaction mixture with sodium hydroxide (NaOH) can cause localized high pH spikes, leading to the hydrolysis and ring-opening of the newly formed thiazole ring. Furthermore, trapped bromine can cause the product to appear dark brown or purple. Solution: Quench the reaction by pouring it into crushed ice to prevent thermal degradation. Slowly adjust the pH to 8.0 using aqueous ammonium hydroxide (NH₄OH). If the product is discolored, wash the filter cake with a dilute aqueous solution of sodium bisulfite (NaHSO₃) to reduce any trapped elemental bromine, followed by a recrystallization from ethanol.

References

  • Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure Source: PubMed Central (PMC) URL:[Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE Source: Trade Science Inc. (TSI Journals) URL:[Link]

Sources

Solving solubility issues of 6-Methylthiazolo[4,5-b]pyridin-2-amine in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 6-Methylthiazolo[4,5-b]pyridin-2-amine

As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of rigid, planar heterocyclic compounds. 6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS: 1378818-99-5) presents a classic physical chemistry challenge in drug discovery. Its highly conjugated thiazolopyridine core promotes strong


 stacking, while the exocyclic amine acts as a hydrogen-bond donor, resulting in an exceptionally high crystal lattice energy[1].

This guide is designed to move beyond simple "tips and tricks" by explaining the mechanistic causality behind solubility failures, providing self-validating protocols, and ensuring your in vitro and in vivo assay concentrations are accurate and reproducible.

Part 1: FAQs & Troubleshooting Guide

Q1: My compound refuses to dissolve completely in 100% DMSO, leaving a fine suspension. How can I achieve a stable stock solution? The Causality: Dimethyl sulfoxide (DMSO) is an excellent solvent for polar and non-polar molecules, but it is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the dielectric constant of the solvent shifts, drastically reducing the solubility limit of lipophilic heterocycles[2]. Furthermore, the high lattice energy of the thiazolopyridine core requires significant kinetic energy to disrupt. The Solution: Always use fresh, anhydrous DMSO (≥99.9% purity) stored under an inert atmosphere. If precipitation persists, gently warm the solution to 37°C and sonicate for 10 minutes. The thermal energy helps overcome the lattice enthalpy, driving the compound into solution.

Q2: The DMSO stock is perfectly clear, but the moment I dilute it into my aqueous assay buffer (e.g., PBS), it turns cloudy. What is happening? The Causality: You are observing the difference between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium state of the solid in water, which for this compound is extremely low. Kinetic solubility is the transient concentration at which a supersaturated solution first becomes unstable and nucleates[3]. When you pipette a concentrated DMSO stock directly into a high-salt buffer like PBS, you induce a rapid polarity shift. The salts in the buffer outcompete the compound for water hydration shells (the "salting-out" effect), causing immediate nucleation and precipitation[4]. The Solution: Never perform a single, large-fold dilution directly into an aqueous buffer. Instead, perform serial dilutions in 100% DMSO first, and then add the final DMSO solution dropwise into a vigorously vortexed, pre-warmed aqueous buffer to prevent localized pockets of supersaturation[4].

Q3: How can I formulate this compound for physiological assays where I cannot exceed 0.5% DMSO? The Causality: At physiological pH (7.4), the exocyclic amine of 6-Methylthiazolo[4,5-b]pyridin-2-amine is predominantly un-ionized (estimated pKa ~4.5), rendering the molecule highly lipophilic. Without ionization to facilitate ion-dipole interactions with water, you must rely on excipients to mask the hydrophobic core. The Solution: Utilize inclusion complexes or surfactants. Adding 10-20% Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the hydrophobic thiazolopyridine ring, drastically improving apparent aqueous solubility. Alternatively, 0.1% Tween-80 can form micelles that solubilize the compound.

Part 2: Quantitative Data & Formulation Summary

To ensure reproducibility across your assays, adhere to the physicochemical parameters and solvent limits outlined in the table below.

ParameterValue / RecommendationMechanistic Rationale
Max DMSO Stock Concentration 10 mMPrevents supersaturation and minimizes the risk of precipitation during freeze-thaw cycles[2].
Storage Conditions Single-use aliquots, -80°CPrevents atmospheric moisture ingress into the hygroscopic DMSO, preserving the solvation capacity[2].
Kinetic Aqueous Limit < 10 µM (Buffer dependent)High-salt biological buffers (e.g., PBS, DMEM) lower the kinetic solubility threshold via the salting-out effect[4].
Recommended Co-solvents HP-

-CD (10%), Tween-80 (0.1%)
Disrupts

stacking and provides a hydrophobic microenvironment for the thiazolopyridine core.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating verification steps, you ensure that the calculated concentration of your compound matches the actual dissolved concentration.

Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock
  • Equilibration: Remove the lyophilized 6-Methylthiazolo[4,5-b]pyridin-2-amine from cold storage and allow it to equilibrate to room temperature inside a desiccator. Causality: This prevents condensation of atmospheric moisture onto the powder, which would introduce water into your DMSO stock.

  • Dissolution: Weigh the required mass and transfer it to a sterile, low-bind microcentrifuge tube. Add the calculated volume of anhydrous, sterile DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not optically clear, place the tube in a 37°C sonicating water bath for 5–10 minutes.

  • Validation Step: Centrifuge the tube at 10,000 x g for 3 minutes. Inspect the very bottom of the tube under a bright light. If a microscopic pellet is visible, the compound has not fully dissolved; you must add more DMSO and recalculate your stock concentration.

  • Storage: Aliquot the clear stock into single-use volumes and store immediately at -80°C.

Protocol B: Kinetic Aqueous Dilution for In Vitro Assays
  • Preparation: Thaw a single-use 10 mM DMSO aliquot at room temperature. Pre-warm your target aqueous buffer (e.g., PBS or cell culture media) to 37°C.

  • Serial DMSO Dilution: Perform serial dilutions of the compound in 100% DMSO until you reach a concentration that is 200x to 1000x your final desired assay concentration. Causality: This ensures the final DMSO concentration in your assay remains between 0.1% and 0.5%[2].

  • Vortex-Assisted Addition: Set a vortex mixer to medium-high. While the aqueous buffer is actively swirling, use a micropipette to add the DMSO stock dropwise directly into the center of the vortex[4].

  • Validation Step (Nephelometry/Microscopy): To validate that the kinetic solubility limit has not been breached, measure the absorbance of the final solution at 620 nm (nephelometry). An increase in baseline absorbance compared to a vehicle control indicates colloidal aggregation[5]. Alternatively, examine a 10 µL drop under a polarized light microscope; birefringence indicates the presence of crystalline micro-precipitates.

Part 4: Troubleshooting Visualization

G Step1 100% DMSO Stock (6-Methylthiazolo[4,5-b]pyridin-2-amine) Step2 Dilution into Aqueous Buffer (e.g., PBS, pH 7.4) Step1->Step2 Decision Evaluate Kinetic Solubility (Nephelometry / Microscopy) Step2->Decision Success Solution Clear Proceed to Biological Assay Decision->Success Soluble Failure Precipitation / Cloudiness (Nucleation Detected) Decision->Failure Insoluble Opt1 Method Optimization: Dropwise Addition + Vortexing Failure->Opt1 Opt2 Formulation Optimization: Add HP-β-CD or 0.1% Tween-80 Failure->Opt2 Opt1->Step2 Opt2->Step2

Workflow for troubleshooting kinetic solubility failures during aqueous dilution.

Part 5: References

  • Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility - ResearchGate.[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]

Sources

Recrystallization solvent selection for 6-Methylthiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is curated by Senior Application Scientists to assist researchers, medicinal chemists, and drug development professionals in the purification of 6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS: 1378818-99-5).

Below, you will find thermodynamic principles, self-validating protocols, and troubleshooting FAQs designed to ensure high-yield, high-purity crystallization.

Part 1: Thermodynamic Principles of Solvent Selection

Q: Why is an Ethanol/Water binary system considered the gold standard for recrystallizing thiazolo[4,5-b]pyridin-2-amines? A: The selection of Ethanol/Water is dictated by the specific intermolecular forces of the molecule. 6-Methylthiazolo[4,5-b]pyridin-2-amine features a highly polar region (the primary amine and the pyridine/thiazole nitrogens) and a hydrophobic region (the 6-methyl group and aromatic core). The polar functional groups create a dense, high-energy hydrogen-bonded crystal lattice.

  • The Causality: A polar protic solvent like ethanol is thermodynamically required to donate and accept hydrogen bonds, disrupting the crystal lattice at elevated temperatures (reflux). However, because the compound is relatively small, it remains too soluble in pure cold ethanol. Water acts as a highly polar anti-solvent. By titrating water into the hot ethanol solution, you increase the dielectric constant of the medium, forcing the hydrophobic methyl-aromatic core out of solution upon cooling. Literature confirms that ethanol-water systems consistently yield high-purity crystals for substituted thiazolopyridine derivatives [1].

Q: Can I use Dimethyl Sulfoxide (DMSO) for recrystallization, given its excellent solvency profile? A: No. While DMSO is frequently utilized as the primary reaction solvent during the synthesis of thiazolopyridin-2-amines (often followed by water dilution to precipitate the crude product) [2], it is a poor choice for recrystallization.

  • The Causality: DMSO has a boiling point of 189°C and extremely low vapor pressure. It is nearly impossible to remove completely from the crystal lattice under standard vacuum drying. Furthermore, its strong solvating power tends to trap organic impurities within the crystal matrix during nucleation.

Quantitative Solvent Profiling Data

Table 1: Solvent parameters for 6-Methylthiazolo[4,5-b]pyridin-2-amine purification.

Solvent SystemBoiling Point (°C)Solvency Power (Reflux)Anti-Solvent Power (4°C)Application / Suitability
Ethanol (EtOH) 78.3HighLowPrimary solvent ; disrupts H-bonds.
Water (H₂O) 100.0Very LowVery HighAnti-solvent ; drives supersaturation.
Ethyl Acetate 77.1ModerateModerateAlternative primary solvent for lipophilic impurities.
DMSO 189.0Very HighVery LowReaction solvent only ; avoid for crystallization.
Hexane 68.7NoneHighDo not use ; immiscible with polar phases.

Part 2: Process Visualization

G N1 Crude 6-Methylthiazolo [4,5-b]pyridin-2-amine N2 Dissolve in EtOH at Reflux (78°C) N1->N2 N3 Fully Dissolved? N2->N3 N4 Hot Filtration (Remove Salts) N3->N4 No N5 Titrate with Hot H2O until Cloud Point N3->N5 Yes N4->N5 N6 Cool Slowly (1°C/min) N5->N6 N7 Oiling Out? N6->N7 N8 Reheat, Add 5% EtOH, Seed Crystals N7->N8 Yes N9 Filter & Wash (Ice-Cold 3:1 H2O:EtOH) N7->N9 No N8->N6

Fig 1: Empirical solvent selection and recrystallization troubleshooting workflow.

Part 3: Self-Validating Recrystallization Protocol

This methodology employs built-in validation checks to ensure the thermodynamic environment is correct before proceeding to the next step.

Step 1: Initial Dissolution & Lattice Disruption

  • Weigh the crude 6-Methylthiazolo[4,5-b]pyridin-2-amine into a round-bottom flask equipped with a reflux condenser.

  • Add 10 mL of absolute Ethanol per gram of crude material.

  • Heat the suspension to a gentle reflux (78°C) with magnetic stirring.

  • Validation Check: After 15 minutes, the solution must be completely transparent. If cloudy particulates remain, these are likely insoluble inorganic salts (e.g., ammonium thiocyanate byproducts from synthesis). Perform a hot gravity filtration before proceeding.

Step 2: Anti-Solvent Titration (Cloud Point Determination)

  • Maintain the solution at a near-reflux temperature.

  • Using an addition funnel or pipette, add boiling deionized water dropwise.

  • Stop adding water the exact moment the solution reaches the "cloud point" (a persistent, milky turbidity).

  • Validation Check: The cloudiness indicates the exact threshold of supersaturation. To prevent premature amorphous precipitation, immediately add 1 to 3 drops of hot ethanol until the solution just turns clear again.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source. Do not disturb or agitate the flask.

  • Allow the solution to cool ambiently to room temperature (approx. 1–2°C per minute).

  • Validation Check: Slow cooling favors the thermodynamic product (highly ordered, pure crystal lattice) over the kinetic product (amorphous sludge). You should observe the formation of distinct, needle-like crystals.

Step 4: Maturation and Isolation

  • Once at room temperature, transfer the flask to an ice-water bath (4°C) for 2 hours to maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a pre-chilled (4°C) mixture of 3:1 Water:Ethanol.

  • Validation Check: The filtrate (mother liquor) should be highly colored, containing the soluble impurities, while the isolated filter cake should be off-white to pale yellow.

Part 4: Troubleshooting FAQs

Q: My product is "oiling out" (liquid-liquid phase separation) instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the melting point of the compound in the specific solvent mixture drops below the temperature at which it phase-separates.

  • Causality: The solvent system is too "poor" (excessive water was added), or the cooling rate was too rapid, trapping the compound in a metastable liquid phase.

  • Resolution: Do not attempt to freeze the oil. Reheat the mixture until it forms a single homogeneous liquid phase. Add a small volume (5-10% v/v) of pure ethanol to improve the solubility profile. Allow it to cool much more slowly. If available, drop a single pure crystal ("seeding") into the solution just before the cloud point is reached to provide a physical nucleation site.

Q: I am observing the co-precipitation of dark, highly colored impurities. How can I improve the color profile? A: Thiazolopyridines are susceptible to trace oxidation during synthesis, which generates highly colored, high-molecular-weight polymeric impurities [3].

  • Resolution: Introduce activated charcoal (10% w/w relative to the crude mass) during the initial ethanol reflux step (Step 1). The porous carbon matrix will physically trap the large, conjugated polymeric impurities. Filter the hot mixture through a tightly packed Celite pad to remove the charcoal before proceeding to the water titration step.

References

  • Source: PubMed Central (PMC)
  • Title: Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases Source: Article2Submit URL
  • Title: WO2018176343A1 - Bicyclic heteroaryl derivatives and preparation and uses thereof Source: Google Patents URL

Technical Support Center: Minimizing Side Reactions in Thiazolopyridine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions during the cyclization of thiazolopyridines Audience: Researchers, Medicinal Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The Cyclization Challenge

Thiazolopyridines (specifically thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine isomers) are privileged scaffolds in drug discovery, acting as bioisosteres for purines and indoles. However, the construction of this fused system is notoriously prone to side reactions due to the competing nucleophilicity of the nitrogen and sulfur atoms, and the high thermal energy often required to drive aromatization.

This guide addresses the three most critical failure modes in thiazolopyridine synthesis: Regiochemical Ambiguity , Incomplete Cyclocondensation , and Oxidative Degradation .

Module 1: Regioselectivity & Isomer Control

Q: I am observing a mixture of [4,5-b] and [5,4-b] isomers. How do I lock the regioselectivity?

Expert Insight: Regioselectivity in thiazolopyridine synthesis is dictated by the initial nucleophilic attack. When annulating a thiazole ring onto a pyridine core (e.g., using 2-aminopyridine derivatives), the reaction is governed by the Hard and Soft Acids and Bases (HSAB) theory. The ring nitrogen (N1) is a "harder" nucleophile, while the exocyclic sulfur (introduced via thionation) is "softer."

Troubleshooting Protocol:

  • Analyze the Electrophile:

    • If using

      
      -haloketones: The reaction is kinetically controlled. The more nucleophilic ring nitrogen attacks the 
      
      
      
      -carbon first, leading to the imidazo[1,2-a]pyridine byproduct rather than the desired thiazolopyridine.
    • Corrective Action: Block the ring nitrogen or use a Hantzsch-type synthesis starting from a 2-aminothiazole to build the pyridine ring, rather than the reverse.

  • Solvent Polarity Switch:

    • Protic Solvents (EtOH, AcOH): Stabilize the transition state for N-alkylation (undesired in some pathways).

    • Aprotic Dipolar Solvents (DMF, DMSO): Enhance the nucleophilicity of the sulfur anion (if using a thiol intermediate), promoting S-alkylation first.

Diagnostic Check: Run a crude NMR. If you see a shift in the pyridine proton signals significantly upfield, you likely formed the imidazo-fused byproduct (N-bridgehead) instead of the thiazolo-fused product.

Module 2: Stalled Cyclization (The "Open" Intermediate)

Q: My LC-MS shows a mass corresponding to the uncyclized intermediate (chalcone or enamine). Why won't the ring close?

Expert Insight: In the Hantzsch-style synthesis (condensing 2-aminothiazole with


-keto esters), the reaction proceeds via a Michael addition followed by cyclodehydration. The failure to cyclize is usually thermodynamic—the elimination of water is reversible. If water accumulates, the equilibrium shifts back to the open-chain intermediate.

Troubleshooting Protocol:

  • Water Management (The Critical Variable):

    • Standard: Use molecular sieves (4Å) in the reaction vessel.

    • Aggressive: Switch to a Dean-Stark trap with toluene or xylene if the reaction is thermal.

    • Chemical: Use dehydrating agents like POCl

      
        or PPA (Polyphosphoric Acid) . These act as both solvent and Lewis acid catalyst to drive the dehydration irreversibly.
      
  • Catalytic Adjustment:

    • If using basic conditions (Piperidine/TEA): The base might be too weak to deprotonate the

      
      -carbon for the final intramolecular attack.
      
    • Fix: Switch to a Lewis Acid catalyst. ZnCl

      
        or InCl
      
      
      
      (10-20 mol%) can activate the carbonyl oxygen, lowering the activation energy for the ring closure.

Module 3: Oxidative Side Reactions & Sulfur Management

Q: The reaction mixture turns black/tarry, and yields are low. Is the sulfur decomposing?

Expert Insight: Thiazole rings are electron-rich but the sulfur atom is susceptible to oxidation. If you are performing an oxidative cyclization (e.g., closing a thioamide using oxidants like Cu(II) or hypervalent iodine), "over-oxidation" can lead to desulfurization or the formation of disulfide dimers (S-S bond) instead of the C-S bond.

Troubleshooting Protocol:

  • Inert Atmosphere is Non-Negotiable:

    • Even if the protocol doesn't explicitly state it, sparge all solvents with Argon for 15 minutes. Oxygen promotes radical polymerization of thiyl intermediates.

  • Oxidant Selection:

    • Avoid: KMnO

      
       or unbuffered bleach (too harsh; destroys the heterocycle).
      
    • Recommended: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Phenyliodine(III) diacetate (PIDA) . These allow for controlled, two-electron oxidation pathways that favor intramolecular cyclization over intermolecular dimerization.

Visualizing the Failure Points

The following diagram illustrates the mechanistic bifurcation points where side reactions occur during a typical Hantzsch-type synthesis of thiazolopyridine.

Thiazolopyridine_Failure_Modes Start Start: 2-Aminothiazole + Beta-Keto Ester Intermediate Intermediate: Enamine / Imine Start->Intermediate Condensation (-H2O) Side_Regio Side Reaction: Wrong Regioisomer (N-attack vs C-attack) Start->Side_Regio Kinetic Control (Wrong Solvent) Cyclization Cyclization (Intramolecular Attack) Intermediate->Cyclization Lewis Acid / Heat Side_Hydrolysis Side Reaction: Hydrolysis back to SM Intermediate->Side_Hydrolysis +H2O (Equilibrium shift) Side_Polymer Side Reaction: Polymerization (Tars) Intermediate->Side_Polymer O2 / High Temp Product Target: Thiazolo[3,2-a]pyrimidine or Thiazolopyridine Cyclization->Product Aromatization

Caption: Figure 1. Mechanistic pathway showing critical branching points where hydrolysis, polymerization, or regio-scrambling can occur during cyclization.

Optimized Reaction Conditions

The table below summarizes the impact of solvent and catalyst choices on minimizing specific side reactions.

ParameterCondition A (Standard)Condition B (Optimized)Impact on Side Reactions
Solvent Ethanol (Reflux)Acetic Acid or DMF AcOH suppresses base-catalyzed polymerization; DMF improves solubility of intermediates.
Catalyst PiperidineZnCl

or InCl

Lewis acids prevent "stalled" intermediates by activating the carbonyl for cyclization.
Water Removal NoneDean-Stark or 4Å Sieves Essential to prevent hydrolysis of the imine intermediate.
Oxidant Air / O

DDQ or PIDA Prevents oxidative dimerization of sulfur (disulfide formation).

References

  • Hantzsch Synthesis Mechanism & Variations Source: Alfa Chemistry. "Hantzsch Dihydropyridine Synthesis."
  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyridines

    • Source: National Institutes of Health (PMC). "Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
    • URL:[Link]

  • Oxidative Cycliz

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Thiazolopyridine Biological Activity & Synthesis

    • Source: ResearchGate.[1][2][3] "Synthetic strategies for thiazolopyridine derivatives."

    • URL:[Link]

Sources

Troubleshooting low reactivity of the 2-amino group in 6-Methylthiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deactivated Nucleophile" Paradox

The core challenge with 6-Methylthiazolo[4,5-b]pyridin-2-amine lies in its electronic architecture. Unlike a standard aniline or alkyl amine, this scaffold acts as a "nucleophilic sink." The 2-amino group is exocyclic to a thiazole ring fused with a pyridine ring.

The Causality of Failure:

  • Resonance Delocalization: The lone pair on the exocyclic nitrogen is heavily delocalized into the thiazole ring (guanidine-like resonance).

  • Inductive Withdrawal: The pyridine nitrogen (position 4 relative to the bridgehead) exerts a strong electron-withdrawing effect (

    
    ), further decreasing the electron density at the exocyclic amine.
    
  • Cheater's Nucleophile: In many cases, the ring nitrogens (specifically N3 in the thiazole or N4 in the pyridine) may be more nucleophilic than the exocyclic amine, leading to regioselectivity errors (N-ring vs. N-exocyclic functionalization).

This guide provides the diagnostic logic and "Gold Standard" protocols to overcome these intrinsic electronic barriers.

Diagnostic Workflow

Before altering your synthetic route, use this decision matrix to identify the specific failure mode.

TroubleshootingWorkflow Start START: Reaction Failed or Low Yield CheckSolubility 1. Is the SM soluble in reaction solvent? Start->CheckSolubility CheckElectrophile 2. What is the Electrophile? CheckSolubility->CheckElectrophile Yes (Solution) SolventSwitch Action: Switch to polar aprotic (DMF, DMA, NMP) or use microwave. CheckSolubility->SolventSwitch No (Suspension) CheckBase 3. Base Strength Sufficient? CheckElectrophile->CheckBase Acid Chloride / Alkyl Halide CheckPd 4. Pd-Catalyst System? CheckElectrophile->CheckPd Aryl Halide (Buchwald) ActivateAcid Action: Convert Acid to Acid Chloride or use HATU/HOAt. CheckElectrophile->ActivateAcid Carboxylic Acid (Standard Coupling) StrongBase Action: Use LiHMDS or NaH to form the anion. CheckBase->StrongBase Using TEA/DIPEA (No Reaction) LigandSwitch Action: Switch to Xantphos or BrettPhos. Avoid Pd(PPh3)4. CheckPd->LigandSwitch Catalyst Poisoning Detected

Caption: Diagnostic logic tree for isolating the root cause of reactivity failure in thiazolopyridines.

Technical Troubleshooting & FAQs

Issue 1: Amide Coupling Fails (0% Conversion)

User Question: I tried coupling 6-Methylthiazolo[4,5-b]pyridin-2-amine with a benzoic acid using EDC/HOBt and DIPEA in DCM. I recovered 100% starting material. Why?

Root Cause: Standard coupling reagents (EDC, HBTU) generate an active ester that is electrophilic enough for anilines but not for this deactivated heteroaryl amine. The nucleophilicity of your amine is likely comparable to a sulfonamide or an amide (


).

Solution: You must shift the equilibrium by either increasing the electrophilicity of the acid or the nucleophilicity of the amine.

  • Activation: Convert the carboxylic acid to an Acid Chloride (using

    
     or oxalyl chloride).
    
  • Deprotonation: Use a base strong enough to deprotonate the amine (forming the thiazolyl-amide anion), which is a potent nucleophile.

Issue 2: Buchwald-Hartwig Yields are Low (<20%)

User Question: I am trying to arylate the amine using Pd(OAc)2/BINAP. The reaction turns black immediately, and I see mostly dehalogenated aryl halide.

Root Cause:

  • Catalyst Poisoning: The thiazole sulfur and the pyridine nitrogen are excellent ligands for Palladium. They displace your phosphine ligands, forming a stable, inactive Pd-complex (Pd-black precipitation).

  • Ligand Mismatch: BINAP is often insufficient for such electron-poor amines.

Solution:

  • Ligand: Switch to Xantphos or BrettPhos . These bulky, bidentate ligands bite the Pd center strongly, preventing the substrate from displacing them.

  • Pre-catalyst: Use a precatalyst (e.g., Xantphos Pd G3) to ensure the active Pd(0) species enters the cycle immediately without sequestration.

Issue 3: Regioselectivity (Ring N vs. Exocyclic N)

User Question: I tried alkylating with MeI and got a mixture of products. Which nitrogen reacted?

Root Cause: Under neutral or weakly basic conditions, the ring nitrogen (N3) of the thiazole or the pyridine nitrogen can be more nucleophilic than the exocyclic amine lone pair, which is tied up in resonance. This leads to Dimroth rearrangement-type byproducts or quaternary salts.

Solution:

  • Thermodynamic Control: Perform the reaction at higher temperatures to favor the most stable product (usually the N-exocyclic substituted product).

  • Hard/Soft Acid Base (HSAB): For acylation, the exocyclic N (harder nucleophile after deprotonation) is preferred. Use LiHMDS to generate the hard anion, then add the electrophile.

"Gold Standard" Protocols

Protocol A: High-Efficiency Amide Coupling (Acid Chloride Method)

Use this when standard EDC/HATU couplings fail.[1]

Reagents:

  • Amine: 6-Methylthiazolo[4,5-b]pyridin-2-amine (1.0 equiv)[2]

  • Acid Chloride: R-COCl (1.2 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.0 equiv) or NaH (2.0 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve the amine in anhydrous THF under

    
     atmosphere. Cool to 0°C.
    
  • Deprotonation: Add LiHMDS (1.0 M in THF) dropwise. The solution will likely change color (yellow/orange) indicating anion formation. Stir for 30 mins at 0°C.

  • Addition: Add the Acid Chloride (dissolved in minimal THF) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. The product is likely less soluble; check the interface.

Why this works: Pre-forming the anion (


) makes the amine a "super-nucleophile," bypassing the low reactivity caused by the electron-withdrawing rings.
Protocol B: Robust Buchwald-Hartwig Arylation

Optimized for deactivated heteroaryl amines.[1]

Reagents:

  • Amine: 1.0 equiv

  • Aryl Bromide: 1.2 equiv

  • Catalyst:

    
     (5 mol%) or Xantphos Pd G3
    
  • Ligand: Xantphos (10 mol%)

  • Base:

    
     (2.0 equiv) - Must be finely ground and dry.
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Mix Solids: Combine Amine, Aryl Bromide, Base, Pd source, and Ligand in a pressure vial.

  • Purge: Seal and purge with Argon/Nitrogen (3x vacuum/refill cycles).

  • Solvent: Add degassed 1,4-Dioxane via syringe.

  • Heat: Heat to 100°C for 12-16 hours.

  • Filtration: Filter through a Celite pad (hot filtration recommended if product is insoluble).

Why this works: Xantphos has a wide bite angle that stabilizes the Pd center against poisoning by the thiazole sulfur.


 is effectively strong enough for the catalytic cycle without decomposing sensitive groups.

Comparative Data: Coupling Reagents

Coupling MethodReagent ClassSuccess Rate*Notes
EDC / HOBt CarbodiimideLow (<10%) Insufficient activation for this substrate.[1]
HATU / DIPEA UroniumMedium (30-50%) Works for simple acids; often requires heating.[1]
POCl3 / Pyridine Acid Chloride (In-situ)High (80-90%) Excellent but harsh conditions.[1] Good for scale-up.
Acid Chloride / LiHMDS Anionic ActivationVery High (>90%) Best for valuable intermediates.

*Success rates estimated based on reactivity of analogous electron-deficient 2-aminothiazoles.

References

  • Nucleophilicities of Amines and Heterocycles: Mayr, H., et al. "Nucleophilicities of Primary and Secondary Amines in Water." Journal of Organic Chemistry. [Link] (Provides the theoretical grounding for why heteroaryl amines are poor nucleophiles).

  • Buchwald-Hartwig Coupling of Aminothiazoles: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link] (Defines Xantphos and BrettPhos as superior ligands for heteroaryl amines).

  • Synthesis of Thiazolo[4,5-b]pyridines: Sonawane, M. V., et al. "Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases."[1][3][4] International Research Journal of Pure and Applied Chemistry. [Link] (Specific synthesis and Schiff base formation for the target scaffold).

  • Amide Activation Strategies: Lanigan, R. M., & Sheppard, T. D. "Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation." European Journal of Organic Chemistry. [Link]

Sources

Optimizing temperature and catalyst load for thiazolopyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature and Catalyst Load for Thiazolopyridine Cross-Couplings

Status: Active Guide Maintained By: Senior Application Science Team Last Updated: March 2026

Introduction: The "Thiazole Problem"

Welcome to the technical support hub. You are likely here because your standard Suzuki or Buchwald-Hartwig conditions—which work perfectly on phenyl systems—are failing on your thiazolopyridine scaffold.

The Scientific Reality: Thiazolopyridines are "privileged" scaffolds in kinase inhibition but "problematic" substrates in catalysis. They present a dual-threat to Palladium (Pd) cycles:

  • S-Poisoning: The thiazole sulfur has high affinity for soft metals (Pd), often outcompeting phosphine ligands and forming catalytically inactive "Pd-black" aggregates.

  • N-Coordination: The pyridine nitrogen can chelate Pd(II) intermediates, sequestering the catalyst in an off-cycle resting state.

This guide moves beyond "add more catalyst" and focuses on the kinetic balance between Turnover Frequency (TOF) and Catalyst Lifetime (TON) .

Module 1: The Kinetic Sweet Spot (Temperature)

The Core Conflict
  • High Temperature (>100°C): Required to overcome the high activation energy of oxidative addition on electron-rich or deactivated thiazolopyridine rings. However, this accelerates ligand dissociation and Pd-aggregation (death).

  • Low Temperature (<60°C): Preserves catalyst integrity but often fails to initiate oxidative addition, leading to 0% conversion.

Troubleshooting & FAQs

Q: My reaction turns black within 30 minutes and stalls at 40% conversion. Should I lower the temperature? A: Yes, but you must also change the catalyst source.

  • Diagnosis: Rapid blackening indicates "ligand shedding." The temperature is high enough that your phosphine ligand is dissociating, allowing the Pd to aggregate into inactive nanoparticles (Pd black).

  • Solution: Drop temperature by 20°C and switch to a Pre-catalyst (e.g., XPhos Pd G4) . Pre-catalysts are designed to release the active species slowly and typically contain bulky ligands that resist thermal dissociation better than in-situ generated catalysts [1].

Q: I am running at 80°C. The LCMS shows starting material is consumed, but the major peak is protodehalogenated (reduced) product, not the coupled product. A: Increase the temperature or switch to a more active ligand.

  • Diagnosis: This is a rate competition issue. If Transmetallation (the coupling step) is slow due to steric hindrance, the Pd(II) species will undergo beta-hydride elimination or abstract a proton from the solvent (Hydrodehalogenation).

  • Solution: Increase Temp to 100°C to accelerate Transmetallation over the side-reaction. Ensure your solvent is anhydrous (limit proton sources) [2].

Module 2: Catalyst Loading & Species Selection

The "Threshold" Effect

Unlike simple aryls, thiazolopyridines often exhibit a "threshold loading." Below a specific concentration (e.g., 2 mol%), the catalyst is entirely sequestered by the heteroatoms (S/N poisoning), resulting in 0% yield. Above the threshold, yield jumps significantly.

Troubleshooting & FAQs

Q: I tried lowering the catalyst load from 5 mol% to 1 mol% to save money, but the yield dropped from 90% to 5%. Why isn't it linear? A: You hit the "Poisoning Floor."

  • Explanation: The first ~1-2 mol% of your Pd is likely being "sacrificed" to saturate the coordination sites on the thiazolopyridine nitrogens and sulfurs. Only the excess Pd is available for catalysis.

  • Protocol: Do not optimize below 2 mol% until you have screened for a "scavenger" ligand or a stronger chelator (like BrettPhos ) that binds Pd tighter than your substrate does [3].

Q: Which catalyst system is best for C-N coupling (Buchwald) on this scaffold? A: Avoid Pd(OAc)2 + Monodentate Phosphines.

  • Recommendation: Use Pd-G4-BrettPhos or Pd-G4-RuPhos .

  • Reasoning: Thiazolopyridines are electron-deficient. You need an electron-rich, bulky ligand to facilitate Oxidative Addition.[1][2] Generations 3 and 4 (G3/G4) precatalysts ensure that the active Pd(0) enters the cycle immediately, preventing the "induction period" where poisoning usually happens [4].

Module 3: Visualization & Logic Flow

The following diagrams illustrate the decision-making process for optimizing these specific variables.

Diagram 1: The Optimization Decision Tree

Caption: A logic flow for adjusting Temperature vs. Catalyst Load based on LCMS feedback.

OptimizationLogic Start Analyze LCMS Data (Standard Run: 5 mol%, 80°C) Result1 SM Remaining (No Reaction) Start->Result1 Result2 Reaction Stalled (Black Precipitate) Start->Result2 Result3 Dehalogenation (Reduced Product) Start->Result3 Result4 Full Conversion (>90% Product) Start->Result4 Action1 Oxidative Addition Failed Action: Switch to G4-XPhos OR Increase Temp (+20°C) Result1->Action1 Activation Barrier High Action2 Catalyst Death Action: Lower Temp (-10°C) AND Increase Ligand:Pd Ratio Result2->Action2 Thermal Instability Action3 Slow Transmetallation Action: Increase Conc. (0.5M) OR Switch to Anhydrous Solvent Result3->Action3 Side Reaction Dominant Action4 Optimization Phase Action: Titrate Load Down (Stop if < 2 mol%) Result4->Action4 Success

Diagram 2: The "Thiazole Poisoning" Mechanism

Caption: Visualizing how the scaffold interferes with the catalytic cycle (Off-Cycle pathways).

PoisoningMechanism Pd0 Active Pd(0)-Ligand Cycle Productive Catalytic Cycle Pd0->Cycle Oxidative Addition OffCycle1 N-Coordination (Resting State) Pd0->OffCycle1 Reversible Binding (High Load helps) OffCycle2 S-Poisoning (Pd Black Formation) Pd0->OffCycle2 Irreversible (High Temp accelerates) Cycle->Pd0 Reductive Elimination Thiazole Thiazolopyridine Substrate Thiazole->Cycle Reactant OffCycle1->Pd0 Heat/Solvent Displacement

Module 4: Standardized Experimental Protocol

Objective: A self-validating protocol to determine the baseline viability of a thiazolopyridine coupling.

Reagents
  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - Chosen for stability.

  • Base: K3PO4 (Tribasic, anhydrous) - Finely ground.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.[2]

Step-by-Step Methodology
  • Vessel Prep: Oven-dry a microwave vial or Schlenk tube. Cool under Argon flow.

    • Why: Moisture promotes hydrodehalogenation (side reaction).

  • Solids Addition: Add Thiazolopyridine halide (1.0 equiv), Boronic ester (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (0.05 equiv / 5 mol%) .

    • Note: Do not scale down to 1 mol% yet. We need to overcome the "poisoning threshold."

  • Degassing: Add Solvent mixture. Sparge with Argon for 10 minutes vigourously.

    • Critical: Oxygen kills the active Pd(0) species faster than the reaction can start.

  • Thermal Initiation:

    • Method A (Standard): Heat to 80°C in an oil bath.

    • Method B (Microwave): Ramp to 100°C for 30 minutes.

    • Tip: Microwave is often superior for thiazoles as the rapid heating bypasses the slow thermal decomposition window.

  • Checkpoint (1 Hour):

    • Take an aliquot.

    • If Black: Catalyst died. See Module 1.

    • If Orange/Red: Active catalyst present.[2][3][4] Continue heating.

Summary Data Tables

Table 1: Recommended Conditions by Coupling Type
Reaction TypeCatalyst SystemBaseSolventTemp Range
Suzuki-Miyaura XPhos Pd G4 or Pd(dppf)Cl2K3PO4Dioxane/H2O80-100°C
Buchwald-Hartwig BrettPhos Pd G4NaOtBuToluene90-110°C
Sonogashira Pd(PPh3)4 + CuIEt3NDMF60-80°C
Table 2: Common Failure Modes & Solutions
ObservationRoot CauseTechnical Solution
Reaction Stalls < 50% Catalyst Poisoning (S/N)Reload catalyst (add 2nd portion) or switch to G4-Precatalyst.
Dehalogenation Slow TransmetallationIncrease Boronic Acid (2.0 eq) and switch to anhydrous THF.
Regio-isomers N-Directing EffectUse steric bulk (Mes-Cl solvent) or block N-coordination with Lewis Acid.

References

  • BenchChem Technical Support. (2025).[1][5][6][7] Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. Link

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Link

  • National Institutes of Health (NIH). (2025). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination. Link

  • Organic Synthesis. (2015). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination. Link

  • ResearchGate. (2026). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling. Link

Sources

Technical Support Center: Removing Regioisomeric Impurities from 6-Methylthiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Origin of the Impurity

The synthesis of 6-methylthiazolo[4,5-b]pyridin-2-amine is typically achieved via the Hugerschoff reaction, which involves the thiocyanation and subsequent oxidative cyclization of 5-methylpyridin-2-amine using bromine and a thiocyanate source[1]. While cyclization predominantly occurs at the 3-position to yield the desired [4,5-b] bicyclic scaffold, the electrophilic nature of the reaction can lead to cyclization at alternative ring positions or induce migration, generating closely related regioisomers[2].

Because these regioisomers share identical molecular weights, functional groups, and nearly identical pKa values, they present a formidable purification challenge. Standard silica gel chromatography frequently fails due to the basicity of the thiazolopyridine core, which strongly interacts with free silanols, causing the regioisomers to streak and co-elute[3].

This guide provides field-proven, self-validating methodologies to isolate the pure 6-methylthiazolo[4,5-b]pyridin-2-amine isomer.

Diagnostic Workflow

Use the following decision matrix to determine the most efficient purification strategy based on your crude LC-MS/TLC profile.

G Start Crude 6-Methylthiazolo[4,5-b]pyridin-2-amine (Regioisomeric Mixture) Check Analyze via LC-MS / TLC Determine Isomer Ratio Start->Check RatioHigh Desired Isomer > 85% Check->RatioHigh High Purity RatioLow Desired Isomer < 85% Check->RatioLow High Impurity Recryst Selective Recrystallization (EtOH/Water or Acetone) RatioHigh->Recryst Chromatography Chromatographic Separation RatioLow->Chromatography Pure Pure 6-Methylthiazolo[4,5-b]pyridin-2-amine (>98% Purity) Recryst->Pure Crystallizes out NormalPhase Normal Phase (Silica) Add 1-2% Et3N to Mobile Phase Chromatography->NormalPhase ΔRf > 0.15 on TLC ReversePhase Reversed-Phase (C18) Gradient MeCN/H2O + 0.1% TFA Chromatography->ReversePhase ΔRf < 0.15 on TLC NormalPhase->Pure ReversePhase->Pure

Figure 1: Diagnostic workflow for separating thiazolopyridine regioisomers.

Troubleshooting & FAQs

Q: Why do my regioisomers streak together into a single, elongated spot on normal-phase TLC? A (Causality): The primary amine and the pyridine nitrogen in 6-methylthiazolo[4,5-b]pyridin-2-amine are highly basic. They act as strong hydrogen-bond donors and acceptors with the acidic free silanol groups (-SiOH) on standard bare silica gel. This dynamic binding causes severe tailing, forcing the regioisomers to co-elute. Solution: You must dynamically end-cap the silanols. Adding 1–2% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase neutralizes the acidic sites on the silica, sharpening the bands and allowing the subtle polarity differences of the regioisomers to dictate separation[3].

Q: Even with Et₃N, my regioisomers have identical Rf values. What is the next logical step? A (Causality): Regioisomers formed during the Hugerschoff cyclization often possess identical dipole moments but differ slightly in their three-dimensional hydrophobic surface area[1]. Normal-phase silica cannot differentiate these steric nuances effectively. Solution: Transition to reversed-phase (C18) chromatography. C18 stationary phases differentiate molecules based on hydrophobic interactions rather than polar interactions, making them exceptionally suited for resolving structural isomers on a preparative scale[4].

Q: Can I separate these isomers without chromatography to save time? A (Causality): Yes, provided the desired isomer constitutes >85% of the crude mixture. Because regioisomers have different molecular symmetries, they pack differently into crystal lattices. This leads to divergent solubility profiles in mixed solvent systems, allowing for selective solvent/anti-solvent precipitation.

Experimental Methodologies

Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Use this protocol when TLC utilizing a basic modifier shows a ΔRf ≥ 0.15 between isomers.

  • Column Preparation: Pack a standard silica gel column. Pre-equilibrate the column by flushing it with 3 column volumes (CV) of Hexanes containing 2% Et₃N. Causality: Pre-equilibration ensures all acidic silanol sites are neutralized before the basic compound is introduced.

  • Sample Loading: Dissolve the crude 6-methylthiazolo[4,5-b]pyridin-2-amine in a minimum volume of Dichloromethane (DCM). Do not use methanol, as it will disrupt the initial band formation.

  • Elution: Run a gradient from 10% Ethyl Acetate (EtOAc)/Hexanes to 60% EtOAc/Hexanes. Crucial: Maintain 1% Et₃N throughout the entire gradient.

  • Self-Validation Step (2D-TLC): To confirm that streaking has been completely suppressed, run a 2D-TLC of the collected fractions. Spot the plate, run in one dimension, dry, rotate 90 degrees, and run again in the same solvent. If the spot forms a perfect diagonal, the streaking is resolved. If it smears off the diagonal, the Et₃N concentration must be increased.

Protocol B: Preparative Reversed-Phase (C18) Separation

Use this protocol when normal-phase separation fails (ΔRf < 0.15).

  • System Setup: Utilize a preparative HPLC equipped with a C18 bonded silica column (e.g., 5 µm, 100 Å).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

    • Causality: TFA protonates the thiazolopyridine nitrogens, ensuring the molecules remain in a uniform ionization state, which prevents peak broadening and exploits slight pKa differences between the regioisomers.

  • Gradient Elution: Initiate at 5% B, holding for 2 minutes to allow polar impurities to elute. Ramp to 50% B over 20 minutes. The regioisomers typically elute between 25–35% B.

  • Self-Validation Step: Monitor the eluent at dual wavelengths (254 nm and 280 nm). The desired[4,5-b] isomer and its regioisomer will exhibit slightly different UV absorption ratios (Abs₂₅₄/Abs₂₈₀). A constant ratio across a peak confirms isomeric purity.

Protocol C: Selective Recrystallization

Use this protocol for high-purity crude mixtures (>85% desired isomer).

  • Dissolution: Suspend the crude solid in absolute ethanol (approx. 10 mL per gram of crude). Heat to gentle reflux (78°C) until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove from heat. While stirring vigorously, add deionized water dropwise until the solution becomes slightly turbid (cloud point).

  • Annealing: Add 2-3 drops of ethanol to clear the turbidity, then allow the flask to cool to room temperature undisturbed over 4 hours. Causality: Slow cooling prevents the kinetic entrapment of the regioisomeric impurity within the crystal lattice of the desired product.

  • Harvesting & Self-Validation: Filter the crystals and wash with ice-cold 20% ethanol/water. Dry under vacuum. Validate the polymorphic and regioisomeric purity by taking a melting point; a sharp melting point range (<1.5°C) validates the successful exclusion of the impurity.

Quantitative Data Summary

The following table summarizes the expected physicochemical separation parameters for thiazolopyridine regioisomers based on the protocols above.

Separation MethodStationary PhaseOptimal Solvent SystemTypical ΔRf / ΔRtExpected Recovery
Normal-Phase Flash Bare Silica (60 Å)EtOAc/Hexanes + 1-2% Et₃NΔRf ~ 0.15 - 0.2575 - 85%
Reversed-Phase Prep C18 Bonded SilicaMeCN/H₂O + 0.1% TFAΔRt ~ 2.0 - 4.5 min85 - 95%
Recrystallization NoneEthanol / Water (Gradient)N/A60 - 70%

References

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives Source: NIH / PMC URL:[Link][3]

  • Enhanced single-isomer separation and pseudoenantiomer resolution of new primary rim heterobifunctionalized α-cyclodextrin derivatives Source: NIH / PMC URL:[Link][4]

  • An efficient method for the construction of 2-Aminothiazolo[5,4-c]pyridines via K3[Fe(CN)6] oxidized SP2 CH Functionalization Source: ResearchGate URL:[Link][1]

  • Synthetic strategies for thiazolopyridine derivatives Source: ResearchGate URL:[Link][2]

Sources

Stability of 6-Methylthiazolo[4,5-b]pyridin-2-amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Methylthiazolo[4,5-b]pyridin-2-amine. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions, with a focus on acidic and basic environments. The information herein is synthesized from established principles of pharmaceutical forced degradation studies and the known chemistry of related heterocyclic compounds.

Introduction to Stability of 6-Methylthiazolo[4,5-b]pyridin-2-amine

6-Methylthiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound with a thiazolo[4,5-b]pyridine core. Understanding its stability is crucial for its application in drug discovery and development, as chemical degradation can impact its efficacy, safety, and shelf-life.[1] Forced degradation studies are essential to identify potential degradation products and pathways, which in turn helps in the development of stable formulations and accurate analytical methods.[1][2][3] This guide will walk you through potential stability issues and provide a framework for conducting your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 6-Methylthiazolo[4,5-b]pyridin-2-amine under acidic or basic conditions?

A1: Given its structure, which includes a thiazole ring fused to a pyridine ring and an amino group, the primary degradation pathway under acidic or basic conditions is likely hydrolysis. The thiazole ring, in particular, can be susceptible to cleavage under harsh pH and temperature conditions. Additionally, the exocyclic amino group can influence the electron density of the ring system, potentially affecting its susceptibility to hydrolytic attack. While specific degradation products for this molecule are not extensively documented in publicly available literature, analogous heterocyclic systems suggest that ring-opening of the thiazole moiety is a plausible outcome.

Q2: I'm observing a rapid loss of my compound in a solution buffered at pH 2. What could be happening?

A2: Rapid degradation at low pH strongly suggests acid-catalyzed hydrolysis. The nitrogen atoms in the pyridine and thiazole rings can become protonated, which may activate the rings towards nucleophilic attack by water. This can lead to the cleavage of the thiazole ring. It is also important to ensure that the loss of the parent compound is accounted for by the appearance of degradation products to achieve mass balance.[4]

Q3: My compound seems to be degrading even in a mildly basic solution (e.g., pH 9). Is this expected?

A3: While perhaps less common than acid-catalyzed degradation for this class of compounds, base-catalyzed hydrolysis can still occur. The mechanism would differ, likely involving the deprotonation of the amino group or another site, which could initiate a rearrangement or ring-opening. The stability of heterocyclic aromatic amines can be pH-dependent, and some may show lability in alkaline conditions.[5]

Q4: Besides pH, what other factors should I consider that might be affecting the stability of my compound in solution?

A4: Several factors can influence the stability of 6-Methylthiazolo[4,5-b]pyridin-2-amine:

  • Temperature: Degradation reactions are almost always accelerated at higher temperatures.

  • Oxidation: The presence of oxidizing agents, or even dissolved oxygen, can lead to degradation, particularly for electron-rich aromatic systems.[2][4]

  • Light (Photostability): Exposure to UV or visible light can induce photolytic degradation. It is crucial to conduct experiments in light-protected containers unless photostability is being specifically investigated.[2]

  • Buffer Components: Some buffer salts can catalyze degradation reactions. It is advisable to use the simplest buffer system possible.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after sample preparation in acidic mobile phase. Acid-catalyzed degradation on the column or during sample preparation.1. Check the pH of your mobile phase. If highly acidic, consider a less aggressive pH.2. Prepare samples in a neutral diluent and inject them immediately.3. Perform a time-course study on the sample in the autosampler to check for degradation over time.
Poor mass balance in forced degradation studies (sum of degradants does not account for the loss of the parent compound).[4] 1. Formation of non-UV active or volatile degradation products.2. Degradants are not being eluted from the HPLC column.3. Precipitation of the compound or its degradants.1. Use a mass spectrometer (LC-MS) to search for non-UV active products.2. Employ a gradient elution method that goes to a high percentage of organic solvent to ensure all compounds are eluted.3. Visually inspect your samples for any precipitate.
Inconsistent stability results between experiments. 1. Variability in experimental conditions (pH, temperature, light exposure).2. Contamination of reagents or solvents.1. Strictly control all experimental parameters.2. Use fresh, high-purity reagents and solvents for each experiment.3. Ensure thorough cleaning of all glassware and equipment.

Experimental Protocols

Protocol 1: Forced Degradation Under Acidic Conditions

This protocol outlines a general procedure for assessing the stability of 6-Methylthiazolo[4,5-b]pyridin-2-amine in an acidic environment. The goal is to achieve 5-20% degradation to allow for the identification of degradation products.[3]

Materials:

  • 6-Methylthiazolo[4,5-b]pyridin-2-amine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • pH meter

  • Heating block or water bath

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-Methylthiazolo[4,5-b]pyridin-2-amine in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition Setup:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add a sufficient volume of 0.1 M or 1 M HCl to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL) and acid.

    • Dilute to the final volume with water.

  • Incubation:

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH.

    • Dilute the neutralized sample with mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the sample by a stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any degradation products.

Protocol 2: Forced Degradation Under Basic Conditions

This protocol is similar to the acidic degradation study but uses a basic solution.

Materials:

  • Same as Protocol 1, but with Sodium Hydroxide (NaOH), 0.1 M and 1 M, as the stressor and HCl for neutralization.

Procedure:

  • Stock Solution Preparation: As in Protocol 1.

  • Stress Condition Setup:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add a sufficient volume of 0.1 M or 1 M NaOH to achieve the desired final concentration.

    • Dilute to the final volume with water.

  • Incubation: As in Protocol 1.

  • Sample Analysis:

    • Neutralize the withdrawn aliquot with an equivalent amount of HCl.

    • Prepare and analyze the sample by HPLC as in Protocol 1.

  • Data Analysis: As in Protocol 1.

Visualizing Stability Concepts

Structure of 6-Methylthiazolo[4,5-b]pyridin-2-amine

Caption: Chemical structure of 6-Methylthiazolo[4,5-b]pyridin-2-amine.

General Forced Degradation Workflow

workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis Stability-Indicating HPLC/LC-MS Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API Drug Substance (6-Methylthiazolo[4,5-b]pyridin-2-amine) API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Interpretation (Degradation Pathways, Mass Balance) Analysis->Data

Caption: A typical workflow for forced degradation studies.[2][3]

Hypothetical Stability Data Summary

The following table presents hypothetical data from a forced degradation study on 6-Methylthiazolo[4,5-b]pyridin-2-amine at 60°C.

Condition Time (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%) Mass Balance (%)
0.1 M HCl 0100.00.00.0100.0
885.212.11.598.8
2462.528.95.396.7
0.1 M NaOH 0100.00.00.0100.0
895.83.50.599.8
2488.19.81.299.1

Disclaimer: This is a hypothetical data set for illustrative purposes. Actual results may vary.

Concluding Remarks

The stability of 6-Methylthiazolo[4,5-b]pyridin-2-amine is a critical parameter that requires careful investigation. While this guide provides a general framework based on established principles, it is imperative to conduct thorough experimental work to understand the specific degradation profile of this compound. By systematically applying forced degradation studies, researchers can gain valuable insights into the molecule's liabilities and develop robust analytical methods and stable formulations.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google Books.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Books.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Books.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Google Books.
  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed. (2007, November 15). Google Books.

Sources

Thiazolopyridine Technical Support Center: Overcoming Steric Hindrance at the 6-Position

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Current Operator: Senior Application Scientist Topic: Troubleshooting Synthetic Bottlenecks in 6-Substituted Thiazolo[5,4-b]pyridines

Welcome to the Support Center

You have reached the Tier 3 Technical Support for heterocyclic synthesis. This guide addresses the specific challenges of functionalizing the 6-position of thiazolo[5,4-b]pyridines (and related [4,5-c] isomers).

In medicinal chemistry, this position is critical for vectoring solubilizing groups or exploring exit vectors in kinase binding pockets. However, it is electronically deactivated (similar to a 3-halopyridine) and sterically congested, particularly if the adjacent 5-position or 7-position is substituted.

Below are the resolved "Support Tickets" for the most common failure modes.

Ticket #001: Suzuki Coupling Stalls with Bulky Boronic Acids

User Report: "I am trying to couple a 6-bromo-5-methylthiazolo[5,4-b]pyridine with an ortho-substituted phenylboronic acid. I used standard conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O), but I only see starting material and protodeborylation. No product."

Root Cause Analysis: The 6-position is inherently sluggish due to the electron-deficient pyridine ring (slow oxidative addition). When you add an ortho-substituent to the boronic acid and a substituent at the 5-position of the scaffold, you create a "steric wall." Standard bidentate ligands like dppf cannot open up enough space to accommodate this crowded transition state, leading to catalyst stagnation and eventual boronic acid decomposition.

The Solution: The "Throw-Away" Ligand Strategy (Pd-PEPPSI)

To overcome this, you must switch to a catalyst system that stabilizes the oxidative addition intermediate but releases a ligand easily to allow the bulky transmetalation to occur. The Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is designed exactly for this.

Protocol: Sterically Demanding Suzuki Coupling
  • Catalyst: Pd-PEPPSI-IPr (2–5 mol%).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Base: KOtBu (Potassium tert-butoxide) or Cs₂CO₃. Note: Stronger bases like KOtBu often facilitate faster transmetalation in hindered systems.

  • Temperature: 80–100 °C.

Step-by-Step Workflow:

  • Charge a microwave vial with 6-bromo-thiazolopyridine (1.0 equiv), Boronic Acid (1.5–2.0 equiv), and Pd-PEPPSI-IPr (0.03 equiv).

  • Add KOtBu (2.0 equiv) in a glovebox or under rapid Ar flow.

  • Seal and purge with Argon for 5 minutes.

  • Add 1,4-Dioxane (0.2 M concentration) via syringe.

  • Heat at 80 °C for 2 hours. If conversion is <50%, increase to 100 °C.

  • Workup: Filter through Celite immediately. The bulky NHC ligand can complicate purification if not removed early.

Why this works: The 3-chloropyridine ligand on the PEPPSI catalyst is a "throw-away" ligand. It dissociates rapidly upon heating, revealing a highly active, 12-electron Pd(0) species stabilized by the bulky NHC (N-Heterocyclic Carbene) ligand. This bulky ligand prevents catalyst aggregation (palladium black) but, counter-intuitively, its "wing-span" forces the substrates into the correct geometry for coupling.

Visualizing the Catalytic Advantage

PEPPSI_Mechanism Precat Precatalyst [Pd(NHC)(3-Cl-Py)Cl2] Active Active Species [Pd(NHC)] (12e-) Precat->Active Heat (-3-Cl-Py) OxAdd Oxidative Addition (Rate Limiting Step) Active->OxAdd + Ar-Br TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet + Ar-B(OH)2 + Base Product Coupled Product C-C Bond Formed TransMet->Product Reductive Elimination Product->Active Regeneration

Ticket #002: Buchwald-Hartwig Amination Fails (Catalyst Poisoning)

User Report: "I need to install a secondary amine at the 6-position. I tried Pd(OAc)₂/BINAP and Pd₂(dba)₃/Xantphos. The reaction turns black immediately, and I recover the starting bromide."

Root Cause Analysis: Thiazolopyridines are "heterocycle-rich." The nitrogen in the thiazole ring (N3) and the pyridine nitrogen (N4) are Lewis basic. In the absence of a highly specific ligand, the Palladium coordinates to these nitrogens (poisoning the catalyst) rather than performing oxidative addition at the C-Br bond. Furthermore, BINAP and Xantphos lack the steric bulk required to prevent this off-cycle coordination.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald G3/G4)

You must use ligands that are bulky enough to prevent N-coordination to the scaffold but flexible enough to facilitate amine binding.

  • For Primary Amines: Use BrettPhos or Pd-BrettPhos-G4 .

  • For Secondary Amines: Use RuPhos or Pd-RuPhos-G4 .

  • For Amides: Use tBuBrettPhos .[1]

Decision Matrix: Ligand & Base Selection

Use this logic flow to select your conditions. If the substrate is base-sensitive (e.g., contains esters), switch from LiHMDS to Cs₂CO₃.

Ligand_Selection Start Select Nucleophile Type PrimAmine Primary Amine (R-NH2) Start->PrimAmine SecAmine Secondary Amine (R-NH-R') Start->SecAmine Amide Amide/Lactam (R-CO-NHR) Start->Amide Ligand1 Ligand: BrettPhos Cat: Pd-BrettPhos-G4 PrimAmine->Ligand1 Ligand2 Ligand: RuPhos Cat: Pd-RuPhos-G4 SecAmine->Ligand2 Ligand3 Ligand: tBuBrettPhos Cat: Pd-tBuBrettPhos-G3 Amide->Ligand3 BaseStrong Base: LiHMDS (1.0M in THF) (Standard) Ligand1->BaseStrong Ligand2->BaseStrong BaseWeak Base: Cs2CO3 (If Ester Present) Ligand3->BaseWeak

Troubleshooting Tip: If using LiHMDS , add the base to the amine first to deprotonate it before adding the catalyst mixture. This creates a stronger nucleophile and prevents the amine from chelating the Pd.

Ticket #003: The "Impossible" Halide (Minisci Reaction)

User Report: "I cannot synthesize the 6-bromo precursor. The bromination conditions destroy my scaffold. Is there a way to alkylate the 6-position directly from the C-H bond?"

Root Cause Analysis: Electrophilic aromatic substitution (halogenation) on thiazolopyridines often fails or occurs at the wrong position because the ring is electron-deficient. However, this electron deficiency makes the ring perfect for Radical Nucleophilic Substitution (Minisci Reaction) .

The Solution: Silver-Catalyzed Decarboxylative Alkylation

Instead of a halide, use a carboxylic acid as the alkyl source. Radical alkylation prefers the most electron-deficient carbon, which is often the 6-position (or 7-position depending on exact substitution, but 6 is favored if 7 is blocked).

Protocol: Minisci Alkylation
  • Substrate: Thiazolo[5,4-b]pyridine (1.0 equiv).

  • Reagent: Alkyl Carboxylic Acid (2.0–3.0 equiv).

  • Catalyst: AgNO₃ (0.2 equiv).

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate, 2.0 equiv).

  • Solvent: DCM/Water (biphasic) or TFA/Water.

  • Temperature: 40–60 °C.

Mechanism:

  • Persulfate oxidizes Ag(I) to Ag(II).

  • Ag(II) decarboxylates the carboxylic acid, generating an alkyl radical (R•).

  • The nucleophilic radical attacks the electron-deficient 6-position.

  • Re-aromatization occurs via oxidation.

Warning: This reaction is sensitive to steric bulk on the incoming radical. Primary radicals (from acetic acid, propionic acid) work best. Tertiary radicals often fail.

Summary of Recommended Conditions
Reaction TypeChallengeRecommended Catalyst/ReagentKey Additive
Suzuki Steric Hindrance (Ortho-subs)Pd-PEPPSI-IPr KOtBu (Base)
Suzuki Unstable Boronic AcidPd(dppf)Cl₂ Use MIDA Boronate
Buchwald Primary AminePd-BrettPhos-G4 LiHMDS
Buchwald Secondary AminePd-RuPhos-G4 LiHMDS
C-H Alkylation Halide InaccessibleAgNO₃ / (NH₄)₂S₂O₈ Carboxylic Acid (Source)
References
  • Synthesis of 6-substituted thiazolo[5,4-b]pyridines: Deshmukh, S., et al.[2][3][4] (2024).[5][6] Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. European Journal of Medicinal Chemistry.

  • Pd-PEPPSI-IPr for Hindered Couplings: Organ, M. G., et al. (2023).[1][7][8][9][10] [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)-NHC Precatalyst.[7][8][9] Molecules.

  • Buchwald-Hartwig Ligand Selection: Maitre, S., et al.[1] (2011). Buchwald-Hartwig Amination: A Practical Guide. Organic Process Research & Development.

  • Minisci Reaction on Heterocycles: Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm.

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling: 6-Methylthiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a definitive protocol for the structural validation of 6-Methylthiazolo[4,5-b]pyridin-2-amine , addressing the specific challenge of differentiating it from regioisomers and synthetic precursors.

Executive Summary

The synthesis of thiazolo[4,5-b]pyridines often involves the cyclization of 2,3-diaminopyridines or related precursors. A critical quality control challenge is distinguishing the target [4,5-b] isomer from the thermodynamically possible [5,4-b] regioisomer or uncyclized intermediates.

This guide provides a self-validating NMR workflow. Unlike standard datasheets, we focus on the diagnostic coupling constants and long-range correlations that definitively prove the fusion geometry of the pyridine ring, ensuring the methyl group is correctly positioned at C6 and the ring fusion is authentic.

Structural Context & Isomeric Challenge

The core challenge lies in the orientation of the pyridine ring relative to the thiazole moiety.

  • Target (6-Methylthiazolo[4,5-b]pyridin-2-amine): Pyridine nitrogen is at position 4.[1] Protons at C5 and C7 are meta to each other.

  • Alternative 1 (Regioisomer - [5,4-b] system): Pyridine nitrogen is at position 7 (or 4, depending on nomenclature orientation), often leading to different proton proximities.

  • Alternative 2 (Precursor): 2,3-diamino-5-methylpyridine (Open ring).

Visualization: Structural Decision Tree

The following diagram illustrates the logic flow for distinguishing the target from its common impurities using NMR signals.

G Start Crude Product Spectrum CheckNH2 Check Amine Region (7.0 - 8.5 ppm) Is there a broad singlet (2H)? Start->CheckNH2 Precursor Precursor Detected (Multiple broad NH peaks) CheckNH2->Precursor No / Complex Cyclized Cyclized Scaffold Confirmed (Single NH2 peak) CheckNH2->Cyclized Yes CheckAromatic Analyze Aromatic Region (7.5 - 8.5 ppm) Measure J-coupling of Pyridine Protons Cyclized->CheckAromatic Ortho Ortho Coupling (J ~ 8.0 Hz) Indicates adjacent protons (e.g., H5/H6) CheckAromatic->Ortho Large J Meta Meta Coupling (J ~ 2.0 Hz) Indicates separated protons (H5/H7) CheckAromatic->Meta Small J Isomer REGIOISOMER FLAGGED (Likely [5,4-b] or 5-methyl variant) Ortho->Isomer Target TARGET CONFIRMED 6-Methylthiazolo[4,5-b]pyridin-2-amine Meta->Target

Caption: Logic flow for differentiating the target scaffold from precursors and isomers based on ¹H NMR coupling patterns.

Experimental Protocol

To replicate the data presented below, strictly adhere to these parameters. Solubility is often the limiting factor for aminothiazoles; improper solvent choice will broaden peaks and obscure the critical meta-coupling.

  • Sample Preparation: Dissolve 5–10 mg of compound in 0.6 mL of DMSO-d₆ .

    • Note: CDCl₃ is generally poor for this scaffold due to low solubility and aggregation, which broadens the amine and aromatic signals.

  • Instrument: 400 MHz or higher (500 MHz recommended for resolving small J values).

  • Temperature: 298 K (25°C).

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Comparative Spectral Analysis

¹H NMR: The "Fingerprint" Region

The definitive identification rests on the pyridine protons (H5 and H7). In the 6-methyl substituted [4,5-b] system, these protons are separated by the methyl group and the ring nitrogen, creating a meta-relationship .

Table 1: Comparative ¹H NMR Profile (in DMSO-d₆)

SignalTarget: 6-Methyl-[4,5-b]Alternative: Isomer/PrecursorDiagnostic Note
NH₂ ~7.60 ppm (bs, 2H)Precursor: Multiple signals (NH/NH₂)Disappearance of precursor NH signals confirms cyclization.
H-5 8.35 - 8.45 ppm (d)Isomer: May appear as doubletKey differentiator: H-5 is adjacent to Pyridine-N (deshielded).
H-7 7.80 - 7.90 ppm (d)Isomer: May appear as doubletH-7 is adjacent to the bridgehead.
Coupling (J) ~1.5 - 2.2 Hz (Meta) ~7.5 - 8.5 Hz (Ortho) CRITICAL: Small J confirms H5 and H7 are not neighbors.
CH₃ 2.35 - 2.45 ppm (s, 3H)~2.1 - 2.5 ppmChemical shift is less diagnostic than the splitting pattern.

Interpretation:

  • If you observe two doublets with a large coupling constant (

    
     Hz), you likely have a regioisomer where the protons are adjacent (e.g., a 5-methyl derivative or a different fusion).
    
  • The Target must show sharp meta-coupling (approx. 2 Hz).

¹³C NMR: Bridgehead Validation

The ¹³C spectrum validates the fused system. The bridgehead carbons (C-3a and C-7a) are quaternary and distinct from the protonated carbons.

  • C-2 (Thiazole): ~165–168 ppm (Deshielded by N and S, attached to NH₂).

  • C-5 (Pyridine): ~145–150 ppm (Alpha to Nitrogen).

  • C-7 (Pyridine): ~120–125 ppm.

  • C-6 (Pyridine): ~125–130 ppm (Attached to Methyl).

  • Bridgehead C-7a: ~155–160 ppm (Quaternary, deshielded).

  • Bridgehead C-3a: ~115–120 ppm.

Advanced Validation: The HMBC "Self-Validating" System

To claim "Trustworthiness" in your assignment (as per E-E-A-T principles), you cannot rely on 1D NMR alone. You must perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment to link the methyl group to the specific pyridine framework.

HMBC Correlation Diagram

The following diagram visualizes the specific long-range correlations that must be present to confirm the 6-methyl position.

HMBC cluster_logic Logic Check Methyl Methyl Protons (2.4 ppm) C6 C-6 (Quaternary) (~128 ppm) Methyl->C6 2J (Strong) C5 C-5 (CH) (~148 ppm) Methyl->C5 3J (Strong) C7 C-7 (CH) (~122 ppm) Methyl->C7 3J (Weak/Strong) Validation If Methyl correlates to a highly deshielded CH (C5), it is at position 6.

Caption: HMBC connectivity map. The methyl protons must show a 3-bond correlation to the highly deshielded C-5 (adjacent to N), confirming the methyl is at C-6.

Protocol for Validation:

  • Locate the Methyl proton signal (~2.4 ppm).

  • Observe correlations in the HMBC spectrum.

  • The Test: You should see a correlation to a carbon at ~148 ppm (C5). Since C5 is adjacent to the Pyridine Nitrogen, it is significantly downfield. If the methyl were at position 5, it would correlate to C4 (bridgehead) and C6, but the shifts would differ.

References

  • General Synthesis & NMR of Thiazolo[4,5-b]pyridines

    • Chaban, T. I., et al. "Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones."[2] Journal of Organic and Pharmaceutical Chemistry. 2[2][3][4]

  • Isomeric Differentiation (Thiazolo[5,4-b] analogues)

    • "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." MDPI. 5

  • Precursor Analysis (Substituted Pyridines)

    • "N-oxidation of Pyridine Derivatives - Supporting Information." Royal Society of Chemistry. 6

  • Reference for ¹³C Chemical Shifts

    • "A Guide to ¹³C NMR Chemical Shift Values." Compound Interest. 7

Sources

Technical Guide: Mass Spectrometry Fragmentation of 6-Methylthiazolo[4,5-b]pyridin-2-amine

[1]

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS 1378818-99-5 / 134329-22-1).[1] As a fused bicyclic heteroaromatic scaffold, this molecule presents unique ionization and dissociation behaviors critical for structural validation in drug discovery.[1]

Key Differentiator: Unlike its [5,4-b] or [4,5-c] regioisomers, the [4,5-b] fusion orientation directs specific ring-opening pathways.[1] This guide compares these spectral signatures to enable precise identification against isobaric alternatives and synthetic impurities.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Before interpreting spectra, the fundamental isotopic and physicochemical baseline must be established.[1]

ParameterSpecificationNotes
IUPAC Name 6-Methylthiazolo[4,5-b]pyridin-2-amineCore scaffold: Thiazolo[4,5-b]pyridine
Formula C₇H₇N₃SHeteroatoms drive fragmentation logic
Monoisotopic Mass 165.03607 DaBase peak reference for Deconvolution
[M+H]⁺ (ESI) 166.04335 m/zDominant species in positive mode
Isotopic Signature ³⁴S (4.4% abundance)Distinctive A+2 peak at m/z 167/168
Topological Polar Surface Area ~77 ŲCorrelates with ESI ionization efficiency

Experimental Protocol: Self-Validating Workflow

To reproduce the fragmentation data described below, follow this standardized LC-MS/MS protocol. This workflow includes self-validation steps to ensure system performance before sample analysis.

Phase A: System Suitability (The "Trust" Step)[1]
  • Calibrant: Inject a standard tune mix (e.g., caffeine/MRFA/Ultramark).[1]

  • Criteria: Mass accuracy must be < 5 ppm; Peak width (FWHM) < 0.1 Da (for Q-TOF/Orbitrap).

  • Validation: Verify the ³⁴S isotope ratio of a sulfamethazine standard if available to confirm sulfur sensitivity.

Phase B: Sample Preparation & Acquisition
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.[1] Reasoning: Formic acid promotes protonation of the pyridine nitrogen and the exocyclic amine.[1]

  • Concentration: 1 µg/mL (Direct Infusion) or 10 µg/mL (LC injection).[1]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV).[1] Reasoning: Low CE preserves the molecular ion; high CE reveals ring-core stability.[1]

Fragmentation Analysis & Pathways

The fragmentation of 6-Methylthiazolo[4,5-b]pyridin-2-amine is governed by the stability of the fused aromatic system.[1] The primary dissociation channels involve the loss of small neutrals (NH₃, HCN) and cleavage of the thiazole ring.[1]

Dominant ESI(+) Pathways

Under Collision-Induced Dissociation (CID), the protonated molecule [M+H]⁺ (m/z 166) follows two competing pathways:

  • Pathway A (Exocyclic Amine Loss):

    • Mechanism: Proton transfer from the ring nitrogen to the exocyclic amine group, followed by heterolytic cleavage.[1]

    • Observation: Loss of NH₃ (17 Da).

    • Fragment: m/z 149 (C₇H₄N₂S⁺).[1] This is often the base peak at moderate collision energies.[1]

  • Pathway B (Thiazole Ring Opening):

    • Mechanism: Retro-Cyclization or cleavage of the C-S bonds.[1]

    • Observation: Loss of HCN (27 Da) from the thiazole ring or CH₃CN (41 Da) involving the methyl group on the pyridine ring.[1]

    • Fragment: m/z 139 (Loss of HCN) and m/z 124 (Loss of NCNH₂).[1]

Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships in the fragmentation cascade.

FragmentationPathwayM_H[M+H]+ Precursorm/z 166.04(Stable Aromatic Core)Frag_149Fragment Am/z 149.01[M+H - NH3]+M_H->Frag_149Loss of NH3(Exocyclic Amine)Frag_139Fragment Bm/z 139.03[M+H - HCN]+M_H->Frag_139Loss of HCN(Thiazole Ring)Frag_122Fragment Cm/z 122.00[M+H - CS]+M_H->Frag_122Loss of CS(Thiazole Cleavage)Frag_149->Frag_122- HCNFrag_97Deep Fragmentm/z 97Pyridine Core RemnantFrag_139->Frag_97- C2H2/Ring Break

Caption: ESI(+) Fragmentation Pathway of 6-Methylthiazolo[4,5-b]pyridin-2-amine showing primary ammonia loss and secondary ring cleavage.[1][2]

Comparative Analysis: Target vs. Alternatives

In drug development, this scaffold is often compared against its regioisomers or synthetic byproducts.[1] The table below differentiates the Target (6-Methyl-[4,5-b]) from common alternatives.

Differentiation Matrix
FeatureTarget: 6-Methylthiazolo[4,5-b] Alternative: 5-Methylthiazolo[5,4-b] Differentiation Mechanism
Pyridine N Position Distal to S (Para-like orientation)Proximal to S (Ortho-like orientation)Electronic environment affects proton affinity.[1]
HCN Loss (m/z 139) Moderate Intensity. The [4,5-b] fusion stabilizes the thiazole N, making HCN loss less favorable than NH₃ loss.[1]High Intensity. The [5,4-b] isomer often shows facile HCN loss due to proximity of the pyridine N to the thiazole ring.[1]Ratio of m/z 149/139. High ratio (>1) suggests Target; Low ratio (<1) suggests Isomer.[1]
RDA Fragmentation Retro-Diels-Alder (RDA) is suppressed due to aromaticity.[1]Similar suppression.[1]Not diagnostic.
Methyl Loss (m/z 151) Very Low. Methyl on pyridine ring is stable.[1]Very Low. Presence of m/z 151 usually indicates an N-methyl impurity, not the C-methyl target.[1]
Distinguishing from Synthetic Impurities[1]
  • Impurity: 2-Amino-6-methylpyridine (Precursor) [1]

    • m/z: 109.07 [M+H]⁺.[1]

    • Differentiation: The target molecule has a mass shift of +57 Da (Thiazole ring addition).[1] Any peak at 109 indicates incomplete cyclization.[1]

  • Impurity: Disulfide Dimer

    • m/z: ~328 [M+H]⁺.

    • Differentiation: Oxidative coupling of the amine/thiol intermediates.[1] Look for m/z 328 → 165 transition in MS/MS.

References

  • PubChem. (2025).[1] 6-methylthiazolo[4,5-b]pyridin-2-amine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Salem, M. A. I., et al. (2014).[1] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Giorgi, G., & Ponticelli, F. (2005).[1] Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.[1][3] [Link][1]

  • Lelyukh, M. I., et al. (2016).[1] Recent advances in the synthesis of thiazolo[4,5-b]pyridines. [Link]

HPLC Method Development for Purity Assessment of Thiazolopyridine Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolopyridine amines are critical scaffolds in modern drug discovery, frequently utilized as kinase inhibitors or adenosine receptor antagonists[1][2]. However, their purity assessment via High-Performance Liquid Chromatography (HPLC) presents significant analytical challenges. The presence of multiple basic nitrogen atoms within their structure leads to severe peak tailing, poor retention, and mass overloading on conventional reversed-phase columns.

As a Senior Application Scientist, I have designed this comparative guide to objectively evaluate column chemistries and mobile phase strategies. By understanding the chemical causality behind peak distortion, we can engineer a self-validating HPLC method that ensures accurate impurity profiling and robust performance.

The Mechanistic Challenge: Basic Amines vs. Residual Silanols

To develop a reliable method, we must first understand the causality of the problem. Thiazolopyridine amines typically possess a basic primary or secondary amine attached to a heteroaromatic core. At the acidic pH typically used for LC-MS compatibility (e.g., pH 2.7 with 0.1% Formic Acid), these compounds become polycationic[3].

On standard fully porous silica C18 columns, residual silanols (pKa ~3.5–4.5) on the stationary phase become partially ionized. The positively charged thiazolopyridine amines undergo strong, secondary ion-exchange interactions with these negatively charged silanols. This electrostatic attraction is the root cause of peak tailing (Asymmetry factor > 2.0) and rapid mass overloading, which can severely distort peaks at loads as low as 50 ng on-column[4].

Mechanism cluster_0 Standard C18 Column cluster_1 Charged Surface Hybrid (CSH) C18 Analyte Protonated Thiazolopyridine (Polycationic at pH 2.7) Silanol Ionized Residual Silanols (SiO-) Analyte->Silanol SurfaceCharge Low-Level Positive Surface Charge Analyte->SurfaceCharge Interaction1 Strong Ion-Exchange Interaction Silanol->Interaction1 Result1 Peak Tailing & Poor Loadability Interaction1->Result1 Interaction2 Electrostatic Repulsion of Basic Amines SurfaceCharge->Interaction2 Result2 Symmetrical Peaks & High Loadability Interaction2->Result2

Mechanistic comparison of basic amine interactions on standard vs. CSH columns.

Comparative Performance Analysis: Column Chemistries

To objectively evaluate the optimal stationary phase for thiazolopyridine amine purity assessment, we compare three distinct column chemistries under identical acidic conditions (0.1% Formic Acid in Water/Acetonitrile)[5][6].

  • Standard Fully Porous C18: Relies purely on hydrophobic interactions. It fails to mask silanol activity effectively at low pH, leading to poor performance for basic compounds[4].

  • Charged Surface Hybrid (CSH) C18: Incorporates a low-level positive surface charge. This creates electrostatic repulsion against protonated basic amines, mitigating silanol interactions and drastically improving loadability without requiring ion-pairing agents[4].

  • Pentafluorophenyl (PFP): Offers alternative selectivity through

    
    , dipole-dipole, and hydrogen-bonding interactions. It is highly effective for separating closely related structural isomers or halogenated impurities[6].
    
Quantitative Data Comparison

Table 1: Column Performance for Basic Amines (500 ng On-Column Load, pH 2.7)

Column ChemistryPeak Symmetry (

)
Theoretical Plates (

)
Mass Loadability LimitPrimary Mechanism of Action
Standard C18 1.8 - 2.5 (Poor)< 5,000< 50 ngHydrophobic + Silanol Interaction
CSH C18 1.0 - 1.2 (Excellent)> 12,000> 500 ngHydrophobic + Electrostatic Repulsion
PFP 1.3 - 1.5 (Good)~ 9,000~ 150 ng

, Dipole, H-bonding

Self-Validating Experimental Protocol

A scientifically rigorous method must be self-validating. To ensure that poor peak shape is a result of secondary chemical interactions (and not a physical column void or blocked frit), this protocol incorporates a neutral marker (e.g., propiophenone)[4]. If the neutral marker exhibits perfect symmetry while the basic amine tails, the issue is definitively chemical.

Step-by-Step Methodology

Step 1: Sample Preparation (The Self-Validating Mix) Prepare a resolution mixture containing the thiazolopyridine amine API (100 µg/mL) and the neutral marker propiophenone (50 µg/mL) in a 50:50 Water:Acetonitrile diluent.

Step 2: System Setup & Emulation Utilize an automated method development system (e.g., Agilent 1290 Infinity II with a Method Scouting Wizard) to screen multiple columns and solvents sequentially[5][7]. Ensure the system dwell volume is minimized to prevent gradient delay.

Step 3: Column Equilibration Flush the selected column with at least 10-15 column volumes of the starting mobile phase. Critical Note: CSH columns require thorough equilibration to stabilize the surface charge layer before the first injection.

Step 4: Scouting Gradient Execution Run a broad scouting gradient from 5% to 95% Organic (Acetonitrile) over 10 minutes at a flow rate of 1.0 mL/min[3]. Monitor via Diode Array Detector (DAD) at 254 nm and 272-333 nm (optimal for thiazolopyridines)[1].

Step 5: Data Processing & Optimization Calculate the Asymmetry factor (


) at 10% peak height. A passing criterion for API purity assessment is 

. If the standard C18 fails, switch to the CSH C18 or adjust the mobile phase pH.

Workflow Start Define Analyte Properties (Thiazolopyridine Amines) Phase1 Initial Scouting (Broad Gradient 5-95% B) Start->Phase1 pH_Low Low pH (pH 2.5-3.0) 0.1% Formic Acid Phase1->pH_Low pH_High High pH (pH 10.0) 10mM NH4HCO3 Phase1->pH_High Col_CSH CSH C18 Column (Charged Surface) pH_Low->Col_CSH Col_Std Standard C18 Column (Fully Porous) pH_Low->Col_Std Col_PFP PFP Column (Pi-Pi / Dipole) pH_Low->Col_PFP pH_High->Col_Std Eval Evaluate Peak Symmetry & Mass Loadability Col_CSH->Eval Col_Std->Eval Col_PFP->Eval Opt Fine-Tune Gradient & Temperature Eval->Opt

HPLC Method Development Workflow for Thiazolopyridine Amines.

Mobile Phase pH Optimization: The Alternative Route

If specialized column chemistries like CSH are unavailable, the most effective alternative is manipulating the mobile phase pH to alter the analyte's ionization state[3].

  • High pH Strategy (pH ~10.0): Utilizing 10 mM Ammonium Bicarbonate suppresses the ionization of the basic amine, rendering the thiazolopyridine neutral[3]. This increases its hydrophobicity, enhances retention on standard C18 columns, and completely eliminates ion-exchange tailing. However, this strategy requires hybrid silica columns capable of withstanding high pH without bed dissolution.

  • Low pH Strategy (pH ~2.5): While it forces the amine into its protonated state, low pH is highly desirable for LC-MS compatibility and trace impurity identification[4]. Success here strictly relies on using CSH or polar-embedded columns to maintain peak shape.

Conclusion

For the purity assessment of thiazolopyridine amines, relying on standard C18 columns at low pH compromises analytical integrity due to mass overload and severe peak tailing. The integration of Charged Surface Hybrid (CSH) C18 columns provides a superior, self-validating system that maintains high theoretical plates and excellent peak symmetry, even at high mass loads. When alternative selectivity is required for complex impurity profiling, PFP columns serve as a highly effective orthogonal method.

References

Sources

Comparative Bioactivity Guide: 6-Methylthiazolo[4,5-b]pyridin-2-amine vs. Thiazolo[5,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complex landscape of kinase inhibitors and targeted therapeutics, fused bicyclic heteroaromatics have emerged as privileged scaffolds. Among these, the thiazolopyridine isomers—specifically thiazolo[5,4-b]pyridines and thiazolo[4,5-b]pyridines (such as 6-Methylthiazolo[4,5-b]pyridin-2-amine)—offer structurally similar but pharmacologically divergent profiles.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the structural causality behind their target selectivity, comparative bioactivity, and the self-validating experimental workflows required to evaluate them.

Structural Causality & Target Engagement

While both scaffolds share a fused thiazole and pyridine ring system, the topological shift of the nitrogen atom within the pyridine ring dictates their binding affinity in the highly conserved ATP-binding pocket of kinases.

Thiazolo[5,4-b]pyridine Isomers: The Hinge-Binding Powerhouse

Thiazolo[5,4-b]pyridine derivatives are exceptionally potent kinase inhibitors. The causality of their bioactivity lies in their spatial geometry: the 4-nitrogen of the thiazolo[5,4-b]pyridine core acts as a critical hinge-binding motif, forming strong hydrogen bonds with residues like Val851 in the PI3Kα kinase hinge region[1]. Furthermore, functionalization at the 5- and 6-positions allows these molecules to penetrate deep into the ATP-binding site, making them highly effective against mutated kinases such as the c-KIT V560G/D816V double mutant, which is notoriously resistant to imatinib[2].

6-Methylthiazolo[4,5-b]pyridin-2-amine: The Selective Modulator

In the [4,5-b] isomer, the nitrogen atom in the pyridine ring is shifted, altering the hydrogen bond donor/acceptor vector. This subtle geometric change drastically reduces the scaffold's affinity for PI3K and c-KIT (often yielding less than 20% inhibition at standard screening concentrations)[3]. However, this "misalignment" serendipitously aligns the pharmacophore for alternative targets. The 6-methyl substitution provides specific steric bulk that favors binding to c-Abl kinase (frequently achieving >80% inhibition)[3]. Additionally, this scaffold is heavily utilized as a stable chemical building block for Bcl-xL inhibitors deployed as payloads in Epidermal Growth Factor Receptor (EGFR)-targeted Antibody-Drug Conjugates (ADCs)[4].

Comparative Bioactivity Profiles

The following table summarizes the quantitative experimental data and primary applications for both structural classes, providing a clear benchmark for hit-to-lead optimization.

ParameterThiazolo[5,4-b]pyridine Derivatives6-Methylthiazolo[4,5-b]pyridin-2-amine
Primary Kinase Targets PI3Kα, c-KIT, EGFR, RAFc-Abl, Integrin-linked kinase
Hinge Region Interaction N4 acts as a primary H-bond acceptorAltered N-vector prevents PI3K binding
Representative IC₅₀ 3.6 nM (PI3Kα)[1]< 1.0 μM (c-Abl); > 10 μM (PI3K)[3]
Therapeutic Application Direct oncology therapeutics (e.g., GIST)ADC payloads (Bcl-xL)[4], Neuroprotection
Key Structural Feature 5- and 6-position functionalization6-Methyl group provides targeted steric bulk

Mechanistic Pathway Visualization

The divergence in target engagement leads to distinct downstream signaling modulation. The diagram below illustrates the logical flow from scaffold selection to biological outcome.

IsomerMechanisms cluster_54b Thiazolo[5,4-b]pyridine Scaffold cluster_45b 6-Methylthiazolo[4,5-b]pyridin-2-amine T54 N4 Hinge Binding K54 PI3Kα / c-KIT / EGFR T54->K54 Strong H-Bond E54 AKT/mTOR Blockade K54->E54 Pathway Inhibition T45 Altered Heteroatom Vector K45 c-Abl / Integrin Kinase T45->K45 Selective Binding E45 Targeted Cytotoxicity (ADCs) K45->E45 Downstream Modulation

Mechanistic divergence of thiazolopyridine isomers in kinase target engagement.

Self-Validating Experimental Protocols

To objectively verify the differential selectivity of these isomers (e.g., PI3Kα vs. c-Abl), researchers must employ a self-validating biochemical workflow. The ADP-Glo™ Kinase Assay is recommended because it measures ADP conversion to ATP coupled with luciferase, providing a highly sensitive readout devoid of auto-fluorescence interference from the highly conjugated thiazolopyridine core.

Protocol: Orthogonal Kinase Selectivity Profiling

Objective: Determine the IC₅₀ of thiazolopyridine isomers against PI3Kα and c-Abl.

Step 1: Reagent Preparation & Enzyme Titration

  • Action: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Titrate PI3Kα and c-Abl enzymes to determine the linear range of product formation.

  • Causality: Titrating the enzyme ensures the assay is performed in the linear velocity phase, preventing substrate depletion artifacts that artificially inflate apparent IC₅₀ values.

Step 2: Compound Serial Dilution

  • Action: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Causality: A 10-point dilution curve ensures sufficient data points across the inflection point of the dose-response curve, allowing for precise Hill slope calculation and true IC₅₀ determination.

Step 3: Kinase Reaction

  • Action: Add the specific kinase and substrate (e.g., PIP2 for PI3Kα) to the compound wells. Initiate the reaction by adding ATP at a concentration equal to the enzyme's specific

    
    . Incubate for 60 minutes at room temperature.
    
  • Causality: Setting the ATP concentration strictly at

    
     is a critical self-validating step. It ensures that the assay is highly sensitive to competitive inhibitors binding at the orthosteric hinge region, accurately reflecting the structural differences between the [5,4-b] and [4,5-b] isomers.
    

Step 4: Luminescence Detection & Analysis

  • Action: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation). Read on a microplate luminometer.

  • Causality: The biphasic nature of this detection method includes a built-in control (depletion of background ATP), ensuring that the luminescence directly correlates only with kinase activity, thereby validating the structural inactivity of 6-Methylthiazolo[4,5-b]pyridin-2-amine against PI3K.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - MDPI. mdpi.com. Available at:[Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - MDPI. mdpi.com. Available at:[Link]

  • US10968188B2 - Benzothiazol compounds and methods using the same for treating neurodegenerative disorders - Google Patents. google.com.
  • WO2017214282A1 - Anti-egfr antibody drug conjugates - Google Patents. google.com.

Sources

High-Resolution IR Spectroscopic Characterization of 6-Methylthiazolo[4,5-b]pyridin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS: 1378818-99-5)[1][2] Application Focus: Structural Validation and Analytical Method Comparison

Executive Summary

In pharmaceutical development and materials science, the precise structural verification of heterocyclic building blocks is non-negotiable. 6-Methylthiazolo[4,5-b]pyridin-2-amine is a critical fused-bicyclic scaffold often utilized in kinase inhibitor design. This guide provides an objective, comparative analysis of its Infrared (IR) spectroscopic profile. By contrasting the target compound with its unmethylated analog and comparing Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr pellet) methods, we deliver a self-validating framework for rigorous analytical characterization.

Mechanistic Insights: Vibrational Modes & Structural Causality

As an application scientist, it is crucial to understand why specific peaks manifest, rather than merely memorizing frequency tables. The IR spectrum of 6-Methylthiazolo[4,5-b]pyridin-2-amine is dictated by three primary structural domains:

  • The Primary Amine (-NH₂): Located at the 2-position of the thiazole ring, the primary amine exhibits a classic doublet in the high-frequency region due to asymmetric and symmetric N-H stretching (typically 3400–3200 cm⁻¹). The causality of this doublet lies in the phase relationship of the two hydrogen atoms vibrating against the nitrogen. Furthermore, intermolecular hydrogen bonding in the solid state will broaden these peaks and shift them to slightly lower wavenumbers compared to gas-phase or dilute solution spectra[3].

  • The Thiazolo-Pyridine Core (C=N and C=C): The fused aromatic system produces strong, sharp stretching vibrations between 1650 and 1500 cm⁻¹. The presence of the sulfur atom in the thiazole ring restricts the symmetry of the molecule, making these vibrational modes highly IR-active (resulting in strong dipole moment changes).

  • The 6-Methyl Group (-CH₃) Electronic Effect: The methyl group is not just a steric bulk; it acts as an electron-donating group via hyperconjugation and inductive effects. By pushing electron density into the pyridine ring, it subtly strengthens the aromatic C=N and C=C bonds. Consequently, the characteristic ring stretching frequencies are shifted to slightly higher wavenumbers compared to the unmethylated analog. Additionally, it introduces distinct aliphatic C-H stretching (~2960 cm⁻¹) and bending (~1375 cm⁻¹) modes[4][5].

Comparative Data: Target Compound vs. Unmethylated Analog

To objectively isolate the spectral contribution of the methyl group, Table 1 compares the characteristic IR peaks of 6-Methylthiazolo[4,5-b]pyridin-2-amine against its unmethylated counterpart, Thiazolo[4,5-b]pyridin-2-amine.

Table 1: Peak Assignment and Structural Comparison

Vibrational Mode6-Methylthiazolo[4,5-b]pyridin-2-amine (cm⁻¹)Thiazolo[4,5-b]pyridin-2-amine (cm⁻¹)Mechanistic Rationale for Shift / Presence
N-H Stretch (Asym/Sym) ~3380, ~3250~3385, ~3255Minor shift due to altered crystal packing and H-bonding network caused by the methyl group's steric hindrance.
Aliphatic C-H Stretch 2960, 2870AbsentDirect manifestation of the sp³ hybridized methyl group.
C=N Ring Stretch 16151605Electron-donating methyl group increases electron density in the pyridine ring, strengthening the C=N bond.
C-H Bending (Methyl) 1375 (umbrella), 1450AbsentCharacteristic symmetric and asymmetric bending of the -CH₃ group.
C-S Stretch 680675Minimal change; the sulfur atom is electronically insulated from the 6-position methyl group.

(Note: Exact wavenumbers may vary by ±5 cm⁻¹ depending on the resolution and apodization functions used during FTIR data processing[6].)

Comparative Analysis: ATR-FTIR vs. Transmission (KBr Pellet)

When establishing a standard operating procedure (SOP) for this compound, the choice of sampling technique directly impacts the spectral output. Table 2 compares the performance and physical causality of ATR-FTIR versus Transmission FTIR[7][8][9].

Table 2: Analytical Method Performance Comparison

ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (KBr Pellet)
Physical Mechanism Total internal reflection creates an evanescent wave that penetrates 0.5–2.0 µm into the sample[7][9].Bulk IR beam passes entirely through a diluted (1% w/w) solid matrix[9].
Sample Preparation None. Direct application of solid powder.High. Requires rigorous grinding and pressing under a 10-ton hydraulic press.
Spectral Artifacts Anomalous Dispersion: Peaks may appear asymmetric or slightly shifted to lower wavenumbers due to refractive index changes[3].Christiansen Effect: Poorly ground particles cause light scattering, leading to a sloping baseline.
Peak Intensity Wavelength-dependent. Peaks at lower wavenumbers appear artificially stronger due to deeper wave penetration[10].Follows the Beer-Lambert law linearly across the entire spectral range.
Best Used For Rapid QA/QC, routine identification, and preserving polymorphic integrity.High-resolution structural elucidation and quantitative analysis.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in quality control gates to ensure data integrity.

Protocol A: ATR-FTIR Workflow
  • System Readiness: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry.

  • Validation Gate 1 (Background): Collect a background spectrum (air). The resulting interferogram must show a stable baseline at 100% Transmittance with no residual organic peaks.

  • Sample Application: Deposit ~5 mg of 6-Methylthiazolo[4,5-b]pyridin-2-amine directly onto the crystal.

  • Pressure Application: Lower the ATR pressure anvil. Causality note: Consistent pressure is required to eliminate air gaps. The evanescent wave only penetrates ~1 µm; poor contact results in a weak signal[8].

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans.

  • Validation Gate 2 (Correction): Apply an ATR-correction algorithm in the software to adjust for wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries.

Protocol B: Transmission FTIR (KBr Pellet) Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate water (which would otherwise mask the N-H stretching region at 3400 cm⁻¹).

  • Sample Dilution: Weigh ~1 mg of the target compound and ~100 mg of dry KBr. Grind thoroughly in an agate mortar. Causality note: Particle sizes must be smaller than the wavelength of IR light (< 2 µm) to prevent baseline scattering (Mie scattering).

  • Pellet Pressing: Transfer the mixture to a die and press under vacuum at 10 tons for 2 minutes.

  • Validation Gate 1 (Visual): The resulting pellet must be visually transparent or highly translucent. An opaque pellet indicates trapped air or moisture and must be discarded.

  • Data Acquisition: Place the pellet in the transmission holder and scan at 4 cm⁻¹ resolution for 32 scans.

Logical Workflow Visualization

The following diagram illustrates the causal relationship between the chosen analytical method, its physical mechanism, and the resulting spectral output.

IR_Workflow Sample 6-Methylthiazolo[4,5-b]pyridin-2-amine (Solid Powder) ATR ATR-FTIR Method Sample->ATR Direct Solid Application KBr Transmission (KBr) Method Sample->KBr 1% w/w in KBr Matrix Mech_ATR Evanescent Wave Penetration (Depth: 0.5 - 2.0 µm) ATR->Mech_ATR Internal Reflection Mech_KBr Bulk IR Absorption (Beer-Lambert Law) KBr->Mech_KBr Beam Transmission Out_ATR Surface Analysis (Anomalous Dispersion Shifts) Mech_ATR->Out_ATR Wavelength-Dependent Attenuation Out_KBr High-Resolution Bulk Data (Linear Absorbance) Mech_KBr->Out_KBr Uniform Pathlength

Fig 1: Logical workflow comparing ATR-FTIR and KBr transmission methods for spectral validation.

References

  • NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Attenuated Total Reflectance (ATR) Source: Bruker URL:[Link]

Sources

X-ray crystallography and structural determination of 6-Methylthiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural characterization of 6-Methylthiazolo[4,5-b]pyridin-2-amine is critical for structure-activity relationship (SAR) studies in kinase inhibition and antibacterial research. This scaffold presents a classic structural ambiguity: the amino-imino tautomerism of the 2-aminothiazole moiety.

While solution-state NMR is standard for purity assessment, it frequently fails to distinguish between rapidly exchanging tautomers. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT (Density Functional Theory), demonstrating why SC-XRD is the requisite gold standard for defining the active pharmacophore in the solid state.

Part 1: The Comparative Landscape

The following analysis contrasts the three primary methods for determining the structural identity of thiazolo[4,5-b]pyridines.

Methodological Comparison Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
Computational DFT
Primary Output 3D Atomic Coordinates (XYZ)Chemical Shifts (

), Couplings (

)
Energy Minima (

)
Tautomer Specificity Definitive (Locates H atoms)Ambiguous (Fast exchange averaging)Predictive (Gas/Solvent phase)
Phase State Solid (Crystal Lattice)Liquid (Solvated)Virtual (Vacuum/Implicit Solvation)
Sample Requirement Single Crystal (

mm)

5 mg Dissolved Solid
None (In silico)
Key Limitation Requires crystallizable materialSolvent effects shift tautomer equilibriumAccuracy depends on basis set
Decision Logic: Why X-ray?

For 6-Methylthiazolo[4,5-b]pyridin-2-amine, the N-H proton can reside on the exocyclic amine (Amino form) or the ring nitrogen (Imino form).

  • NMR: In DMSO-

    
    , the exchange rate of the N-H proton is often faster than the NMR timescale, resulting in a broadened or averaged signal that obscures the specific tautomer.
    
  • X-ray: The crystallization process "freezes" the molecule into its most energetically stable conformation in the lattice, allowing direct measurement of C-N bond lengths to distinguish single (C-NH

    
    ) vs. double (C=NH) character.
    

Part 2: Experimental Protocol

The following protocol is validated for the crystallization and structural solution of fused thiazolopyridine systems.

Synthesis & Purification
  • Pre-requisite: The compound is typically synthesized via the cyclization of 2-amino-3-halo-5-methylpyridine with thiourea or via oxidative cyclization of thioureas.

  • Purity: Ensure

    
     purity via HPLC before attempting crystallization. Impurities act as nucleation poisons.
    
Crystallization Strategy

Thiazolo[4,5-b]pyridines are planar and prone to stacking. The goal is to slow down nucleation to prevent microcrystalline powder formation.

  • Method A: Slow Evaporation (Recommended) [1]

    • Dissolve 15 mg of compound in 2 mL of Ethanol/DMF (9:1) mixture. The DMF improves solubility; Ethanol provides volatility.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm and poke 3-4 small holes.

    • Store at room temperature in a vibration-free environment.

    • Timeline: Crystals appear in 3-7 days.

  • Method B: Vapor Diffusion

    • Inner vial: Saturated solution in THF or DCM .

    • Outer vial: Pentane or Hexane (Antisolvent).

    • Mechanism: Slow diffusion of pentane reduces solubility, driving controlled nucleation.

Data Collection Parameters
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred to reduce absorption, though Cu-K
    
    
    is acceptable for this organic light-atom structure.
  • Temperature: 100 K (Cryostream) .

    • Reasoning: Low temperature reduces thermal vibration (ellipsoids), allowing for more precise location of the critical Hydrogen atoms on the amine/imine group.

Part 3: Structural Analysis & Logic

Workflow Visualization

The following diagram outlines the critical path from synthesis to the final CIF (Crystallographic Information File).

G Synth Synthesis (>98% Purity) Cryst Crystallization (Slow Evap/Diffusion) Synth->Cryst Solubilization Diff X-ray Diffraction (Mo-Kα, 100K) Cryst->Diff Selection Phase Phasing (Direct Methods/SHELXT) Diff->Phase Bragg Peaks Refine Refinement (Least Squares) Phase->Refine e- Density Model Final Model (Tautomer Assigned) Refine->Model R-factor < 5%

Figure 1: Structural Determination Workflow. Note the critical dependency of the final model on the refinement stage where H-atoms are located.

The Tautomer Resolution

The core scientific value of this experiment is resolving the amino-imino equilibrium.

  • Amino Form (Target):

    
     bond length 
    
    
    
    Å (Single bond character).
  • Imino Form:

    
     bond length 
    
    
    
    Å (Double bond character).

In the crystal lattice, 6-Methylthiazolo[4,5-b]pyridin-2-amine typically forms centrosymmetric dimers via intermolecular hydrogen bonds. This is a self-validating feature: the formation of the


 ring motif (Graph Set notation) strongly stabilizes the Amino  tautomer in the solid state.

Tautomer Amino Amino Tautomer (-NH2) Dominant in Crystal Imino Imino Tautomer (=NH) Rare/High Energy Amino->Imino Proton Transfer (Fast in Solution)

Figure 2: Tautomeric Equilibrium. X-ray crystallography typically captures the Amino form due to favorable intermolecular H-bonding packing energies.

Representative Crystallographic Data

Based on analogous thiazolo[4,5-b]pyridine structures:

ParameterTypical Value for Scaffold
Crystal System Monoclinic or Triclinic
Space Group

or

(Centrosymmetric)
Z (Molecules/Cell) 4
Packing Interaction

Stacking (3.4 - 3.6 Å distance)
H-Bond Motif

(Dimer)

References

  • Synthesis & Class Overview: Chaban, T. I., et al. "Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines." Journal of Organic and Pharmaceutical Chemistry.

  • Tautomerism in 2-Aminothiazoles (NMR vs X-ray): Marković, Z., et al. "Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods." Spectrochimica Acta Part A.

  • Crystallographic Methods for Heterocycles: Hampton Research. "Sample Preparation for Crystallization." Crystal Growth 101.

  • Structural Analogues (Data Support): PubChem Compound Summary for 6-methylthiazolo[4,5-b]pyridin-2-amine (CID 73553810).

Sources

Validating Synthesis of 6-Methylthiazolo[4,5-b]pyridin-2-amine Against Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heteroaromatic building blocks, the decision to synthesize intermediates in-house versus procuring commercial standards requires rigorous analytical justification. 6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS: 1378818-99-5) is a critical scaffold utilized in the design of kinase inhibitors and neurodegenerative disease therapeutics.

This guide provides a comprehensive, objective framework for validating the performance and structural integrity of an in-house synthesized batch of 6-Methylthiazolo[4,5-b]pyridin-2-amine against a commercial reference standard (e.g., Apollo Scientific standard sourced via CymitQuimica)[1]. By employing a self-validating, multi-modal analytical strategy, laboratories can confidently release in-house batches for downstream medicinal chemistry applications.

Synthetic Pathway & Mechanistic Rationale

The synthesis of the thiazolo[4,5-b]pyridine core is classically achieved via the Hugerschoff reaction, utilizing 5-methylpyridin-2-amine and ammonium thiocyanate[2]. The regioselectivity of the oxidative cyclization is driven by the electronic effects of the pyridine ring. Recent optimized protocols employ ceric ammonium nitrate (CAN) in DMSO or bromine in glacial acetic acid to facilitate this transformation, yielding the target compound with high atom economy[3].

Synthesis SM 5-Methylpyridin-2-amine (Starting Material) Reagent NH4SCN, Br2 or CAN Solvent: AcOH or DMSO Oxidative Cyclization SM->Reagent Product 6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS: 1378818-99-5) Reagent->Product

Figure 1: Hugerschoff synthesis route for 6-Methylthiazolo[4,5-b]pyridin-2-amine.

Comparative Validation Strategy

To objectively prove that the synthesized batch is equivalent to or exceeds the quality of the commercial alternative, we employ an orthogonal validation workflow. This ensures that potential isomeric impurities (e.g., alternative cyclization products) are detected and quantified.

Validation Batch In-House Synthesized Batch HPLC HPLC-UV (Purity & Co-elution) Batch->HPLC NMR 1H & 13C NMR (Structural Identity) Batch->NMR LCMS LC-MS (Mass Confirmation) Batch->LCMS Ref Commercial Reference Standard Ref->HPLC Ref->NMR Ref->LCMS Result Concordance & Batch Release HPLC->Result NMR->Result LCMS->Result

Figure 2: Analytical workflow for validating synthesized batches against standards.

Self-Validating Experimental Protocols

Protocol 1: HPLC-UV Purity and Co-Elution Profiling

Rationale: The basic amine and pyridine nitrogen in the scaffold necessitate an acidic mobile phase to suppress secondary silanol interactions on the stationary phase, which would otherwise cause severe peak tailing. A co-injection (mixed sample) is the gold standard for proving identical lipophilicity and retention time (


), ruling out matrix effects.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of both the in-house batch and the commercial reference standard[1] in HPLC-grade Methanol.

  • Dilution: Dilute stocks to a working concentration of 100 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile).

  • Co-Injection Matrix: Prepare a 1:1 volumetric mixture of the synthesized batch and the reference standard working solutions.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Execution: Inject 10 µL of the Blank, Reference Standard, Synthesized Batch, and Co-Injection Matrix sequentially.

  • Validation Criteria: The co-injection must yield a single, symmetrical peak without shoulders (Symmetry factor between 0.95 and 1.05).

Protocol 2: NMR Structural Elucidation

Rationale: To confirm the regioselectivity of the thiocyanation, NMR is required. The methyl group at position 6 isolates the pyridine protons at C5 and C7, creating a distinct meta-coupling pattern (singlets or fine doublets with


 Hz). DMSO-d6 is selected as the solvent due to the rigid, planar heteroaromatic system's limited solubility in standard chlorinated solvents[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 15 mg of the dried compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition (1H-NMR): Acquire spectra at 400 MHz using 16 scans and a relaxation delay (D1) of 2.0 seconds.

  • Exchange Experiment: Add 10 µL of

    
     to the NMR tube, shake vigorously, and re-acquire the 1H-NMR to confirm the disappearance of the primary amine (
    
    
    
    ) signal.
  • Acquisition (13C-NMR): Acquire spectra at 100 MHz using 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons in the fused bicyclic system.

Quantitative Data Comparison

The tables below summarize the expected analytical concordance when a successfully synthesized in-house batch is compared against a high-purity commercial reference standard.

Table 1: Chromatographic and Mass Spectrometry Concordance

Analytical ParameterIn-House Synthesized BatchCommercial Reference StandardDelta / Concordance Result
Retention Time (

)
6.42 min6.42 min0.00 min (

)
Purity (AUC % at 254 nm) 98.7%99.1%-0.4% (Within acceptable limits)
Co-injection Peak Shape N/AN/ASingle peak, symmetry factor 1.02
LC-MS (

)
166.04 m/z166.04 m/zExact mass match

Table 2: 1H-NMR (DMSO-d6) Chemical Shift Alignment

Proton AssignmentIn-House Batch

(ppm)
Reference Standard

(ppm)
Multiplicity & Integration
Pyridine C5-H 8.128.12Singlet, 1H
Pyridine C7-H 7.657.66Singlet, 1H
Amine

7.407.41Broad Singlet, 2H (

exchangeable)
Methyl

2.352.35Singlet, 3H

Note: The exact chemical shifts may vary slightly (


 ppm) depending on sample concentration and exact temperature, but the 

between the in-house batch and the reference standard run under identical conditions must be negligible.

Conclusion

By strictly adhering to this comparative validation guide, laboratories can definitively confirm the structural identity and purity of 6-Methylthiazolo[4,5-b]pyridin-2-amine. The use of co-elution chromatography and


-exchange NMR provides a self-validating dataset that ensures the in-house synthesized material performs identically to commercial reference standards, mitigating risks in downstream structure-activity relationship (SAR) studies.

References

  • [2] Synthesis and Characterization of some New Azetidinone, Thiazolidinone and Imidazolodinone Derivatives from 2-Aminopyridine. TSI Journals. Available at:[Link]

  • [3] Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. Article2Submit. Available at:[Link]

Sources

Comparative study of antimicrobial activity of methylated vs. non-methylated thiazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antimicrobial drug discovery, I frequently evaluate the structural optimization of heterocyclic pharmacophores. Thiazolopyridines—fused bicyclic systems containing both thiazole and pyridine rings—have emerged as highly potent scaffolds against multidrug-resistant (MDR) pathogens.

This guide provides an objective, data-driven comparison of methylated versus non-methylated thiazolopyridines , analyzing how a seemingly minor structural modification (the addition of a methyl group) fundamentally alters pharmacokinetics, target binding affinity, and overall antimicrobial efficacy.

Mechanistic Causality: Why Scaffold Substitution Matters

To understand the performance delta between these derivatives, we must first examine their primary mechanisms of action. Thiazolopyridines exhibit polypharmacology, but their most validated targets are the bacterial cell division protein FtsZ and the enzymes DNA Gyrase / MurD .

The FtsZ Interdomain Cleft (IDC) Lock

In non-methylated or halogen-substituted derivatives like the well-documented , the thiazolopyridine moiety binds directly to the interdomain cleft (IDC) of the FtsZ protein. Instead of destroying the protein, the compound hyper-stabilizes the FtsZ protofilaments. Because bacterial cell division requires dynamic "treadmilling" (continuous polymerization and depolymerization of the Z-ring), this conformational lock freezes the divisome, leading to cell filamentation and death.

The Methylation Advantage: Overcoming the Gram-Negative Barrier

While baseline thiazolopyridines are highly effective against Gram-positive bacteria (e.g., Staphylococcus aureus), they historically fail against Gram-negative strains due to the highly impermeable lipopolysaccharide (LPS) outer membrane.

Recent structural activity relationship (SAR) studies have demonstrated that C5-methylation of the thiazolo[4,5-b]pyridine core fundamentally shifts this paradigm. The addition of the methyl group serves two causal functions:

  • Increased Lipophilicity (logP): The non-polar methyl group enhances the molecule's ability to diffuse through the lipid-rich outer membrane of Gram-negative pathogens like Pseudomonas aeruginosa.

  • Steric Optimization: The methyl group increases the electron density of the pyridine ring and optimizes the dihedral angle, allowing for tighter van der Waals interactions within the hydrophobic binding pockets of secondary targets like DNA gyrase.

Pathway N1 Methylated Thiazolopyridine N2 Enhanced Outer Membrane Penetration N1->N2 Increased logP N3 Target Binding (FtsZ IDC / DNA Gyrase) N2->N3 Intracellular Accumulation N4 Protofilament Hyper-stabilization N3->N4 Conformational Lock N5 Arrest of Z-Ring Dynamics N4->N5 Loss of Treadmilling

Fig 1. Mechanistic pathway of methylated thiazolopyridines inhibiting bacterial cell division.

Quantitative Comparison: Methylated vs. Non-Methylated

The table below synthesizes experimental Minimum Inhibitory Concentration (MIC) data comparing standard non-methylated scaffolds against optimized methylated derivatives. Data is aggregated from recent authoritative screenings, including the.

Compound / ScaffoldSubstitution ProfilePrimary Target OrganismMIC ValueMechanistic Causality
Thiazolo[4,5-b]pyridine (Base) Unsubstituted (C5-H)S. aureus (Gram-positive)12.5 - 25.0 μMBaseline affinity for FtsZ IDC; poor outer membrane penetration limits Gram-negative efficacy.
PC190723 Halogenated Benzamide LinkerMRSA (Gram-positive)~2.8 μMDifluorobenzamide moiety creates a high-affinity lock, hyper-stabilizing FtsZ protofilaments.
Compound 3g Methylated (C5-CH₃)P. aeruginosa (Gram-negative)0.21 μM Increased logP enhances lipid bilayer diffusion; methyl group optimizes steric fit in DNA gyrase pockets.
Compound 3g Methylated (C5-CH₃)E. coli (Gram-negative)0.21 μM Broadened spectrum activity due to superior intracellular accumulation bypassing efflux pumps.

Key Takeaway: Methylation at the C5 position yields a >50-fold increase in potency against difficult-to-treat Gram-negative pathogens compared to unsubstituted baselines, transforming a narrow-spectrum agent into a broad-spectrum lead.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating protocols. Below are the standard methodologies used to synthesize and evaluate these derivatives.

Protocol A: Synthesis of 5-Methyl-thiazolo[4,5-b]pyridines

Causality Note: The cyclization of 4-amino-5H-thiazol-2-one with arylidene pyruvic acids requires a controlled acidic environment. Glacial acetic acid is chosen deliberately as it acts as both a solvent and a proton donor, driving the dehydration step necessary for pyridine ring closure without degrading the sensitive thiazole core.

  • Reagent Preparation: Dissolve 10 mmol of 4-amino-5H-thiazol-2-one and 10 mmol of the selected arylidene pyruvic acid in 15 mL of glacial acetic acid.

  • Reflux: Heat the mixture under continuous reflux at 120°C for 3–5 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

  • Precipitation: Once the precursor is consumed, cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. The sudden shift in dielectric constant forces the hydrophobic methylated product to precipitate.

  • Purification: Filter the solid under a vacuum, wash with cold ethanol, and recrystallize from a dimethylformamide/ethanol (DMF:EtOH) mixture to achieve >95% purity (verified by ¹H NMR).

Protocol B: Resazurin-Based Microdilution Assay (RBMA)

Causality Note: Thiazolopyridines often suffer from low aqueous solubility, meaning they can precipitate in the testing broth and artificially inflate Optical Density (OD₆₀₀) readings. The RBMA is a self-validating system : it bypasses optical interference by relying on the active electron transport chain of living bacteria. Only metabolically active cells can reduce the blue, non-fluorescent resazurin dye into pink, highly fluorescent resorufin.

  • Compound Dilution: Prepare a two-fold serial dilution of the methylated thiazolopyridine in a 96-well microtiter plate using Mueller-Hinton Broth (MHB). Final concentrations should range from 64 μM down to 0.125 μM.

  • Inoculum Standardization: Suspend the target bacteria (e.g., P. aeruginosa) in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in MHB.

  • Inoculation: Add 50 μL of the bacterial suspension to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only, self-validates sterility).

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 μL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Visually inspect the plate. The MIC is defined as the lowest concentration well that remains strictly blue (indicating complete inhibition of metabolic activity).

Workflow S1 1. Serial Dilution of Compound (in 96-well microtiter plate) S2 2. Bacterial Inoculation (Standardized to 0.5 McFarland) S1->S2 S3 3. Incubation Phase (18-24h at 37°C) S2->S3 S4 4. Resazurin Addition (Redox indicator dye) S3->S4 S5 5. Colorimetric Readout (Pink = Viable, Blue = Inhibited) S4->S5

Fig 2. Self-validating Resazurin-Based Microdilution Assay (RBMA) for MIC determination.

Conclusion

The comparative data heavily favors the methylated thiazolopyridine scaffold for modern drug development pipelines targeting MDR Gram-negative infections. By rationally designing the molecule to include a C5-methyl group, researchers can exploit increased lipophilicity to breach the Gram-negative outer membrane while simultaneously optimizing the steric fit required to halt critical bacterial enzymes.

References

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones Source: Scientia Pharmaceutica (MDPI), 2021. URL:[Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ Source: Molecules (MDPI), 2020. URL:[Link]

  • Targeting the Achilles Heel of FtsZ: The Interdomain Cleft Source: Frontiers in Microbiology, 2021. URL:[Link]

  • Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ Source: The Journal of Organic Chemistry (ACS), 2010. URL:[Link]

Safety Operating Guide

6-Methylthiazolo[4,5-b]pyridin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Parameter Critical Directive
Primary Hazard Irritant / Potential Acute Toxin. Organic amines are often skin/eye irritants and can be toxic if ingested or absorbed.[1]
Disposal Method High-Temperature Incineration. Do NOT dispose of via sink/drain.
Waste Stream Solid: Hazardous Solid Waste (Trace-contaminated). Liquid: Organic Basic Waste (Non-Halogenated preferred).
Incompatibility Strong Oxidizers & Acids. Segregate from nitric acid, peroxides, and acid chlorides to prevent exothermic reactions.
Spill Action Dry Sweep / Solvent Wipe. Do not use water initially (poor solubility). Use DMSO/Ethanol for residue cleanup.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the chemical identity to ensure the correct waste code assignment. This compound is a heterocyclic amine, necessitating specific handling to prevent environmental leaching.

  • Chemical Name: 6-Methylthiazolo[4,5-b]pyridin-2-amine[2]

  • CAS Number: 1378818-99-5[2]

  • Molecular Formula: C₇H₇N₃S

  • Molecular Weight: 165.22 g/mol

  • Physical State: Solid (typically off-white to pale yellow powder)

Risk Assessment (GHS Classification Inference): While a specific SDS for this isomer may be vendor-dependent, aminothiazolopyridines universally exhibit the following hazards based on their pharmacophore structure:

  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[1]

  • Skin/Eye Irritation: Category 2 (Irritant).[1][3]

  • STOT-SE: Category 3 (Respiratory Irritation).[1]

  • Aquatic Toxicity: Heterocyclic amines are persistent environmental pollutants; treat as Very Toxic to Aquatic Life (H400/H410).

Waste Segregation & Pre-Disposal Protocol

The Scientific Logic: As a basic amine, 6-Methylthiazolo[4,5-b]pyridin-2-amine must be segregated from acidic waste streams. Mixing amines with strong acids in a waste container can generate significant heat (exothermic neutralization) or precipitate insoluble salts that clog disposal lines. Furthermore, segregation from oxidizers is critical to prevent the formation of nitrogen oxides (NOx) or unstable N-oxides.

A. Solid Waste (Pure Substance or Heavily Contaminated Solids)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."

  • Protocol:

    • Transfer bulk powder into a screw-top vial.

    • Place the vial into the primary solid waste drum.

    • Double-bag contaminated weighing boats, gloves, and spatulas in a clear hazardous waste bag (2-mil thickness minimum) before placing in the drum.

B. Liquid Waste (Reaction Mixtures or Stock Solutions)
  • Solvent Compatibility: Soluble in DMSO, DMF, and Methanol.

  • Stream Assignment: Organic Basic Waste (if available) or Non-Halogenated Organic Waste .

  • pH Adjustment: If the waste solution is acidic (e.g., from an HPLC run with TFA), neutralize to pH 6-8 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste container to prevent container pressurization.

Detailed Disposal Workflows

Workflow 1: Standard Laboratory Disposal

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Cradle-to-Grave" management.

  • Characterization: Determine if the waste contains halogenated solvents (DCM, Chloroform).

    • If YES: Segregate to Halogenated Waste .

    • If NO: Segregate to Non-Halogenated Waste .

  • Packaging:

    • Use a DOT-approved safety can or glass bottle with a vented cap (to prevent pressure buildup).

    • Leave 10% headspace in the container for thermal expansion.

  • Labeling:

    • List all constituents (e.g., "Methanol (99%), 6-Methylthiazolo[4,5-b]pyridin-2-amine (<1%)").

    • Check "Toxic" and "Irritant" hazard boxes.

  • Final Disposition: Transfer to the facility's Hazardous Waste Storage Area (HWSA) for pickup by a licensed chemical waste contractor (e.g., Veolia, Clean Harbors). Method: Incineration.

Workflow 2: Spill Cleanup Contingency

Scenario: You have spilled 500mg of powder on the benchtop.

  • Isolate: Evacuate the immediate area (3-meter radius). Don PPE (Nitrile gloves, lab coat, safety goggles, N95 dust mask if powder is airborne).

  • Contain: Cover the spill with a dry absorbent pad or paper towel to prevent dispersion.

  • Dry Sweep: Gently sweep the powder onto a scoop or stiff paper. Do not use compressed air.

  • Solvent Wash:

    • Wet a paper towel with Ethanol or Isopropanol (Water is ineffective due to poor solubility).

    • Wipe the surface from the outside in to avoid spreading the contamination.

  • Disposal: Place all cleanup materials into a sealed bag and label as "Hazardous Waste Debris."

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for segregating this specific chemical to avoid reactivity hazards.

WasteSegregation Start Waste: 6-Methylthiazolo[4,5-b]pyridin-2-amine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidCont Container: HDPE Wide Mouth SolidPath->SolidCont pHCheck Is Solution Acidic? LiquidPath->pHCheck SolidLabel Label: Toxic Solid Waste SolidCont->SolidLabel FinalDisp Final Disposition: High-Temp Incineration SolidLabel->FinalDisp SolventCheck Solvent Type? Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Halo->FinalDisp Stream: Halogenated Org NonHalo->FinalDisp Stream: Non-Halo Org pHCheck->SolventCheck No (pH 6-8) Neutralize Neutralize with NaHCO3 pHCheck->Neutralize Yes (pH < 6) Neutralize->SolventCheck

Figure 1: Waste Segregation Decision Tree. This workflow prioritizes pH neutralization and solvent compatibility to ensure safe downstream incineration.

Regulatory Compliance & RCRA Codes

While 6-Methylthiazolo[4,5-b]pyridin-2-amine is not explicitly listed on the EPA's "P" or "U" lists, it must be characterized by the generator (you).

  • Waste Code Assignment (USA - EPA):

    • If dissolved in a flammable solvent (Flash point <60°C): D001 (Ignitable).

    • If pure substance: Classify as Non-Regulated Hazardous Waste (unless TCLP testing proves toxicity, which is costly; standard industry practice is to assume toxicity).

  • European Waste Catalogue (EWC):

    • Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[4] Waste Disposal Guide: Chemical Waste Segregation. Retrieved from [Link][4]

  • PubChem. (2023). Compound Summary: Thiazolo[4,5-b]pyridin-2-amine derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-Methylthiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Situational Analysis: Understanding the Hazard Profile

The primary hazards identified from analogous compounds are significant and demand rigorous control measures.[1] This chemical should be treated as:

  • Acutely Toxic: It is presumed to be toxic if swallowed and potentially fatal if it comes into contact with the skin.[1][2]

  • Severe Irritant: It is expected to cause serious skin and eye irritation.[1][2][3]

  • Respiratory Tract Irritant: Inhalation of dust may lead to respiratory irritation.[1][2][3]

This guide is therefore built on the principle of total containment and exposure elimination . The following protocols are not merely suggestions but are essential for ensuring personnel safety.

The Primary Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the last line of defense. Your primary protection comes from robust engineering controls. All handling of 6-Methylthiazolo[4,5-b]pyridin-2-amine, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. The rationale is simple: the fume hood provides constant airflow to contain and exhaust any dust or vapors, preventing inhalation, which is a key exposure route.[1]

Furthermore, ensure that your workspace is equipped with an easily accessible and recently tested safety shower and eyewash station. In the event of an accidental exposure, immediate dilution is the most critical first aid measure.

Personal Protective Equipment (PPE): A Multi-Layered Approach

Given the high dermal and oral toxicity, a comprehensive PPE strategy is non-negotiable. This is a self-validating system; if any component is missing, the protocol is incomplete and work should not proceed.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves.The inner glove protects against incidental contact during the doffing of the outer, more heavily contaminated glove. Always inspect gloves for defects before use.[1]
Eye & Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes and dust. The face shield offers a secondary barrier protecting the entire face from splashes and airborne particles.[1]
Body Protection A fully-buttoned, long-sleeved laboratory coat.Provides a barrier against incidental skin contact. For larger quantities, a chemically resistant apron or suit should be considered.[1]
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator.Required when dusts are generated. This prevents inhalation of the compound, which is a respiratory irritant and potentially toxic.[1]

Step-by-Step Operational Protocol

This workflow is designed to minimize exposure at every stage, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Locate & Test Eyewash/ Safety Shower prep1->prep2 prep3 Assemble All Necessary Equipment & Reagents prep2->prep3 prep4 Don Full PPE (Correct Sequence) prep3->prep4 handle1 Carefully Weigh Solid (Minimize Dust) prep4->handle1 Begin Work handle2 Perform Chemical Transfer or Reaction Setup handle1->handle2 handle3 Securely Seal Primary Container After Use handle2->handle3 clean1 Decontaminate Workspace & Equipment handle3->clean1 Conclude Work clean2 Segregate Hazardous Waste (Solid & Liquid) clean1->clean2 clean3 Doff PPE in Correct Sequence to Avoid Contamination clean2->clean3 clean4 Dispose of Waste in Approved, Labeled Containers clean3->clean4

Caption: Workflow for handling 6-Methylthiazolo[4,5-b]pyridin-2-amine.

Detailed Steps:
  • Preparation:

    • Confirm the chemical fume hood has been certified within the last year.

    • Ensure the safety shower and eyewash station are unobstructed.

    • Lay down absorbent bench paper in the fume hood to contain any minor spills.

    • Don all PPE as specified in the table above. The correct sequence is typically lab coat, inner gloves, respirator, goggles, face shield, and finally outer gloves.

  • Handling:

    • Perform all manipulations deep within the fume hood.

    • When weighing the solid, use smooth, deliberate motions to avoid creating airborne dust.

    • If transferring the powder, use a spatula and gently tap it to release the material rather than shaking it.

    • Once the required amount is dispensed, immediately and tightly close the primary container.[1]

  • Decontamination and Disposal:

    • Wipe down all surfaces, glassware, and equipment used with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes as hazardous waste.

    • All materials contaminated with 6-Methylthiazolo[4,5-b]pyridin-2-amine, including gloves, wipes, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.

    • Never dispose of this chemical or its waste down the drain.[1][4]

    • Doff PPE in the reverse order of donning, being careful to only touch the inside of contaminated items. The outer gloves should be removed first.

Emergency Response Protocols

Spill Management

In our experience, the primary risk during a spill is the generation of dust.

  • Evacuate: Alert others and evacuate the immediate area if the spill is large or outside of a containment hood.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite. Do NOT use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[1] Avoid any actions that create dust.

  • Decontaminate: Clean the spill area thoroughly.

Personnel Exposure

Immediate action is critical to mitigate the toxic effects.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

This guide provides a framework for the safe handling of 6-Methylthiazolo[4,5-b]pyridin-2-amine. Adherence to these protocols is not just a matter of compliance but a fundamental aspect of responsible scientific practice.

References

  • PubChem. (N.D.). 5-methyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridin-2-amine: Safety and Hazards. [Link]

  • Biochem Chemopharma France. (N.D.). Safety Data Sheet: 2-Amino Pyridine. [Link]

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.